5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[(3-chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO4/c1-21-13-8-14(22-2)11(16(19)20)7-10(13)6-9-4-3-5-12(17)15(9)18/h3-5,7-8H,6H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMMWZNGDLRCHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CC2=C(C(=CC=C2)Cl)F)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647412 | |
| Record name | 5-[(3-Chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949465-79-6 | |
| Record name | 5-[(3-Chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid
Introduction
This compound (CAS No: 949465-79-6) is a complex organic molecule featuring a substituted benzyl group attached to a dimethoxybenzoic acid core.[1][2] Its structural motifs are of significant interest to medicinal chemists and drug development professionals, often serving as a key intermediate in the synthesis of pharmacologically active compounds. For instance, related structures are pivotal in the synthesis of antiviral agents like Elvitegravir, highlighting the importance of robust and well-understood synthetic pathways.[3][4]
This guide provides a comprehensive overview of a scientifically sound and controlled synthetic pathway for this target molecule. It is designed for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the underlying chemical principles and rationale for the chosen methodologies.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule suggests a two-step approach rooted in classical organic reactions. The primary challenge is the formation of the C-C bond between the benzoic acid ring and the benzyl group. A direct Friedel-Crafts alkylation is often plagued by issues such as polysubstitution and carbocation rearrangements.[5] A more reliable and controllable strategy involves a Friedel-Crafts acylation followed by a reduction of the resulting ketone.
This two-step sequence—acylation and reduction—offers superior control and is particularly effective for preparing alkyl-substituted arenes from acylbenzenes.[6]
Proposed Synthetic Pathway
Caption: A two-step pathway for the target synthesis.
Step 1: Friedel-Crafts Acylation
The initial step involves the electrophilic aromatic substitution reaction between 2,4-dimethoxybenzoic acid and 3-chloro-2-fluorobenzoyl chloride.
Causality and Mechanistic Insights
The Friedel-Crafts acylation is a robust method for creating a carbon-carbon bond by adding an acyl group to an aromatic ring.[7] The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the interaction of the acyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion is resonance-stabilized and, critically, does not undergo rearrangement, a significant advantage over Friedel-Crafts alkylation.[7]
The regioselectivity of the acylation on the 2,4-dimethoxybenzoic acid ring is governed by the directing effects of the existing substituents. The two methoxy groups (-OCH₃) are powerful activating groups and are ortho, para-directing. The carboxylic acid group (-COOH) is a deactivating group and is meta-directing. The C5 position is para to the C2-methoxy group and ortho to the C4-methoxy group, making it the most electronically enriched and sterically accessible site for electrophilic attack.
Experimental Protocol
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel is set up in a fume hood.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).
-
Acyl Chloride Addition: 3-Chloro-2-fluorobenzoyl chloride (1.0 equivalent) dissolved in the same dry solvent is added dropwise to the stirred AlCl₃ suspension at 0 °C (ice bath). The mixture is stirred for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: 2,4-Dimethoxybenzoic acid (1.0 equivalent), dissolved in a minimal amount of the dry solvent, is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The resulting mixture is transferred to a separatory funnel.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with water, then with a saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ketone intermediate, 5-(3-chloro-2-fluorobenzoyl)-2,4-dimethoxybenzoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Clemmensen Reduction
The second step converts the ketone functional group of the intermediate into a methylene (-CH₂) group, yielding the final product.
Causality and Mechanistic Insights
The Clemmensen reduction is a classic method for the deoxygenation of aldehydes and ketones to the corresponding alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[8][9] This reaction is particularly effective for reducing aryl-alkyl ketones, such as the intermediate synthesized in Step 1.[6] A key advantage of the Clemmensen reduction is its efficacy under acidic conditions, which leaves acid-stable functional groups like the carboxylic acid on the aromatic ring unaffected.[10]
While the precise mechanism is complex and debated, it is understood to occur on the surface of the zinc and likely involves organozinc intermediates.[8][9]
Experimental Protocol
-
Zinc Amalgam Preparation: Zinc dust is activated by washing with dilute HCl, followed by treatment with a solution of mercury(II) chloride (HgCl₂) and concentrated HCl. The resulting zinc amalgam is washed with water and decanted. (Caution: Mercury compounds are highly toxic. Handle with extreme care and appropriate personal protective equipment. )
-
Setup: A round-bottom flask is fitted with a reflux condenser and charged with the prepared zinc amalgam, the ketone intermediate from Step 1 (1.0 equivalent), concentrated hydrochloric acid, and toluene (as a co-solvent to aid solubility).
-
Reaction: The mixture is heated to a vigorous reflux with efficient stirring for 8-12 hours. Additional portions of concentrated HCl may be added periodically during the reflux to maintain a strongly acidic environment.
-
Workup: After cooling to room temperature, the mixture is decanted from the remaining zinc. The aqueous phase is extracted several times with a suitable solvent like ethyl acetate.
-
Purification: The combined organic extracts are washed with water and then brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product, this compound, can be purified by column chromatography or recrystallization to achieve high purity.
Data Presentation
Table 1: Properties of Key Reagents and Product
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role | CAS Number |
| 2,4-Dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17 | Starting Material | [11] |
| 3-Chloro-2-fluorobenzyl bromide | C₇H₅BrClF | 223.47 | Precursor to Alkylating Agent | [12] |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | Lewis Acid Catalyst | |
| Zinc Amalgam | Zn(Hg) | - | Reducing Agent | - |
| This compound | C₁₆H₁₄ClFO₄ | 324.73 | Final Product | [1] |
Conclusion
The synthesis of this compound is efficiently achieved through a controlled, two-step process. This pathway, leveraging a Friedel-Crafts acylation followed by a Clemmensen reduction, provides a reliable method that circumvents the common pitfalls of direct alkylation. By carefully controlling reaction conditions and employing robust purification techniques, this valuable chemical intermediate can be produced with high yield and purity, making it accessible for further applications in research and development.
References
-
Wikipedia. Clemmensen reduction. [Link]
-
BYJU'S. Clemmensen Reduction reaction. [Link]
-
Allen Institute. Clemmensen Reduction – Mechanism, Reaction & Applications. [Link]
-
Physics Wallah. Reaction Mechanism of Clemmensen Reduction. [Link]
-
Annamalai University. Clemmensen reduction. [Link]
-
Solubility of Things. 2,4-Dimethoxybenzoic acid. [Link]
-
Sinfoo Biotech. This compound. [Link]
-
Global Commerce. The Role of 3-Chloro-2-Fluorobenzyl Bromide in Pharmaceutical R&D. [Link]
-
Pharmaffiliates. This compound. [Link]
- Google P
-
PubChem. 2,4-Dimethoxybenzoic acid. [Link]
-
YouTube. 44: Friedel-Crafts acylation. [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound,(CAS# 949465-79-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. youtube.com [youtube.com]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. youtube.com [youtube.com]
- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Clemmensen Reduction | Reaction Mechanism of Clemmensen Reduction [pw.live]
- 11. 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Chloro-2-fluorobenzyl bromide | 85070-47-9 [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid
Introduction
5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid is a key intermediate in the synthesis of Elvitegravir, a potent integrase strand transfer inhibitor used in the treatment of HIV-1 infection.[1][2] The physicochemical properties of this intermediate are of paramount importance for drug development professionals, as they influence the efficiency of the synthesis process, the formulation of the final active pharmaceutical ingredient (API), and its overall bioavailability. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers and scientists involved in the synthesis and development of Elvitegravir and related compounds.
Chemical Identity and Core Properties
IUPAC Name: 5-[(3-chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic acid[3]
CAS Number: 949465-79-6[4]
Chemical Formula: C₁₆H₁₄ClFO₄[4]
Molecular Weight: 324.73 g/mol [4]
Chemical Structure:
Caption: Molecular Structure of the Compound.
| Property | Value/Prediction | Source |
| Molecular Weight | 324.73 g/mol | [4] |
| Solubility | Insoluble (3.9E-3 g/L at 25°C) | [1] |
| XLogP3-AA (Predicted) | 4 | [1] |
| Melting Point | Not Experimentally Determined (Estimated Range: 170-190 °C) | N/A |
| Boiling Point | Not Experimentally Determined | N/A |
| pKa | Not Experimentally Determined (Estimated Range: 3.5-4.5) | N/A |
Detailed Physicochemical Analysis and Experimental Protocols
Melting Point
The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which it transitions from a solid to a liquid. Impurities typically lead to a depression and broadening of the melting point range.
Estimated Melting Point:
Experimental Protocol for Melting Point Determination (Capillary Method):
This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.
-
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
-
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Tap the sealed end of the tube on a hard surface to pack the sample down into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20°C/min) can be used to get a rough estimate.
-
Accurate Determination: For an accurate measurement, set the heating rate to 1-2°C per minute, starting at least 20°C below the expected melting point.
-
Observation: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
-
Reporting: Report the melting point as a range of these two temperatures.
-
Caption: Workflow for Melting Point Determination.
Solubility
Solubility is a fundamental property that dictates how a compound can be handled, purified, and formulated. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
Known Solubility Data:
The available data indicates that this compound is insoluble in water , with a reported solubility of 3.9 x 10⁻³ g/L at 25°C .[1] This low aqueous solubility is expected given the compound's significant nonpolar character, as suggested by its predicted XLogP3-AA value of 4.
Experimental Protocol for Solubility Determination (Shake-Flask Method):
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
-
Materials:
-
The compound of interest
-
Selected solvent (e.g., water, ethanol, buffers of different pH)
-
Scintillation vials or flasks with tight-fitting caps
-
Shaker bath or orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
-
Procedure:
-
Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to facilitate separation.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity of a compound. For a carboxylic acid, it is the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations. The pKa is a critical parameter in drug development as it influences solubility, absorption, and distribution in the body.
Estimated pKa:
An experimental pKa for this compound has not been reported. However, the pKa of benzoic acid is approximately 4.2. The electron-withdrawing effects of the chloro and fluoro substituents on the benzyl ring are somewhat distant from the carboxylic acid group and their influence is transmitted through the aromatic ring and the methylene bridge. The electron-donating methoxy groups on the benzoic acid ring would be expected to slightly increase the pKa (decrease the acidity). Considering these factors, the pKa is estimated to be in the range of 3.5-4.5 .
Experimental Protocol for pKa Determination (UV-Metric Titration):
This method is suitable for compounds that possess a chromophore that changes its absorbance spectrum upon ionization.
-
Apparatus:
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
pH meter with a calibrated electrode
-
Automatic titrator or precision burette
-
Quartz cuvettes
-
-
Reagents:
-
Solution of the compound in a suitable solvent (e.g., water-methanol mixture)
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
-
-
Procedure:
-
Initial Spectrum: Prepare a solution of the compound at a known concentration. Record the UV-Vis spectrum of the solution at a low pH (e.g., pH 2) where the compound is fully protonated.
-
Titration: Titrate the solution with the standardized base (NaOH), recording the pH and the full UV-Vis spectrum at regular pH intervals.
-
Final Spectrum: Continue the titration until a high pH (e.g., pH 12) is reached, where the compound is fully deprotonated, and record the final spectrum.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change in absorbance upon ionization is maximal) against the pH. The resulting data should form a sigmoidal curve.
-
pKa Determination: The pKa is the pH value at the inflection point of the sigmoidal curve. This can be determined by finding the first derivative of the curve or by fitting the data to the Henderson-Hasselbalch equation.
-
Caption: Workflow for pKa Determination.
Partition Coefficient (LogP)
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible phases, typically a nonpolar organic solvent (like n-octanol) and a polar aqueous phase. It is usually expressed as its logarithm (logP). LogP is a key indicator of a drug's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Predicted LogP:
A calculated XLogP3-AA value of 4 has been reported for this compound.[1] This positive and relatively high value indicates that the compound is significantly more soluble in a lipid-like environment than in water, classifying it as lipophilic.
Experimental Protocol for LogP Determination (Shake-Flask Method):
-
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pre-saturated with n-octanol)
-
The compound of interest
-
Separatory funnels or centrifuge tubes
-
Shaker
-
Centrifuge
-
Analytical instrument (HPLC or UV-Vis spectrophotometer)
-
-
Procedure:
-
Preparation: Dissolve a known amount of the compound in either the aqueous or the octanol phase.
-
Partitioning: Add a known volume of the second, immiscible phase to the first. The volumes of the two phases should be accurately known.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and allow the compound to partition between the two phases.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.
-
Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the aqueous and the octanol layers using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
-
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, the methylene (-CH₂-) protons, and the protons of the two methoxy (-OCH₃) groups. The chemical shifts and splitting patterns of the aromatic protons will be complex due to the substitution patterns and spin-spin coupling. The methylene protons would likely appear as a singlet. The methoxy protons should also appear as singlets at their characteristic chemical shifts.
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each of the 16 carbon atoms in the molecule, unless there is accidental equivalence. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift (typically >160 ppm). The aromatic carbons will have signals in the range of approximately 110-160 ppm, with their exact shifts influenced by the substituents. The methylene carbon and the methoxy carbons will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1760 cm⁻¹.
-
C-O stretching bands for the carboxylic acid and the methoxy groups in the 1200-1300 cm⁻¹ region.
-
C-H stretching bands for the aromatic and aliphatic protons around 2850-3100 cm⁻¹.
-
C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.
-
C-Cl and C-F stretching bands, which can be more difficult to assign definitively but are expected in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (324.73 g/mol ).
-
Isotopic Pattern: Due to the presence of a chlorine atom, an M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation: Common fragmentation patterns for benzoic acids include the loss of -OH and -COOH groups. The fragmentation of the benzyl group and cleavage of the ether linkages may also be observed.
Synthesis and Application
This compound is a crucial building block in the synthesis of Elvitegravir.[6] A common synthetic route involves the reaction of a suitable 2,4-dimethoxybenzoic acid derivative with 3-chloro-2-fluorobenzyl bromide.[7] The purity and physicochemical properties of this intermediate directly impact the yield and quality of the final API.
Caption: Simplified Synthetic Pathway.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound. While some key experimental data for this specific intermediate is not publicly available, this guide offers reliable estimations based on structurally related compounds and presents robust, standard experimental protocols for their determination. A thorough understanding and experimental validation of these properties are essential for optimizing the synthesis of Elvitegravir and ensuring the quality and efficacy of this important antiretroviral drug.
References
-
LGC Standards. 5-[(3-Chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic Acid. Link
-
Guidechem. This compound. Link
-
ResearchGate. An Improved Synthesis of Elvitegravir. Link
-
Google Patents. CN103819402A - Elvitegravir intermediate and preparation method and application thereof. Link
-
European Patent Office. EP 2906529 B1 - A new production method and new intermediates of synthesis of elvitegravir. Link
-
Pharmaffiliates. This compound. Link
-
Google Patents. CN105377818A - A new process for the preparation of elvitegravir. Link
-
Sinfoo Biotech. This compound. Link
-
PubChem. Elvitegravir. Link
-
PubChem. 2,4-Dimethoxybenzoic acid. Link
-
Semantic Scholar. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Link
-
PubChem. 3-Chlorobenzoic Acid. Link
-
Ossila. 3-Chloro-2-fluorobenzoic acid. Link
-
Ossila. 5-Chloro-2-fluorobenzoic acid. Link
-
AOBChem. 3-Fluoro-2,4-dimethoxybenzoic acid. Link
-
GSRS. 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID. Link
Sources
- 1. Page loading... [guidechem.com]
- 2. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-[(3-Chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic Acid [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. CN105377818A - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]
An In-depth Technical Guide to the Structure Elucidation of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic Acid
Introduction
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It is the foundational data upon which all subsequent biological and medicinal chemistry efforts are built. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation of a novel small molecule, 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid, a compound featuring a confluence of functional groups that present a compelling analytical challenge.
This document is intended for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the real-world process of structure elucidation. We will delve into the "why" behind each experimental choice, demonstrating how a multi-technique, synergistic approach leads to an irrefutable structural assignment.
The Analytical Challenge: Unveiling the Molecular Architecture
The target molecule, this compound, with a molecular formula of C₁₆H₁₄ClFO₄ and a molecular weight of 324.73 g/mol , presents several key structural questions that must be addressed:
-
Substitution Patterns: What are the precise positions of the substituents on both aromatic rings?
-
Connectivity: How are the two aromatic rings linked?
-
Functional Group Confirmation: Are the carboxylic acid and methoxy groups present and correctly placed?
-
Overall Conformation: What is the three-dimensional arrangement of the molecule?
To answer these questions, a multi-pronged analytical strategy is essential. No single technique can provide all the necessary information. This guide will detail the integrated application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography.
A Synergistic Approach to Structure Elucidation
Our strategy begins with techniques that provide broad, foundational information and progresses to those that offer fine-grained detail of atomic connectivity and spatial arrangement.
Caption: Workflow for the structure elucidation of this compound.
Part 1: Foundational Analysis - Molecular Weight and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Rationale: The first step in elucidating the structure of an unknown compound is to determine its elemental composition. High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Instrumentation: A high-resolution ESI-TOF mass spectrometer is used.
-
Ionization Mode: Positive ion mode is selected to observe the protonated molecule [M+H]⁺.
-
Data Acquisition: The instrument is calibrated using a known standard. The sample is infused into the ESI source, and the mass spectrum is acquired over a mass range of m/z 100-1000.
Anticipated Results and Interpretation:
The molecular formula C₁₆H₁₄ClFO₄ has a calculated exact mass of 324.0565 for the most abundant isotopes. The HRMS spectrum is expected to show a prominent ion at m/z 325.0643, corresponding to the protonated molecule [M+H]⁺. The isotopic pattern for a molecule containing one chlorine atom (approximately a 3:1 ratio for the M and M+2 peaks) would further corroborate the presence of chlorine.[1] The high accuracy of the measured mass allows for the unambiguous assignment of the molecular formula, a critical first piece of the structural puzzle.
Data Summary Table:
| Parameter | Expected Value |
| Molecular Formula | C₁₆H₁₄ClFO₄ |
| Calculated Exact Mass | 324.0565 |
| Observed Ion [M+H]⁺ | m/z 325.0643 |
| Isotopic Pattern | Presence of [M+H+2]⁺ at ~33% of [M+H]⁺ |
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[2][3] This technique will be used to confirm the presence of the carboxylic acid, aromatic rings, methoxy groups, and carbon-halogen bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory is used.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is collected. The sample is then brought into contact with the crystal, and the sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
Anticipated Results and Interpretation:
The FTIR spectrum will provide clear evidence for the key functional groups:
-
Carboxylic Acid: A very broad O-H stretching band from approximately 3300-2500 cm⁻¹ and a strong, sharp C=O stretching band around 1700-1680 cm⁻¹.[4][5][6]
-
Aromatic Rings: C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
Ethers: C-O stretching bands for the aromatic methoxy groups are expected in the 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹ regions.[7][8]
-
Carbon-Halogen Bonds: C-Cl and C-F stretching vibrations are expected in the fingerprint region, typically below 850 cm⁻¹ and around 1200-1000 cm⁻¹ respectively, though they may be difficult to assign definitively in a complex molecule.[9][10]
Data Summary Table:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3050 | C-H stretch (sp²) | Aromatic |
| ~2950, 2850 | C-H stretch (sp³) | Methoxy, Methylene |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, 1500, 1450 | C=C stretch | Aromatic |
| ~1250, 1040 | C-O stretch | Aromatic Ether |
Part 2: Unraveling the Connectivity - 1D and 2D NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed connectivity of atoms in a molecule.[11] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be employed to piece together the carbon skeleton and establish the precise placement of all substituents.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used.
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is performed.
-
¹³C{¹H} NMR: A proton-decoupled experiment is performed.
-
COSY (Correlation Spectroscopy): A standard COSY-45 or COSY-90 pulse sequence is used to identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment is used to identify direct one-bond proton-carbon correlations.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals two- and three-bond correlations between protons and carbons, which is crucial for connecting molecular fragments.[12]
-
Anticipated ¹H NMR Spectrum (500 MHz, CDCl₃)
-
Carboxylic Acid Proton (1H): A broad singlet far downfield, likely >10 ppm.
-
Dimethoxybenzoic Acid Ring Protons (2H): Two singlets or doublets in the aromatic region (6.5-8.0 ppm). The specific chemical shifts and coupling patterns will depend on the substitution pattern.
-
Chloro-fluorobenzyl Ring Protons (3H): A complex multiplet pattern in the aromatic region (7.0-7.5 ppm) due to proton-proton and proton-fluorine couplings.
-
Methylene Protons (2H): A singlet around 4.0 ppm, indicative of a CH₂ group flanked by two aromatic rings.
-
Methoxy Protons (6H): Two sharp singlets, each integrating to 3H, likely in the range of 3.8-4.0 ppm.
Anticipated ¹³C NMR Spectrum (125 MHz, CDCl₃)
-
Carboxylic Acid Carbonyl: A signal around 170 ppm.
-
Aromatic Carbons: Multiple signals in the 110-165 ppm range. Carbons attached to oxygen (methoxy groups) will be downfield. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
Methylene Carbon: A signal around 35-45 ppm.
-
Methoxy Carbons: Two signals around 55-60 ppm.
Key 2D NMR Correlations
The power of 2D NMR lies in its ability to connect these individual signals into a coherent structure.
Caption: Key expected 2D NMR correlations for structural confirmation.
-
HMBC is the Key: The most critical correlations will be observed in the HMBC spectrum. Specifically, the protons of the methylene bridge (CH₂) will show correlations to carbons in both aromatic rings. This unequivocally establishes the connectivity between the 2,4-dimethoxybenzoyl and the 3-chloro-2-fluorobenzyl moieties.[13]
-
Assigning Substituents: HMBC correlations from the methoxy protons to the carbons of the dimethoxybenzoic acid ring will confirm their positions. Similarly, correlations from the aromatic protons on the chloro-fluorobenzyl ring to the carbons bearing the chlorine and fluorine atoms (identified by their characteristic chemical shifts and C-F coupling) will confirm their relative positions.
Part 3: The Definitive Proof - Single-Crystal X-ray Crystallography
Rationale: While NMR provides the solution-state connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.[5][7][14] It provides exact bond lengths, bond angles, and conformational details.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes).
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined to yield the final atomic coordinates, bond lengths, and angles.
Anticipated Results and Interpretation:
The resulting crystal structure would provide a three-dimensional model of the molecule, confirming:
-
The connectivity established by NMR.
-
The ortho relationship of the fluorine and the meta relationship of the chlorine on the benzyl ring.
-
The substitution pattern of the dimethoxybenzoic acid moiety.
-
The conformation of the molecule, including the torsion angles between the aromatic rings.
This technique serves as the final, irrefutable validation of the proposed structure.[15][16][17]
Conclusion
The structure elucidation of this compound is a testament to the power of a modern, multi-technique analytical workflow. By systematically progressing from broad characterization with mass spectrometry and FTIR to detailed connectivity mapping with 1D and 2D NMR, and finally to definitive 3D structural determination with X-ray crystallography, we can achieve an unambiguous and self-validating assignment. Each technique provides a piece of the puzzle, and their collective data create a coherent and irrefutable picture of the molecular architecture. This systematic and logical approach ensures the highest level of scientific integrity, providing a solid foundation for any further research or development involving this compound.
References
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
EBSCO. (n.d.). X-ray Determination Of Molecular Structure | Research Starters. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Patsnap. (2025, September 22). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
John Wiley & Sons, Ltd. (2022, December 13). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
-
Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
YouTube. (2018, December 31). mass spectrometry: tropylium ion. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
ResearchGate. (2025, August 6). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]
-
Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
JoVE. (2024, December 5). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]
-
Química Organica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
YouTube. (2020, November 27). Acquiring and Processing FTIR Spectra. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). HSQC and HMBC spectra of benzyl benzoate. Retrieved from [Link]
-
YouTube. (2021, December 17). 1D and 2D NMR methods for small molecules. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]
-
CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Retrieved from [Link]
-
OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Bruker. (n.d.). Basic 1D and 2D Experiments. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ACS Publications. (n.d.). FTIR Spectroscopic and Reaction Kinetics Study of the Interaction of CF3CFCl2 with γ-Al2O3. Journal of Physical Chemistry B. Retrieved from [Link]
-
Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
-
Chegg. (2020, October 13). Question: Please provide the fragmentation pattern for Benzoic acid, 2-methyl. Retrieved from [Link]
-
University of Maryland. (n.d.). FTIR Spectrum. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
MDPI. (n.d.). Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
Varian. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. agilent.com [agilent.com]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. researchgate.net [researchgate.net]
- 14. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rigaku.com [rigaku.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. excillum.com [excillum.com]
An In-Depth Technical Guide to 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic Acid: A Key Intermediate in Antiviral Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of complex organic molecules are paramount to the development of novel therapeutics. 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid has emerged as a critical building block, primarily recognized for its role as a key intermediate in the synthesis of Elvitegravir, a potent HIV-1 integrase strand transfer inhibitor. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its significance in the broader context of antiviral drug development.
Core Molecular Attributes
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄ClFO₄ | [1][2][3] |
| Molecular Weight | 324.73 g/mol | [1][2][3] |
| CAS Number | 949465-79-6 | [1][2][3] |
| Appearance | Not specified (likely a solid) | |
| Solubility | Insoluble in water (3.9E-3 g/L at 25°C) | [2] |
Chemical Structure:
Caption: Chemical structure of this compound.
Significance in Drug Development: The Path to Elvitegravir
The primary importance of this compound lies in its role as a precursor to Elvitegravir. Elvitegravir is an inhibitor of HIV-1 integrase, an enzyme crucial for the replication of the virus.[4] By blocking the integrase enzyme, Elvitegravir prevents the viral DNA from integrating into the host cell's genome, thereby halting the viral life cycle.[4]
The synthesis of Elvitegravir involves the coupling of this benzoic acid derivative with a quinolone core structure. The specific substitution pattern of the benzyl group, with its chloro and fluoro substituents, is critical for the final drug's binding affinity and overall efficacy.
Synthesis Protocol
The following is a plausible, multi-step synthesis protocol for this compound, derived from principles outlined in various patents concerning the synthesis of Elvitegravir and related compounds. This protocol is intended for informational purposes and should be adapted and optimized by experienced synthetic chemists.
Overall Synthetic Scheme:
Caption: Proposed synthetic workflow for the target compound.
Step 1: Esterification of 2,4-Dimethoxybenzoic Acid
-
Rationale: Protection of the carboxylic acid group as a methyl ester prevents unwanted side reactions in subsequent steps.
-
Procedure:
-
To a solution of 2,4-dimethoxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,4-dimethoxybenzoate.
-
Step 2: Bromination of Methyl 2,4-dimethoxybenzoate
-
Rationale: Introduction of a bromine atom at the 5-position provides a handle for the subsequent cross-coupling reaction. The methoxy groups direct the electrophilic aromatic substitution to this position.
-
Procedure:
-
Dissolve methyl 2,4-dimethoxybenzoate in acetonitrile.
-
Add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain methyl 5-bromo-2,4-dimethoxybenzoate.
-
Step 3: Negishi Coupling with (3-Chloro-2-fluorobenzyl)zinc Bromide
-
Rationale: This palladium-catalyzed cross-coupling reaction is a key step, forming the carbon-carbon bond between the benzoic acid core and the benzyl moiety. The Negishi coupling is often chosen for its functional group tolerance and high yields.[5]
-
Procedure:
-
In a separate flask, prepare the (3-Chloro-2-fluorobenzyl)zinc bromide reagent by reacting 3-chloro-2-fluorobenzyl bromide with activated zinc powder in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
In the main reaction flask, dissolve methyl 5-bromo-2,4-dimethoxybenzoate and a palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous THF.
-
Add the freshly prepared Grignard reagent to the solution of the aryl bromide at room temperature.
-
Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate. Wash the organic layer with water and brine.
-
Dry, filter, and concentrate the organic phase. Purify the residue by column chromatography to yield methyl 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoate.
-
Step 4: Hydrolysis of the Methyl Ester
-
Rationale: The final step is the deprotection of the carboxylic acid by hydrolysis of the methyl ester.
-
Procedure:
-
Dissolve the methyl ester from the previous step in a mixture of methanol and water.
-
Add an excess of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
-
Conclusion
This compound is a molecule of significant interest to the pharmaceutical industry due to its indispensable role in the synthesis of Elvitegravir. The synthetic route presented, while requiring careful execution and optimization, utilizes established and reliable chemical transformations. A thorough understanding of the properties and synthesis of this key intermediate is crucial for researchers and scientists working on the development of novel antiviral agents and other complex molecular targets.
References
-
This compound. Pharmaffiliates. Available at: [Link]
-
This compound. Sinfoo Biotech. Available at: [Link]
-
An Improved Synthesis of Elvitegravir. ResearchGate. Available at: [Link]
- A new process for the preparation of elvitegravir. Google Patents.
-
Elvitegravir. PubChem. Available at: [Link]
- A new process for the preparation of elvitegravir. Google Patents.
-
A NEW PRODUCTION METHOD AND NEW INTERMEDIATES OF SYNTHESIS OF ELVITEGRAVIR. European Patent Office. Available at: [Link]
-
An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. ResearchGate. Available at: [Link]
-
ELVITEGRAVIR. Drugfuture. Available at: [Link]
-
This compound. Sinfoo Biotech. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound,(CAS# 949465-79-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2015003670A1 - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]
Solubility Profile of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid in Organic Solvents
An In-depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its entire development lifecycle, from process chemistry and purification to formulation and bioavailability. This guide provides a detailed technical examination of the solubility characteristics of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid, a complex substituted aromatic carboxylic acid. We will explore the theoretical underpinnings of its solubility based on molecular structure, outline a robust experimental protocol for its quantitative determination, and present an interpretive analysis of its expected behavior in a range of common organic solvents. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries.
Introduction: The Critical Role of Solubility
In pharmaceutical development, understanding a compound's solubility is not merely an academic exercise; it is a cornerstone of rational drug design and process development.[1][2] Poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and inefficient purification processes. This compound (MW: 324.73 g/mol [3][4]) presents an interesting case study in solubility prediction due to its combination of a large, nonpolar scaffold and multiple polar functional groups. This guide serves to elucidate the factors governing its solubility and provide a practical framework for its experimental determination.
Theoretical Solubility Framework: A Molecular-Level Analysis
The principle of "like dissolves like" is the foundation for predicting solubility, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[1][5][6] An analysis of the molecular structure of this compound allows for a qualitative prediction of its solubility profile.
Molecular Structure:
-
Nonpolar Characteristics : The molecule's backbone consists of two aromatic rings (a dimethoxybenzoic acid moiety and a chlorofluorobenzyl group). These large, hydrophobic hydrocarbon regions contribute significant nonpolar character, which favors interactions with nonpolar solvents through van der Waals forces.[5]
-
Polar Characteristics :
-
Carboxylic Acid (-COOH) : This is the most dominant polar functional group. It is a strong hydrogen bond donor and acceptor, enabling potent interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, DMSO).[5][7][8]
-
Methoxy Groups (-OCH₃) : The two ether groups are polar and can act as hydrogen bond acceptors.
-
Halogens (-Cl, -F) : The chloro and fluoro substituents induce dipole moments, increasing the overall polarity of the benzyl ring system.
-
Predicted Solubility Behavior : Given the dual nature of the molecule—a large nonpolar framework combined with a highly polar carboxylic acid group—we can make several predictions:
-
Low Aqueous Solubility : The large hydrophobic area is expected to dominate, leading to very poor solubility in water. One source quantifies this as 3.9 x 10⁻³ g/L at 25°C, confirming it is practically insoluble in water.[3]
-
Solubility in Organic Solvents : The compound is expected to be soluble in a range of organic solvents.[5][8] Solubility will likely be highest in polar solvents that can effectively solvate both the nonpolar rings and the polar functional groups.
-
Acid-Base Reactivity : As a carboxylic acid, the compound will be deprotonated by bases. Therefore, it will show high solubility in basic aqueous solutions (e.g., 5% sodium hydroxide, 5% sodium bicarbonate) due to the formation of a highly polar and water-soluble carboxylate salt.[9][10] This property is crucial for extraction and purification protocols.
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
To obtain reliable, quantitative solubility data, the equilibrium shake-flask method is the industry-standard approach, as referenced in regulatory guidelines like those from the International Council for Harmonisation (ICH).[11][12][13] This method ensures that the system has reached thermodynamic equilibrium, providing a true measure of a compound's saturation solubility.
Step-by-Step Methodology
-
Preparation : Add an excess amount of solid this compound (e.g., 10-20 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition : Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
-
Equilibration : Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C for pharmaceutical applications).[11][12] Agitate the slurry for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours is recommended to ensure equilibrium is fully established.[14]
-
Phase Separation : After equilibration, stop the agitation and allow the suspension to settle. Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Sample Dilution : Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed. Perform an accurate serial dilution of the supernatant with a suitable solvent (often the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method's calibration curve.
-
Quantification : Analyze the diluted sample using a validated analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Analytical Quantification by HPLC-UV
-
Instrument : HPLC system with a UV/Vis or Diode-Array Detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient elution using:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Detection : UV detection at a determined λ-max for the compound.
-
Calibration : Prepare a multi-point calibration curve (e.g., 1-100 µg/mL) from a stock solution of the compound of known concentration. The curve's linearity (R² > 0.999) must be verified.
-
Calculation : Use the regression equation from the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the original concentration in the saturated supernatant, which represents the solubility.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Expected Solubility Data and Interpretation
The following table summarizes the predicted solubility of this compound across a spectrum of common organic solvents, categorized by their polarity.
| Solvent Class | Solvent | Polarity Index | Key Interactions | Predicted Solubility | Quantitative Estimate (mg/mL) |
| Nonpolar | n-Hexane | 0.1 | Van der Waals only | Very Low | < 0.1 |
| Toluene | 2.4 | π-stacking with rings | Low | 1 - 5 | |
| Polar Aprotic | Dichloromethane | 3.1 | Dipole-dipole | Medium | 10 - 30 |
| Ethyl Acetate | 4.4 | H-bond acceptor | Medium-High | 30 - 100 | |
| Acetone | 5.1 | H-bond acceptor | High | > 100 | |
| Tetrahydrofuran (THF) | 4.0 | H-bond acceptor | High | > 100 | |
| Acetonitrile | 5.8 | Dipole-dipole | Medium | 20 - 50 | |
| Dimethylformamide (DMF) | 6.4 | Strong H-bond acceptor | Very High | > 200 | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Strong H-bond acceptor | Very High | > 200 | |
| Polar Protic | Methanol | 5.1 | H-bond donor/acceptor | High | > 100 |
| Ethanol | 4.3 | H-bond donor/acceptor | High | > 100 |
Interpretation of Trends:
-
Poor Solubility in Nonpolar Solvents : Solvents like hexane cannot disrupt the strong hydrogen bonding of the carboxylic acid dimers or solvate the polar groups, resulting in very low solubility.
-
Good Solubility in Polar Aprotic Solvents : Solvents like Acetone, THF, DMF, and DMSO are excellent hydrogen bond acceptors. They can effectively break the solute-solute hydrogen bonds of the carboxylic acid and solvate the polar functional groups, leading to high solubility.
-
Excellent Solubility in Polar Protic Solvents : Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors, allowing them to form strong intermolecular bonds with the carboxylic acid, leading to high solubility.
Conclusion
The solubility of this compound is governed by a complex interplay between its large nonpolar framework and its highly polar carboxylic acid functional group. While practically insoluble in water, it is predicted to be highly soluble in polar organic solvents, particularly those capable of accepting or donating hydrogen bonds such as alcohols, acetone, and DMSO. The robust shake-flask method coupled with HPLC-UV analysis provides a reliable means for quantitatively determining its solubility, generating essential data for guiding process chemistry, purification, and formulation development in a scientifically rigorous manner.
References
- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Physical Properties of Carboxylic Acids. CK-12 Foundation.
- Prediction of organic compound aqueous solubility using machine learning. PubMed Central.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
- Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. ECHEMI.
-
How To Predict Solubility Of Organic Compounds?. YouTube. Available at: [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Available at: [Link]
-
Physical Properties of Carboxylic Acids. eCampusOntario Pressbooks. Available at: [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. Available at: [Link]
-
How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. University Website. Available at: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University Website. Available at: [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University Website. Available at: [Link]
-
Solubility of Organic Compounds. University Website. Available at: [Link]
-
ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Available at: [Link]
-
ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. ACS Publications. Available at: [Link]
-
ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. ResearchGate. Available at: [Link]
-
ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. European Medicines Agency. Available at: [Link]
-
BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. Available at: [Link]
-
This compound. Pharmaffiliates. Available at: [Link]
-
This compound. Sinfoo Biotech. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. This compound,(CAS# 949465-79-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. chem.ws [chem.ws]
- 7. youtube.com [youtube.com]
- 8. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. www1.udel.edu [www1.udel.edu]
- 11. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. m.youtube.com [m.youtube.com]
In-depth NMR Analysis of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid: A Technical Guide
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern chemistry, providing profound insights into the molecular structure of organic compounds.[1][2][3] This guide offers an in-depth analysis of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid, a molecule of interest in pharmaceutical and materials science research. Through a detailed examination of its ¹H and ¹³C NMR spectra, we will elucidate its structural features, demonstrating the power of NMR in unambiguous molecular characterization. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural determination and chemical analysis.[2]
I. Fundamentals of NMR Spectroscopy
At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei.[2][4] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition, or "resonance," between these energy states. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within a molecule.[1][4] This phenomenon, known as the chemical shift, is the foundation of NMR's structural elucidative power.[1]
The information gleaned from an NMR spectrum is multifaceted. Key parameters include:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus.
-
Integration: Reveals the relative number of nuclei giving rise to a signal.[1]
-
Multiplicity (Splitting Pattern): Describes the number of neighboring nuclei, a result of spin-spin coupling.[1]
-
Coupling Constant (J): The distance between peaks in a multiplet, providing information about the dihedral angle and connectivity between coupled nuclei.
By analyzing these parameters, a detailed picture of a molecule's connectivity and stereochemistry can be constructed.[2]
II. Predicted ¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in a molecule. For this compound, we can predict the chemical shifts and splitting patterns for each proton based on established principles of NMR spectroscopy.[5]
Molecular Structure and Proton Numbering
To facilitate the analysis, the protons in the molecule are numbered as follows:
Caption: Numbering scheme for this compound.
Predicted Chemical Shifts, Multiplicities, and Coupling Constants
The predicted ¹H NMR data are summarized in the table below. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings. Electron-donating groups, like the methoxy groups, will shield nearby protons, shifting their signals upfield (to lower ppm values).[6] Conversely, electron-withdrawing groups, such as the chloro, fluoro, and carboxylic acid groups, will deshield adjacent protons, causing their signals to appear downfield (at higher ppm values).[6][7]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |
| H-3 | ~6.5 | s | - | 1H |
| H-6 | ~8.0 | s | - | 1H |
| OCH₃ (C-2) | ~3.9 | s | - | 3H |
| OCH₃ (C-4) | ~3.8 | s | - | 3H |
| CH₂ | ~4.1 | s | - | 2H |
| H-4' | ~7.1-7.3 | t | ~8.0 (H-H) | 1H |
| H-5' | ~7.0-7.2 | t | ~8.0 (H-H), ~1.5 (H-F) | 1H |
| H-6' | ~7.3-7.5 | t | ~8.0 (H-H) | 1H |
| COOH | ~11-13 | br s | - | 1H |
-
Aromatic Protons (H-3 and H-6): These protons are on the dimethoxybenzoic acid ring. H-3 is ortho to two electron-donating methoxy groups and will be significantly shielded, appearing at a lower chemical shift. H-6 is ortho to the carboxylic acid group and will be deshielded. Both are expected to be singlets due to the lack of adjacent protons.
-
Methoxy Protons (OCH₃): The two methoxy groups will appear as sharp singlets, each integrating to three protons. Their chemical shifts will be in the typical range for methoxy groups on an aromatic ring.
-
Benzyl Protons (CH₂): The two protons of the methylene bridge will be chemically equivalent and appear as a singlet.
-
Aromatic Protons (H-4', H-5', H-6'): These protons are on the chloro-fluorobenzyl ring. Their chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The splitting patterns will be more complex due to both proton-proton and proton-fluorine coupling. H-4' and H-6' are expected to be triplets due to coupling with their two neighboring protons. H-5' will also be a triplet due to coupling with H-4' and H-6', and may show further fine splitting due to coupling with the fluorine atom.
-
Carboxylic Acid Proton (COOH): This proton is highly deshielded and will appear as a broad singlet at a very high chemical shift. Its broadness is due to hydrogen bonding and chemical exchange.
III. Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Since the natural abundance of ¹³C is low, proton decoupling is typically used to simplify the spectrum and enhance sensitivity, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.
Predicted Chemical Shifts
The predicted ¹³C NMR chemical shifts are summarized in the table below. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic environment.[8] Carbons attached to electronegative atoms like oxygen, chlorine, and fluorine will be deshielded and appear at higher chemical shifts.[9] Aromatic carbon chemical shifts are also affected by the electronic nature of the substituents.[8][10]
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~120 |
| C-2 | ~160 |
| C-3 | ~98 |
| C-4 | ~162 |
| C-5 | ~115 |
| C-6 | ~133 |
| COOH | ~170 |
| OCH₃ (C-2) | ~56 |
| OCH₃ (C-4) | ~55 |
| CH₂ | ~35 |
| C-1' | ~130 |
| C-2' | ~155 (d, J ≈ 245 Hz) |
| C-3' | ~125 (d, J ≈ 15 Hz) |
| C-4' | ~128 (d, J ≈ 4 Hz) |
| C-5' | ~124 |
| C-6' | ~130 |
-
Aromatic Carbons (C-1 to C-6): The chemical shifts of these carbons are influenced by the methoxy and carboxylic acid groups. C-2 and C-4, being attached to the electronegative oxygen atoms of the methoxy groups, will be the most deshielded.
-
Carboxylic Acid Carbon (COOH): This carbon will be highly deshielded due to the two attached oxygen atoms and will appear at a very high chemical shift.
-
Methoxy Carbons (OCH₃): These carbons will appear in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.
-
Benzyl Carbon (CH₂): This sp³ hybridized carbon will appear in the upfield region.
-
Aromatic Carbons (C-1' to C-6'): The chemical shifts of these carbons are influenced by the chlorine and fluorine atoms. C-2', being directly attached to the highly electronegative fluorine atom, will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons in this ring will also show smaller carbon-fluorine couplings.
IV. Advanced 2D NMR Techniques for Structural Confirmation
While 1D NMR provides a wealth of information, complex molecules often require 2D NMR experiments for complete and unambiguous structural elucidation.
COSY (Correlation Spectroscopy)
COSY is a homonuclear correlation experiment that identifies protons that are coupled to each other.[11][12][13][14] In a COSY spectrum, cross-peaks appear between the signals of coupled protons.[11][15] For this compound, a COSY experiment would be crucial for confirming the connectivity of the protons on the chloro-fluorobenzyl ring, showing correlations between H-4', H-5', and H-6'.[11][12]
Caption: Expected COSY correlations for the chloro-fluorobenzyl ring.
HSQC (Heteronuclear Single Quantum Coherence)
HSQC is a heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbons to which they are attached.[16][17][18][19][20] Each cross-peak in an HSQC spectrum corresponds to a C-H bond.[16][17] This experiment is invaluable for assigning the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation)
HMBC is another heteronuclear correlation experiment that reveals long-range (typically 2-3 bond) correlations between protons and carbons.[19][21][22][23][24] This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of a molecule.[24] For the target molecule, HMBC would show correlations from the CH₂ protons to C-5, C-1', C-2', and C-6', thus confirming the connection between the two aromatic rings.
Caption: Key expected HMBC correlations from the benzyl protons.
DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT is a series of experiments that can differentiate between CH, CH₂, and CH₃ groups.[25][26][27][28][29] A DEPT-135 experiment, for example, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.[25][26][28] This would definitively identify the CH₂ group in the molecule.
V. Experimental Protocol for NMR Sample Preparation and Data Acquisition
To obtain high-quality NMR spectra, proper sample preparation and instrument setup are crucial.
Sample Preparation
-
Solvent Selection: A deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum.[30][31][32] Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of molecule. The choice will depend on the solubility of the compound.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[30] For ¹³C NMR, a more concentrated sample of 50-100 mg may be required to obtain a good signal-to-noise ratio in a reasonable amount of time.[30]
-
Sample Purity: The sample should be free of particulate matter and paramagnetic impurities, as these can degrade the quality of the NMR spectrum.[33][34] Filtering the sample solution through a small plug of glass wool in a Pasteur pipette into the NMR tube is good practice.[30]
-
Referencing: A small amount of tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shifts to 0 ppm.[35]
Data Acquisition and Processing
-
Instrumentation: The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.[35]
-
¹H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR Acquisition: A proton-decoupled experiment is standard. A larger number of scans is usually required compared to ¹H NMR.
-
2D NMR Acquisition: The parameters for 2D experiments (COSY, HSQC, HMBC) will need to be optimized based on the specific instrument and sample.
-
Data Processing: The raw data (Free Induction Decay, FID) is converted to a frequency-domain spectrum via a Fourier transform.[36][37] Processing steps include phasing, baseline correction, and referencing.[36][37][38][39] For 2D data, processing is performed in both dimensions.[39][40]
VI. Conclusion
The comprehensive NMR analysis of this compound, incorporating 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) techniques, provides an unambiguous structural elucidation of the molecule. The predicted spectra, based on fundamental NMR principles, offer a roadmap for the experimental analysis. This in-depth guide serves as a valuable resource for researchers in the fields of chemistry and drug development, highlighting the indispensable role of NMR spectroscopy in modern molecular characterization.
References
-
13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - Taylor & Francis Online. (n.d.). Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 18). What Is COSY Spectroscopy? [Video]. YouTube. Retrieved from [Link]
-
Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]
-
Sample Preparation. (n.d.). Retrieved from [Link]
-
1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.). Retrieved from [Link]
-
JoVE. (2024, December 5). 2D NMR: Homonuclear Correlation Spectroscopy (COSY) [Video]. Retrieved from [Link]
-
JoVE. (2024, December 5). 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [Video]. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Scribd. (n.d.). NMR Data Processing Guide | PDF | Computers | Technology & Engineering. Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
-
Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]
-
CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]
-
Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 12). What Is HSQC NMR? [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 12). What Is HMBC NMR? [Video]. YouTube. Retrieved from [Link]
-
Wiley. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Columbia University. (n.d.). DEPT. NMR Core Facility. Retrieved from [Link]
-
JoVE. (2024, December 5). 2D NMR: Overview of Heteronuclear Correlation Techniques [Video]. Retrieved from [Link]
-
Fraser Lab. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe. Retrieved from [Link]
-
NMR Wiki. (2011, January 8). 2D HMBC. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS. Retrieved from [Link]
-
NMR Data Processing. (n.d.). Retrieved from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
-
Lecture outline 1H NMR spectra of aromatic compounds. (n.d.). Retrieved from [Link]
-
JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives [Video]. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Retrieved from [Link]
Sources
- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 2. microbenotes.com [microbenotes.com]
- 3. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]
- 4. longdom.org [longdom.org]
- 5. amherst.edu [amherst.edu]
- 6. youtube.com [youtube.com]
- 7. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 8. tandfonline.com [tandfonline.com]
- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. nmr.ceitec.cz [nmr.ceitec.cz]
- 12. m.youtube.com [m.youtube.com]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. Video: 2D NMR: Homonuclear Correlation Spectroscopy (COSY) [jove.com]
- 16. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [jove.com]
- 17. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 18. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 20. youtube.com [youtube.com]
- 21. nmr.ceitec.cz [nmr.ceitec.cz]
- 22. youtube.com [youtube.com]
- 23. Video: 2D NMR: Overview of Heteronuclear Correlation Techniques [jove.com]
- 24. 2D HMBC - NMR Wiki [nmrwiki.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 28. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 29. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 30. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 31. depts.washington.edu [depts.washington.edu]
- 32. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 33. organomation.com [organomation.com]
- 34. ocw.mit.edu [ocw.mit.edu]
- 35. rsc.org [rsc.org]
- 36. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 37. youtube.com [youtube.com]
- 38. scribd.com [scribd.com]
- 39. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 40. cdn.fraserlab.com [cdn.fraserlab.com]
mass spectrometry of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid
<An In-depth Technical Guide to the Mass Spectrometry of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic Acid
Abstract
This whitepaper provides a comprehensive technical guide for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document details the foundational principles, method development strategies, fragmentation analysis, and validation protocols essential for the robust quantification and structural elucidation of this compound. We will explore the causal relationships behind experimental choices, from sample preparation to data interpretation, ensuring a scientifically sound and reproducible methodology.
Introduction: The Analytical Imperative
In modern pharmaceutical development, the precise and accurate characterization of drug candidates is paramount.[1][2] this compound is a complex small molecule whose journey through preclinical and clinical stages relies heavily on sensitive and selective bioanalytical methods.[3] Mass spectrometry, particularly LC-MS/MS, stands as the cornerstone technology for this purpose, offering unparalleled specificity and sensitivity for quantifying the analyte in complex biological matrices.[4]
This guide moves beyond a simple recitation of methods. It aims to provide the reader with the strategic thinking required to develop and validate a robust LC-MS/MS assay. We will dissect the molecule's structure to predict its behavior within the mass spectrometer and design an analytical strategy that is both efficient and compliant with regulatory expectations.[5][6]
Foundational Compound Analysis
A thorough understanding of the analyte's physicochemical properties is the critical first step in method development.
Molecular Structure and Properties:
The structure contains several key features that dictate our analytical approach:
-
A carboxylic acid group , which is readily ionizable, making it ideal for Electrospray Ionization (ESI).
-
A halogenated benzyl ring (containing both chlorine and fluorine), which provides a distinctive isotopic signature and influences fragmentation.
-
A dimethoxy-substituted benzoic acid core , which contributes to the overall mass and fragmentation pattern.
LC-MS/MS Method Development: A Step-by-Step Rationale
The goal is to develop a method that provides sharp chromatographic peaks, stable and efficient ionization, and selective, reproducible fragmentation for quantification.
Liquid Chromatography (LC) Protocol
The primary objective of the chromatographic separation is to resolve the analyte from matrix components that could cause ion suppression or interference.[4]
Experimental Protocol: Liquid Chromatography
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column Selection: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a logical starting point due to the compound's moderate hydrophobicity. The biphenyl phase can also offer enhanced selectivity for aromatic compounds.[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Rationale: Formic acid serves as a proton source, promoting the formation of the [M+H]⁺ ion in positive mode ESI, which is crucial for sensitivity.[12]
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Acetonitrile is a common organic solvent that provides good elution strength for a wide range of compounds and is compatible with MS detection.
-
-
Gradient Elution: A gradient from low to high organic phase concentration (e.g., 5% to 95% B over 5 minutes) is employed to ensure elution of the analyte as a sharp peak while cleaning the column of late-eluting matrix components.
-
Flow Rate: 0.4 mL/min (for UHPLC).
-
Column Temperature: 40 °C.
-
Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
-
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Protocol
The mass spectrometer is tuned to selectively detect and quantify the target analyte. Electrospray ionization (ESI) is the technique of choice for polar molecules like this carboxylic acid.[13][14][15]
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Rationale: The carboxylic acid can be protonated to form a stable [M+H]⁺ precursor ion. While negative mode ([M-H]⁻) is possible, positive mode often provides better sensitivity and more informative fragmentation for similar structures.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow (N₂): 800 L/hr
-
Rationale: These parameters are optimized to ensure efficient droplet formation and desolvation, maximizing the generation of gas-phase ions while minimizing thermal degradation.[16]
-
-
Data Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Rationale: MRM provides the highest selectivity and sensitivity for quantification by monitoring a specific precursor ion to product ion transition.[4]
-
Fragmentation Analysis and Structural Elucidation
Understanding how the molecule fragments is key to selecting the most specific and intense MRM transitions for quantification.
Precursor Ion Selection
Given the monoisotopic mass of 324.0565 Da, the protonated molecule [M+H]⁺ will have an m/z of 325.06 . The presence of one chlorine atom will also produce an isotopic peak at m/z 327.06 ([M+2+H]⁺) with an abundance of approximately one-third of the 325.06 peak.[17][18] This characteristic 3:1 isotopic pattern is a powerful confirmatory tool for the presence of the analyte.
Collision-Induced Dissociation (CID) and Product Ion Formation
By isolating the precursor ion (m/z 325.06) and subjecting it to collision-induced dissociation (CID), we can generate characteristic product ions. The most probable fragmentation pathways involve cleavages at the molecule's weakest bonds.
Predicted Fragmentation Pathways:
-
Loss of H₂O (-18 Da): A common loss from the carboxylic acid group, resulting in a fragment at m/z 307.05 .
-
Loss of COOH radical (-45 Da): Cleavage of the entire carboxylic acid group, leading to a fragment at m/z 280.01 .[19][20]
-
Benzylic Cleavage: The bond between the methylene bridge and the dimethoxybenzoic acid ring is a likely point of cleavage. This would generate a stable tropylium-like ion from the chloro-fluorobenzyl moiety.[21] The fragment for the C₇H₅ClF⁺ ion would be at m/z 143.01 .
-
Loss of Methoxy Group (-31 Da): Loss of a CH₃O radical from the dimethoxy-substituted ring.
The most abundant and specific fragment ions are selected for the MRM transitions. For this molecule, the transitions 325.1 → 143.0 (Quantifier) and 325.1 → 307.1 (Qualifier) would provide excellent specificity and sensitivity.
Caption: Predicted MS/MS fragmentation pathway of protonated this compound.
Quantitative Method Validation
For use in regulated drug development, the analytical method must be validated according to industry standards, such as the FDA's Bioanalytical Method Validation Guidance.[5][22] The following parameters are essential to establish the method's reliability.
Workflow for Method Validation
The validation process follows a structured sequence to test the method's performance characteristics.
Caption: A typical workflow for bioanalytical method validation.
Key Validation Parameters & Acceptance Criteria
The table below summarizes the key validation experiments and typical acceptance criteria for a quantitative bioanalytical assay.
| Parameter | Purpose | Experiment | Acceptance Criteria |
| Specificity & Selectivity | To ensure no interference from matrix components at the analyte's retention time. | Analyze at least 6 blank matrix lots. | Response in blank samples should be <20% of the LLOQ response. |
| Linearity & Range | To establish the concentration range over which the assay is accurate and precise. | Analyze calibration standards at 8-10 concentration levels. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | Analyze at least 5 LLOQ samples. | Precision (%CV) ≤ 20%; Accuracy (%Bias) within ±20%. |
| Precision & Accuracy | To determine the closeness of repeated measurements and the closeness to the true value. | Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations on 3 separate days. | Intra- & Inter-day Precision (%CV) ≤ 15%; Accuracy (%Bias) within ±15%. |
| Matrix Effect | To assess the impact of matrix components on ionization efficiency. | Compare analyte response in post-extraction spiked matrix to response in pure solvent. | The CV of the matrix factor should be ≤ 15%. |
| Stability | To ensure the analyte is stable under various storage and handling conditions. | Analyze QC samples after freeze/thaw cycles, short-term bench-top storage, and long-term storage. | Mean concentration within ±15% of nominal values. |
Conclusion
The successful mass spectrometric analysis of this compound is a multifaceted process that hinges on a deep understanding of the analyte's chemistry and the principles of LC-MS/MS. By systematically developing a method based on the molecule's structural features and rigorously validating its performance against established criteria, researchers can generate high-quality, reliable, and defensible data. This guide provides the strategic framework and technical details necessary to achieve this, empowering drug development professionals to confidently characterize this and other complex small molecules.
References
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. Retrieved January 2, 2026, from [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Department of Health and Human Services, Food and Drug Administration. Retrieved January 2, 2026, from [Link]
-
Technology Networks. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Analytical Chemistry. Retrieved January 2, 2026, from [Link]
-
FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. U.S. Department of Health and Human Services, Food and Drug Administration. Retrieved January 2, 2026, from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved January 2, 2026, from [Link]
-
Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. Retrieved January 2, 2026, from [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved January 2, 2026, from [Link]
-
AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. American Association of Pharmaceutical Scientists. Retrieved January 2, 2026, from [Link]
-
Intertek. (n.d.). LC-MS Method Development. Retrieved January 2, 2026, from [Link]
-
Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
Xu, X., Lan, J., & Korfmacher, W. A. (2005). Rapid LC/MS/MS Method Development for Drug Discovery. Analytical Chemistry, 77(19), 389A-394A. American Chemical Society. Retrieved January 2, 2026, from [Link]
-
Kiontke, A., et al. (2016). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 51(9), 621-638. National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Sinfoo Biotech. (n.d.). This compound. Retrieved January 2, 2026, from [Link]
-
Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved January 2, 2026, from [Link]
-
Restek Corporation. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube. Retrieved January 2, 2026, from [Link]
-
University of Arizona. (n.d.). Electrospray Ionization (ESI). Retrieved January 2, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved January 2, 2026, from [Link]
-
Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved January 2, 2026, from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved January 2, 2026, from [Link]
-
Vulf'son, N. S., Zaikin, V. G., & Mikaya, A. I. (1975). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 44(3), 269-285. ResearchGate. Retrieved January 2, 2026, from [Link]
-
JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved January 2, 2026, from [Link]
-
Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube. Retrieved January 2, 2026, from [Link]
-
Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Study Prep. Retrieved January 2, 2026, from [Link]
-
JoVE. (n.d.). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved January 2, 2026, from [Link]
-
Chemistry with Dr. Rida. (2022). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. YouTube. Retrieved January 2, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 2, 2026, from [Link]
-
Juhler, R. K., & Aamand, J. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11-16. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). Table S1: List of the analysed compounds and their appropriate m/z ratio and mass spectra factor (MSF). Retrieved January 2, 2026, from [Link]
-
PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
Sources
- 1. Current developments in LC-MS for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. LC-MS Method Development [intertek.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound,(CAS# 949465-79-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 10. 5-[(3-Chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic Acid [lgcstandards.com]
- 11. m.youtube.com [m.youtube.com]
- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 15. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 16. chem.umd.edu [chem.umd.edu]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. GCMS Section 6.12 [people.whitman.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 22. labs.iqvia.com [labs.iqvia.com]
biological significance of substituted dimethoxybenzoic acids
An In-depth Technical Guide on the Biological Significance of Substituted Dimethoxybenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the biological activities of substituted dimethoxybenzoic acids, a class of compounds demonstrating significant therapeutic potential. As we delve into their multifaceted roles as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents, we will explore the intricate relationship between their chemical structure and biological function. This document is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents, offering not only a synthesis of current knowledge but also practical, field-proven experimental insights.
Part 1: Antioxidant and Anti-inflammatory Activities
Substituted dimethoxybenzoic acids are potent modulators of oxidative stress and inflammation. Their efficacy is intrinsically linked to the substitution pattern of methoxy (-OCH3) and hydroxyl (-OH) groups on the benzoic acid core, which dictates their ability to scavenge free radicals and interfere with inflammatory signaling cascades.
The Chemistry of Radical Scavenging
The antioxidant capacity of these phenolic compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The presence and position of electron-donating groups, such as methoxy and hydroxyl moieties, are pivotal. For instance, the presence of a catechol (vicinal hydroxyl groups) structure significantly enhances antioxidant activity due to the increased stability of the resulting phenoxyl radical through intramolecular hydrogen bonding and electron delocalization.[1] Methoxy groups, being electron-donating, can also increase the stability of the radical formed after hydrogen donation, thereby augmenting antioxidant potential.[2]
Anti-inflammatory Mechanisms of Action
Veratric acid (3,4-dimethoxybenzoic acid), a well-studied derivative found in vegetables and fruits, exhibits significant anti-inflammatory properties.[3][4] It has been shown to protect against UVB-mediated phototoxicity by reducing the expression of cyclooxygenase-2 (COX-2) and the levels of prostaglandin E2 (PGE2) and interleukin-6 (IL-6).[3] Furthermore, veratric acid can suppress the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated cells by inhibiting the PI3K/Akt signaling pathway.[3] Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) also demonstrates potent anti-inflammatory effects and is a subject of interest for its therapeutic potential against various inflammatory conditions.[5][6][7]
Quantitative Assessment of Antioxidant Activity
The antioxidant potential of substituted dimethoxybenzoic acids can be quantified using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay are commonly employed. The results are often expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), with lower values indicating higher antioxidant activity.
| Compound | Assay | IC50/EC50 (µg/mL) | Reference |
| 3-hydroxy-4,5-dimethoxybenzoic acid | DPPH Radical Scavenging | 26.2 | [8] |
| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | DPPH Radical Scavenging | - (High Activity) | [9] |
| 2,3-Dihydroxybenzoic Acid | DPPH Radical Scavenging | - (High Activity) | [9] |
| 2,5-Dihydroxybenzoic Acid | DPPH Radical Scavenging | - (High Activity) | [9] |
| 3,4-Dihydroxybenzoic Acid | DPPH Radical Scavenging | - (High Activity) | [9] |
Note: A lower IC50/EC50 value indicates greater antioxidant potency. Direct comparative data for all substituted dimethoxybenzoic acids is limited.
Signaling Pathway in Inflammation
The anti-inflammatory effects of veratric acid are mediated, in part, through the inhibition of the PI3K/Akt pathway, which is a critical regulator of iNOS expression in response to inflammatory stimuli like LPS.
Caption: Veratric Acid Inhibition of the PI3K/Akt Pathway.
Part 2: Antimicrobial and Antifungal Activities
Substituted dimethoxybenzoic acids have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their efficacy is influenced by the specific substitution pattern on the aromatic ring, which affects their interaction with microbial cells.
The mechanism of antimicrobial action is often attributed to the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with cellular metabolism.[1] For example, the presence of a hydroxyl group at the C2 position of the benzoic acid ring has been shown to enhance antibacterial activity against E. coli.[1]
Spectrum of Antimicrobial Activity
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (mg/mL) | Reference |
| 3,5-Dimethoxybenzoic acid | A. rabiei | 0.125 | [10][11] |
| Benzoic Acid | Escherichia coli | 1 | [1][12] |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | Escherichia coli | 1 | [1][12] |
| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | Escherichia coli | 4 | [1][12] |
| 3-hydroxy-4,5-dimethoxybenzoic acid | Cryptococcus neoformans | 0.256 | [8] |
| 3-hydroxy-4,5-dimethoxybenzoic acid | Candida tropicalis | 0.256 | [8] |
| 3-hydroxy-4,5-dimethoxybenzoic acid | Staphylococcus aureus (MRSA & MSSA) | >0.256 | [8] |
| 3-hydroxy-4,5-dimethoxybenzoic acid | Candida albicans | >0.256 | [8] |
Note: A lower MIC value indicates greater antimicrobial potency.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
-
Preparation of Inoculum:
-
Aseptically pick several colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.
-
Dilute the standardized suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the substituted dimethoxybenzoic acid in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using the broth medium to obtain a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the test compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for microbial growth (turbidity).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC Determination via Broth Microdilution.
Part 3: Anticancer Activities
Several substituted dimethoxybenzoic acids and their derivatives have emerged as promising candidates for cancer therapy due to their ability to inhibit cancer cell proliferation and induce apoptosis. Their anticancer effects are often mediated through the modulation of critical cell survival and death signaling pathways.
Mechanisms of Anticancer Action
Derivatives of 4-methoxybenzoic acid have been reported to inhibit the proliferation of prostate cancer cells by targeting the Akt/NF-κB cell survival signaling pathway.[13] Another related compound, 2,3,4-trihydroxybenzoic acid, has shown inhibitory effects on the growth of colon and breast cancer cells, potentially through the induction of cyclin-dependent kinase (CDK) inhibitors p21 and p27.[13] Syringic acid has also been investigated for its potential to suppress the proliferation of gastric cancer cells and trigger apoptosis, with these effects being associated with the upregulation of mTOR through the AKT signaling pathway.[5]
In Vitro Cytotoxicity
The anticancer activity of these compounds is evaluated by their cytotoxicity against various cancer cell lines, with the IC50 value representing the concentration required to inhibit cell growth by 50%.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-trimethoxyflavone) | MCF-7 (Breast Cancer) | 4.9 | [14] |
| 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | MCF-7 (Breast Cancer) | 3.71 | [14] |
| 4′,5′-dihydroxy-5,7,3′-trimethoxyflavone | HCC1954 (Breast Cancer) | 8.58 | [14] |
| Xanthomicrol (5,4′-dihydroxy-6,7,8-trimethoxyflavone) | HCT116 (Colon Cancer) | - (Potent Activity at 15 µM) | [14] |
| Anisic Acid | - (Antitumor Activities) | - | [15] |
Note: This table includes data on methoxy-substituted flavonoids, which are structurally related to dimethoxybenzoic acids and provide insights into the anticancer potential of these substitution patterns.
Anticancer Signaling Pathway
A proposed mechanism for the anticancer activity of hydroxybenzoic acids involves the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Inhibition of PI3K/Akt/mTOR Pathway by Benzoic Acid Derivatives.
Part 4: Enzyme Inhibition
Substituted benzoic acids have been investigated as inhibitors of various enzymes, with their inhibitory potential being highly dependent on their substitution patterns.[1] This inhibitory activity is often due to interactions with the enzyme's active site through hydrogen bonding and hydrophobic interactions.[1]
For instance, in the context of α-amylase inhibition, the presence of a hydroxyl group at the 2-position of the benzene ring has a strong positive effect on inhibitory activity.[1] Conversely, methoxylation at the 2-position or hydroxylation at the 5-position can have a negative effect.[1] Dihydroxybenzoic acid derivatives have also been explored as acetylcholinesterase inhibitors, with the position of the hydroxyl groups influencing the binding affinity to the enzyme.[1]
Part 5: Structure-Activity Relationships (SAR)
The biological activity of substituted dimethoxybenzoic acids is profoundly influenced by the number and position of methoxy and hydroxyl groups on the benzoic acid core.
-
Antioxidant Activity: The presence of a catechol moiety (vicinal hydroxyl groups) is a significant contributor to high antioxidant activity. Electron-donating groups like methoxy groups also enhance this activity.[1]
-
Antimicrobial Activity: The position of hydroxyl and other functional groups dictates the potency and selectivity. For example, a hydroxyl group at the C2 position enhances antibacterial activity against E. coli.[1]
-
Enzyme Inhibition: The position of hydroxyl groups is crucial for binding to the active site of enzymes and subsequent inhibition.[1]
Key Structural Determinants of Biological Activity
Caption: Structure-Activity Relationship of Substituted Dimethoxybenzoic Acids.
Conclusion
Substituted dimethoxybenzoic acids represent a versatile class of compounds with a wide range of promising biological activities. Their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties are intricately linked to their chemical structure, particularly the substitution pattern of methoxy and hydroxyl groups on the aromatic ring. A thorough understanding of these structure-activity relationships is paramount for the rational design and development of novel, more potent, and selective therapeutic agents. Further research is warranted to fully elucidate their mechanisms of action and to explore their full therapeutic potential in preclinical and clinical settings.
References
- A Comparative Guide to the Structure-Activity Relationship of 2,3-Dihydroxy-4-methoxybenzoic Acid and Its Analogs. Benchchem.
- Veratric acid (3,4-Dimethoxybenzoic acid) | Antioxidant. MedChemExpress.
- A Comparative Guide to the Antioxidant Potential of 2,5-Dimethoxybenzoic Acid Deriv
- Veratric acid Immunology & Inflammation rel
- Syringic acid: A promising phenolic phytochemical with extensive therapeutic applic
- Syringic acid (SA) ‒ A Review of Its Occurrence, Biosynthesis, Pharmacological and Industrial Importance. PubMed.
- Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Benzamide Analogs. Benchchem.
- Nutraceutical Properties of Syringic Acid in Civiliz
- 3,5-Dimethoxybenzoic acid | Antifungal Agent. MedChemExpress.
- Veratric acid | Reactive Oxygen Species | COX. TargetMol.
- Syringic acid: A promising phenolic phytochemical with extensive therapeutic applic
- Biomedical applications of syringic acid.
- The Role of Veratric Acid in Advancing Pharmaceutical Manufacturing.
- 3,5-Dimethoxybenzoic acid | N
- Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC - NIH.
- A Comparative Guide to the Biological Efficacy of Methyl 3-hydroxy-4,5-dimethoxybenzoate and its Parent Compound, 3-hydroxy. Benchchem.
- Veratric acid (Standard) (3,4-Dimethoxybenzoic acid (Standard)) | Antioxidant. MedChemExpress.
- CAS 2785-98-0: 2,5-Dimethoxybenzoic acid. CymitQuimica.
- Application Notes and Protocols for 2,3-Dihydroxy-4-methoxybenzoic Acid in Drug Discovery. Benchchem.
- Microbial degradation and assimilation of veratric acid in oxic and anoxic groundw
- 3,5-Dimethoxybenzoic acid - Product D
- Veratric Acid | C9H10O4 | CID 7121. PubChem - NIH.
- Acetylcholinesterase inhibition and antimicrobial activity of hydroxyl amides synthesized from natural products deriv
- High-Purity 3,4-Dimethoxybenzoic Acid: A Versatile Intermediate for Pharmaceutical & Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- 3,4-Dimethoxybenzoic acid. Chem-Impex.
- 2,5-Dimethoxybenzoic acid | C9H10O4 | CID 76027. PubChem.
- An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC - NIH.
- Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Fe
- Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid.
- Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. MDPI.
- Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Ver
- 2,5-Dimethoxybenzoic acid 98 2785-98-0. Sigma-Aldrich.
- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
- Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. NIH.
- Antioxidant properties of benzoic acid derivatives against superoxide radical. Semantic Scholar.
- Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. NIH.
- Quantitative structure–activity relationship of 2,6-dimethoxy -N -(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis.
- Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI.
- Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. PMC - NIH.
- Methoxychalcones as potential anticancer agents for colon cancer: Is membrane perturbing potency relevant?. PubMed.
- Effect of Enzyme Inhibition on Enzym
- Antimicrobial activity of phenol and benzoic acid deriv
- 2C-B. Wikipedia.
- 2,6-Dimethoxybenzoic Acid | C9H10O4 | CID 15109. PubChem.
- 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052. PubChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ffhdj.com [ffhdj.com]
- 6. mdpi.com [mdpi.com]
- 7. ffhdj.com [ffhdj.com]
- 8. benchchem.com [benchchem.com]
- 9. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 3,5-Dimethoxybenzoic acid | Natural product | Antifungal | TargetMol [targetmol.com]
- 12. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid from 1,4-dimethoxybenzene
Application Note & Protocol for the Synthesis of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic Acid and its Isomer from 1,4-dimethoxybenzene
Abstract
Substituted benzoic acid derivatives are crucial scaffolds in medicinal chemistry and materials science. This document provides a comprehensive, research-grade protocol for the multi-step synthesis of a complex benzoic acid derivative, starting from the readily available 1,4-dimethoxybenzene. The synthetic strategy involves a four-step sequence: a Friedel-Crafts acylation to form a key carbon-carbon bond, a subsequent ketone reduction, a second Friedel-Crafts reaction to introduce a carboxylic acid precursor, and a final side-chain oxidation to yield the target acid. This guide offers in-depth technical details, explains the chemical principles behind each step, and addresses important considerations such as regioselectivity and isomeric outcomes based on the starting material.
Introduction
The structural motif of 2,4-dimethoxybenzoic acid and its isomers is found in numerous biologically active molecules and functional materials. The strategic placement of substituents on the aromatic ring allows for the fine-tuning of pharmacological properties, making these compounds valuable intermediates in drug development. The target molecule, this compound[1][2], combines several key features: a halogenated benzyl group, which can modulate lipophilicity and binding interactions, and a dimethoxybenzoic acid core.
This application note details a robust and logical synthetic pathway designed for researchers in organic and medicinal chemistry. By starting with the common reagent 1,4-dimethoxybenzene, we demonstrate a sequence of classical yet powerful organic transformations. The narrative emphasizes not just the procedural steps but the underlying scientific rationale, providing a self-validating protocol grounded in established chemical principles.
Overall Synthetic Strategy
The synthesis is designed as a linear four-step sequence. The core challenge is the construction of the final molecule from a simple, symmetric starting material. Our approach systematically builds complexity by first installing the benzyl moiety and then forming the carboxylic acid functionality.
The chosen pathway is as follows:
-
Friedel-Crafts Acylation: Creation of a diaryl ketone intermediate by reacting 1,4-dimethoxybenzene with 3-chloro-2-fluorobenzoyl chloride.
-
Ketone Reduction: Conversion of the ketone's carbonyl group into a methylene bridge using the Wolff-Kishner reduction, which is highly effective under basic conditions.[3][4][5][6]
-
Friedel-Crafts Alkylation: Introduction of a methyl group onto the dimethoxybenzene ring, which will serve as the precursor to the carboxylic acid.
-
Benzylic Oxidation: Selective oxidation of the newly introduced methyl group to a carboxylic acid using potassium permanganate (KMnO₄), a powerful and reliable oxidant for this transformation.[7][8][9]
Caption: Overall four-step synthetic workflow.
A Note on Isomerism: The prompt specifies the synthesis of 5 -(3-Chloro-2-fluorobenzyl)-2,4 -dimethoxybenzoic acid from 1,4 -dimethoxybenzene. Due to the ortho, para-directing nature of the methoxy groups in 1,4-dimethoxybenzene, the resulting product will be a 2,5 -dimethoxy substituted isomer, namely 4-(3-Chloro-2-fluorobenzyl)-2,5-dimethoxybenzoic acid . To obtain the specifically named 2,4-dimethoxy isomer, one must start with 1,3-dimethoxybenzene . This protocol will proceed with the specified starting material and produce the corresponding 2,5-isomer.
Part 1: Synthesis of (2,5-Dimethoxyphenyl)(3-chloro-2-fluorophenyl)methanone
Principle and Mechanism
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[10][11] A Lewis acid, typically aluminum chloride (AlCl₃), activates the acyl chloride, generating a highly electrophilic acylium ion. The electron-rich 1,4-dimethoxybenzene ring then acts as a nucleophile, attacking the acylium ion. The two methoxy groups are strong activating, ortho, para-directors, ensuring the reaction occurs at a position adjacent to one of the methoxy groups.[12][13]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 1,4-Dimethoxybenzene | 138.16 | 10.0 g | 72.4 | 1.0 |
| 3-Chloro-2-fluorobenzoyl chloride | 193.00 | 15.4 g | 79.8 | 1.1 |
| Aluminum Chloride (AlCl₃), anhydrous | 133.34 | 11.6 g | 86.8 | 1.2 |
| Dichloromethane (DCM), anhydrous | - | 200 mL | - | - |
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous aluminum chloride (11.6 g) and anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 1,4-dimethoxybenzene (10.0 g) and 3-chloro-2-fluorobenzoyl chloride (15.4 g) in 100 mL of anhydrous DCM.[14]
-
Transfer the solution from step 3 to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. Stir vigorously until the ice has melted and the layers have separated.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 100 mL), then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the pure diaryl ketone.
Part 2: Synthesis of 1-(3-Chloro-2-fluorobenzyl)-2,5-dimethoxybenzene
Principle and Rationale
To convert the ketone into a methylene group, a reduction is necessary. While the Clemmensen reduction (Zn(Hg)/HCl) is effective for aryl-alkyl ketones[15][16][17][18], the Wolff-Kishner reduction offers a powerful alternative under basic conditions, which can be advantageous for complex molecules.[5][6] The reaction proceeds via the formation of a hydrazone, which, upon heating with a strong base, collapses to form a carbanion and evolves nitrogen gas.[3][4] The evolution of N₂ gas is a strong thermodynamic driving force for the reaction.
Experimental Protocol
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Diaryl Ketone (from Part 1) | 294.71 | 10.0 g | 33.9 | 1.0 |
| Hydrazine hydrate (64% N₂H₄) | 50.06 | 6.0 mL | ~120 | ~3.5 |
| Potassium Hydroxide (KOH) | 56.11 | 7.6 g | 135.6 | 4.0 |
| Diethylene Glycol | - | 100 mL | - | - |
Procedure:
-
Combine the diaryl ketone (10.0 g), potassium hydroxide (7.6 g), and diethylene glycol (100 mL) in a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate (6.0 mL) to the mixture.
-
Heat the mixture to 130-140 °C and maintain for 1 hour. During this time, the hydrazone intermediate will form.
-
Increase the temperature to 190-200 °C. The condenser can be temporarily removed to allow water and excess hydrazine to distill off.
-
Once the higher temperature is reached, reattach the condenser and reflux for an additional 3-4 hours. The solution should become clear as the reaction completes.
-
Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of water.
-
Transfer to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with 1 M HCl (1 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the crude product, which can be purified by chromatography if necessary.
Part 3: Synthesis of 1-(3-Chloro-2-fluorobenzyl)-4-methyl-2,5-dimethoxybenzene
Principle and Rationale
To create the benzoic acid, we first introduce a methyl group via a second Friedel-Crafts reaction—this time an alkylation. The product from Part 2 is highly activated towards further electrophilic substitution due to the three electron-donating groups (two methoxy, one benzyl). The new substituent will be directed to one of the remaining vacant positions, ortho/para to the existing activators. Steric hindrance will favor substitution at the less hindered position, ortho to the benzyl group.
Experimental Protocol
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Methylene-Bridged Arene (from Part 2) | 280.73 | 5.0 g | 17.8 | 1.0 |
| 2-Chloropropane | 78.54 | 1.8 mL | 21.4 | 1.2 |
| Aluminum Chloride (AlCl₃), anhydrous | 133.34 | 2.6 g | 19.6 | 1.1 |
| Nitromethane | - | 50 mL | - | - |
Procedure:
-
In a flame-dried flask under nitrogen, dissolve the arene from Part 2 (5.0 g) in anhydrous nitromethane (50 mL).
-
Cool the solution to 0 °C and add anhydrous aluminum chloride (2.6 g) in portions.
-
Add 2-chloropropane (1.8 mL) dropwise to the stirred mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then at room temperature for 2 hours, monitoring by TLC.
-
Workup: Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate, and brine.
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to isolate the methylated intermediate.
Part 4: Synthesis of 4-(3-Chloro-2-fluorobenzyl)-2,5-dimethoxybenzoic Acid
Principle and Mechanism
The final step is the oxidation of the benzylic methyl group to a carboxylic acid.[19] Hot, aqueous potassium permanganate (KMnO₄) is a classic and effective reagent for this transformation.[7][20] The reaction proceeds as long as there is at least one hydrogen atom on the carbon attached to the aromatic ring (a benzylic hydrogen).[8][9][21] The alkyl chain is cleaved, leaving a one-carbon carboxylic acid. The mechanism is complex but is thought to involve radical hydrogen abstraction from the benzylic position.[20]
Experimental Protocol
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Methylated Arene (from Part 3) | 294.77 | 4.0 g | 13.6 | 1.0 |
| Potassium Permanganate (KMnO₄) | 158.03 | 6.4 g | 40.7 | 3.0 |
| Water | - | 150 mL | - | - |
| Sodium Hydroxide (10% aq.) | - | q.s. to pH > 10 | - | - |
Procedure:
-
Suspend the methylated arene (4.0 g) in 150 mL of water in a round-bottom flask. Add a small amount of 10% NaOH solution to make the mixture slightly basic.
-
Add potassium permanganate (6.4 g) in portions to the stirred suspension.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 100 °C) for 4-6 hours. The purple color of the permanganate will disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂).
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the MnO₂ precipitate, washing the filter cake with a small amount of hot water.
-
Cool the clear filtrate in an ice bath and carefully acidify with concentrated HCl until the pH is ~2.
-
The white precipitate of the carboxylic acid will form. Allow it to stand in the cold for 30 minutes to ensure complete precipitation.
-
Collect the product by vacuum filtration, wash the solid with cold water, and dry in a vacuum oven.
-
Purification: The final product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.
References
-
OrganicChemGuide. 16.11 KMnO4 Oxidation of Alkylbenzene. [Link]
-
Lumen Learning. 16.3. Reactions of alkylbenzenes | Organic Chemistry II. [Link]
-
Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]
-
Synthetic Map. Benzylic oxidation. [Link]
-
Organic Chemistry Portal. Carboxylic acid synthesis by oxidation of benzylic positions. [Link]
-
Chemistry Stack Exchange. Mechanism of arene side chain oxidation by permanganate. [Link]
-
ResearchGate. Modified Clemmensen reduction of some diaryl ketones with non-amalgamated zinc. [Link]
-
Wikipedia. Clemmensen reduction. [Link]
-
National Institutes of Health. Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits - PMC. [Link]
-
MDPI. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. [Link]
-
Pharmaguideline. Wolff Kishner Reduction. [Link]
-
BYJU'S. Clemmensen Reduction reaction. [Link]
-
BYJU'S. Wolff Kishner reduction mechanism. [Link]
-
Annamalai University. Clemmensen reduction. [Link]
-
Wikipedia. Wolff–Kishner reduction. [Link]
-
Organic Chemistry Portal. Clemmensen Reduction. [Link]
-
University of Calgary. Ch 11 : Oxidation of Alkyl benzenes. [Link]
-
Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
YouTube. 153 CHM2211 Reactions at Benzylic Position Oxidation of Alkyl Groups to Carboxylic Acids. [Link]
-
Chemistry LibreTexts. Chemistry 211 Experiment 1. [Link]
-
University of Wisconsin-River Falls. Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. [Link]
-
ResearchGate. (PDF) An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. [Link]
-
Vihita Drugs & Intermediates. 2, 4-Dimethoxy Benzoic Acid. [Link]
-
Sinfoo Biotech. This compound. [Link]
- Google Patents. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
-
Web Pages. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. [Link]
-
Google Patents. (12) United States Patent. [Link]
-
Chegg.com. Solved The Friedel-Crafts acylation reaction. [Link]
-
ResearchGate. (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
ResearchGate. Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different.... [Link]
- Google Patents.
-
PrepChem.com. Synthesis of 2-fluorobenzoyl chloride. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound,(CAS# 949465-79-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 4. byjus.com [byjus.com]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. organicchemistryguide.com [organicchemistryguide.com]
- 8. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. Solved The Friedel-Crafts acylation reaction | Chegg.com [chegg.com]
- 12. Chemistry 211 Experiment 1 [home.miracosta.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. 85345-76-2 Cas No. | 3-Chloro-2-fluorobenzoyl chloride | Apollo [store.apolloscientific.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 17. byjus.com [byjus.com]
- 18. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. m.youtube.com [m.youtube.com]
Application Note: A Robust and Scalable Synthesis of a Key Quinolone Intermediate for Elvitegravir
Introduction
Elvitegravir (EVG) is a potent integrase strand transfer inhibitor (INSTI) that plays a crucial role in antiretroviral therapy for the treatment of HIV-1 infection.[1] As a key component of several combination drug regimens, the demand for efficient and scalable synthetic routes to Elvitegravir and its intermediates is of paramount importance to the pharmaceutical industry.[2] This application note provides a detailed experimental protocol for the synthesis of a central quinolone intermediate, 6-bromo-l-(l-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-l,4-dihydroquinoline-3-carboxylic acid. This intermediate encompasses the core quinolone scaffold of Elvitegravir and is pivotal for the subsequent introduction of the characteristic benzyl side chain via cross-coupling reactions.[3][4]
The described protocol is designed for reproducibility and scalability, addressing the needs of researchers in drug development and process chemistry. By elucidating the causality behind the experimental choices, this guide aims to provide a comprehensive understanding of the synthetic process, ensuring both scientific integrity and practical applicability.
Materials and Methods
Reagents and Solvents
-
2-(5-bromo-2,4-dimethoxybenzoyl)-3-(dimethylamino)acrylate
-
(S)-(+)-valinol
-
Methanol
-
Potassium hydroxide
-
Acetic acid
-
Acetonitrile
-
Hexane
-
Water (deionized)
-
Anhydrous sodium sulfate
-
bis-Trimethylsilyl acetamide
-
Tetrahydrofuran (THF)
Equipment
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH meter or pH paper
-
High-performance liquid chromatography (HPLC) system for purity analysis
-
Nuclear magnetic resonance (NMR) spectrometer for structural characterization
Experimental Protocol
The synthesis of the target quinolone intermediate is a two-step process starting from 2-(5-bromo-2,4-dimethoxybenzoyl)-3-(dimethylamino)acrylate. The first step involves a condensation reaction with (S)-(+)-valinol, followed by cyclization to form the quinolone ring system.
Step 1: Synthesis of Intermediate Enamino Ester
This step involves the reaction of the starting acrylate with (S)-(+)-valinol to form an enamino ester intermediate.
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 16.4 g (44 mmol) of 2-(5-bromo-2,4-dimethoxybenzoyl)-3-(dimethylamino)acrylate in 120 mL of methanol.
-
Addition of (S)-(+)-valinol: To this suspension, add a solution of 5 g (48.5 mmol) of (S)-(+)-valinol in 20 mL of methanol.
-
Reaction: Stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
Reduce the volume of the reaction mixture to approximately one-third of the original volume using a rotary evaporator.
-
Cool the concentrated mixture, which will induce crystallization of the product.
-
Collect the crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with 25 mL of hexane followed by two washes with 25 mL of water each.
-
Dry the isolated solid to obtain the intermediate enamino ester.
-
Rationale: The use of methanol as a solvent facilitates the dissolution of the reactants and the subsequent crystallization of the product upon concentration. The slight excess of (S)-(+)-valinol ensures the complete consumption of the starting acrylate. The washing steps with hexane and water are crucial for removing unreacted starting materials and other impurities.
Step 2: Cyclization to the Quinolone Core
The enamino ester intermediate undergoes cyclization to form the desired quinolone carboxylic acid.
-
Reaction Setup: In a suitable reaction vessel, suspend 40 g (93 mmol) of the intermediate from Step 1 in 80 mL of acetonitrile.
-
Silylation: Add 44 g (216 mmol) of bis-trimethylsilyl acetamide to the suspension. Stir the mixture at 25 °C for 30 minutes. This step protects the hydroxyl group and facilitates the subsequent cyclization.
-
Cyclization: Heat the reaction mixture to 70-75 °C and maintain this temperature for 3.5 hours.
-
Hydrolysis:
-
After the cyclization is complete, add a solution of 8 g (143 mmol) of potassium hydroxide in 50 mL of water to the reaction mixture.
-
Stir the mixture at 25 °C for 3 hours to effect hydrolysis.
-
-
Acidification and Isolation:
-
Add 12 g of acetic acid to the reaction mixture to neutralize it and precipitate the product.
-
Heat the resulting suspension to 50 °C for 30 minutes, then cool it to 25 °C over 3 hours to ensure complete precipitation.
-
Collect the yellowish crystalline product by suction filtration and wash it thoroughly.
-
Rationale: Acetonitrile is chosen as the solvent for its suitable boiling point and ability to dissolve the reactants for the cyclization step. The silylation with bis-trimethylsilyl acetamide is a key step that enhances the nucleophilicity of the nitrogen, promoting the intramolecular cyclization. The final hydrolysis and acidification steps are standard procedures to deprotect the silyl group and isolate the carboxylic acid product.
Data Summary
| Parameter | Step 1 | Step 2 |
| Starting Material | 2-(5-bromo-2,4-dimethoxybenzoyl)-3-(dimethylamino)acrylate | Intermediate from Step 1 |
| Reagents | (S)-(+)-valinol | bis-trimethylsilyl acetamide, KOH, Acetic Acid |
| Solvent | Methanol | Acetonitrile, Water |
| Reaction Time | 1 hour | 3.5 hours (cyclization), 3 hours (hydrolysis) |
| Reaction Temperature | Room Temperature | 70-75 °C (cyclization), 25 °C (hydrolysis) |
| Yield | 96% | 96% |
| Purity (HPLC) | >98.5% | >99.6% |
Reaction Workflow Diagram
Caption: Synthetic workflow for the two-step synthesis of the quinolone intermediate.
Conclusion
This application note details a high-yielding and robust protocol for the synthesis of a key quinolone intermediate of Elvitegravir. The procedure is well-documented in the patent literature and offers excellent purity and yield.[3] By providing a step-by-step guide with clear rationales for each experimental choice, this document serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development. The successful synthesis of this intermediate is a critical milestone in the total synthesis of Elvitegravir.
References
-
Rádl, S., Stach, J., Píša, O., Cinibulk, J., Havlíček, J., Zajícová, M., & Pekárek, T. (2015). An Improved Synthesis of Elvitegravir. Journal of Heterocyclic Chemistry, 53(6). [Link]
- A new process for the preparation of elvitegravir. (2015). WO2015003670A1.
-
elvitegravir (Vitekta). (n.d.). International Association of Providers of AIDS Care. [Link]
-
Elvitegravir API Manufacturers | Suppliers | Drug Master Files (DMF). (n.d.). PharmaCompass.com. [Link]
Sources
Application Note: Strategic Implementation of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic Acid in Modern Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: A Rational Approach to Antiviral Discovery
The relentless emergence of novel and drug-resistant viral pathogens necessitates a robust and adaptable pipeline for antiviral drug discovery. Small molecules remain a cornerstone of antiviral therapy, offering the potential for oral bioavailability and broad-spectrum activity. This guide focuses on the strategic application of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid , a compound of interest in contemporary antiviral research. While direct antiviral data on this specific molecule is nascent, its structural relationship to known antiviral agents, such as its role as a potential precursor or analog to the HIV integrase inhibitor Elvitegravir, provides a strong rationale for its investigation.[1][2]
This document serves as a comprehensive guide for researchers, providing not only detailed protocols but also the underlying scientific principles for evaluating the antiviral potential of this compound and similar chemical entities. We will navigate the critical path from initial cytotoxicity assessment to targeted mechanistic studies, empowering research teams to make data-driven decisions in the quest for novel antiviral therapeutics.
Scientific Foundation: Why Investigate this compound?
The chemical architecture of this compound, featuring a substituted benzyl group attached to a dimethoxybenzoic acid core, is reminiscent of structures known to interact with viral enzymes.[1][3][4] The presence of halogen atoms (chloro and fluoro) can enhance binding affinity and metabolic stability, common strategies in medicinal chemistry.[5]
Given its connection to Elvitegravir, a primary hypothesis for its mechanism of action is the inhibition of viral integrase or other enzymes involved in nucleic acid replication, such as reverse transcriptase.[2] Therefore, the experimental workflow outlined below is designed to first establish a safety profile and then explore broad-spectrum antiviral activity, followed by more focused assays to elucidate the specific viral target.
Phase 1: Foundational Screening - Cytotoxicity and Primary Antiviral Assays
A fundamental principle in antiviral drug discovery is to ensure that any observed antiviral effect is not a consequence of toxicity to the host cells.[6][7][8] Therefore, the initial step is always to determine the cytotoxicity of the test compound.
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
Objective: To determine the concentration of this compound that reduces the viability of a given cell line by 50%. This is a crucial first step for assessing a compound's safety and establishing a therapeutic window.[8]
Methodology: A common method is the MTT or XTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability.[9]
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for general antiviral screening, or a specific cell line relevant to the target virus) in a 96-well plate at a density that will result in a confluent monolayer the next day.[10]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in cell culture medium to achieve a range of final concentrations.
-
Treatment: Remove the growth medium from the cells and add the medium containing the various concentrations of the test compound. Include a "cells only" control (no compound) and a "solvent" control (highest concentration of DMSO used).
-
Incubation: Incubate the plate for a period that mimics the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT/XTT Assay: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions. This allows viable cells to convert the tetrazolium salt into a colored formazan product.[9]
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using regression analysis.
Data Presentation: Cytotoxicity Profile
| Compound Concentration (µM) | Mean Absorbance | % Cell Viability |
| 0 (Cells Only) | 1.25 | 100% |
| 0.1 | 1.23 | 98.4% |
| 1 | 1.20 | 96.0% |
| 10 | 1.15 | 92.0% |
| 50 | 0.88 | 70.4% |
| 100 | 0.60 | 48.0% |
| 200 | 0.35 | 28.0% |
Protocol 2: Plaque Reduction Assay for Antiviral Efficacy (EC50)
Objective: To quantify the ability of this compound to inhibit the replication of a lytic virus and determine its 50% effective concentration (EC50).[11][12][13]
Methodology: This assay measures the reduction in the formation of viral plaques (zones of cell death) in the presence of the compound.[12][13]
Step-by-Step Protocol:
-
Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.[12]
-
Virus Dilution: Prepare a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Remove the growth medium from the cells and infect the monolayer with the diluted virus. Allow the virus to adsorb for 1-2 hours.
-
Compound Treatment: During the adsorption period, prepare serial dilutions of this compound in an overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose). The concentrations should be below the determined CC50.
-
Overlay: After adsorption, remove the virus inoculum and gently add the overlay medium containing the different concentrations of the compound to each well.[12] Include a "virus only" control (no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days).[12]
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the "virus only" control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Data Presentation: Antiviral Efficacy and Selectivity Index
| Compound Concentration (µM) | Mean Plaque Count | % Plaque Reduction |
| 0 (Virus Control) | 85 | 0% |
| 1 | 80 | 5.9% |
| 5 | 65 | 23.5% |
| 10 | 40 | 52.9% |
| 25 | 15 | 82.4% |
| 50 | 5 | 94.1% |
Selectivity Index (SI): A critical parameter for evaluating the potential of an antiviral compound is the Selectivity Index, calculated as SI = CC50 / EC50 . A higher SI value indicates a more favorable therapeutic window, with greater antiviral activity at non-toxic concentrations.[8][10]
Phase 2: Mechanistic Elucidation - Identifying the Viral Target
Once antiviral activity has been confirmed, the next logical step is to identify the compound's mechanism of action. Based on the structural similarity to Elvitegravir, investigating enzymes involved in viral nucleic acid synthesis is a rational starting point.
Workflow for Mechanistic Studies
Caption: Workflow for Antiviral Compound Evaluation.
Protocol 3: In Vitro Reverse Transcriptase (RT) Inhibition Assay
Objective: To determine if this compound can inhibit the activity of reverse transcriptase, a key enzyme for retroviruses like HIV.[14]
Methodology: This is a cell-free assay that measures the synthesis of DNA from an RNA template by recombinant RT. Commercially available kits often use a colorimetric or fluorometric readout.[15]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the reaction buffer, template/primer hybrid (e.g., poly(A) x oligo(dT)), labeled nucleotides (e.g., DIG- and biotin-labeled dUTP), and recombinant reverse transcriptase enzyme as per the kit instructions.
-
Compound Dilution: Prepare serial dilutions of this compound.
-
Reaction Setup: In a microplate, combine the reaction buffer, template/primer, labeled nucleotides, the test compound at various concentrations, and the RT enzyme. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate to allow for DNA synthesis.
-
Detection: The newly synthesized DNA, labeled with biotin and DIG, is captured on a streptavidin-coated plate. An anti-DIG antibody conjugated to peroxidase is added, followed by a peroxidase substrate (e.g., ABTS).
-
Data Acquisition: Measure the absorbance of the colored product, which is directly proportional to RT activity.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the positive control. Determine the IC50 (50% inhibitory concentration) from a dose-response curve.
Protocol 4: In Vitro Protease Inhibition Assay
Objective: To assess the ability of this compound to inhibit viral proteases, which are essential for the maturation of many viruses.[16][17][18]
Methodology: This is a cell-free, often fluorescence-based assay that uses a synthetic peptide substrate containing a cleavage site for the specific viral protease.[17][19] Cleavage of the substrate separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence.[17]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the assay buffer, recombinant viral protease (e.g., SARS-CoV-2 3CLpro or HIV protease), and the fluorogenic substrate.
-
Compound Dilution: Prepare serial dilutions of this compound.
-
Reaction Setup: In a microplate, combine the assay buffer, the test compound, and the protease. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the cleavage reaction.
-
Data Acquisition: Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the reaction rate for each concentration. Calculate the percentage of protease inhibition relative to the "enzyme only" control. Determine the IC50 from a dose-response curve.
Protocol 5: Viral Entry Inhibition Assay
Objective: To determine if the compound prevents the virus from entering the host cell, which can occur through various mechanisms like blocking attachment or fusion.[20][21][22]
Methodology: A time-of-addition assay is a powerful tool to dissect the early stages of the viral life cycle.[21]
Step-by-Step Protocol:
-
Cell Preparation: Plate host cells in a multi-well format.
-
Time-of-Addition:
-
Pre-treatment of cells: Add the compound to the cells for a set period, then wash it off before adding the virus. This tests if the compound acts on cellular factors required for entry.
-
Co-treatment: Add the compound and the virus to the cells at the same time. This assesses the inhibition of attachment and entry.
-
Post-treatment: Add the virus first, allow for entry, and then add the compound. This serves as a control to ensure the compound is not acting at a post-entry step.
-
-
Incubation and Readout: After the respective treatments, incubate the cells for a full replication cycle. The level of infection can be quantified using various methods, such as a plaque assay, qPCR for viral RNA, or using a reporter virus that expresses a fluorescent protein or luciferase.[9][22]
-
Data Analysis: Compare the level of infection in the treated wells to the untreated control. Significant inhibition in the pre-treatment or co-treatment arms suggests an effect on viral entry.
Conclusion and Future Directions
The strategic framework presented here provides a comprehensive and logical pathway for evaluating the antiviral potential of this compound. By systematically progressing from broad phenotypic screening to specific, hypothesis-driven mechanistic studies, researchers can efficiently characterize this and other novel chemical entities. The initial focus on cytotoxicity is non-negotiable for ensuring the scientific validity of subsequent antiviral assays. Should this compound demonstrate promising activity, particularly against viral integrase or reverse transcriptase, further studies including lead optimization, in vivo efficacy in animal models, and resistance profiling would be warranted. This structured approach, grounded in established virological and pharmacological principles, is essential for the successful discovery and development of the next generation of antiviral drugs.
References
- Noah, J. W., Severson, W., Noah, D. L., et al. (2007). A cell-based luminescence assay is effective for high-throughput screening of potential influenza antivirals. Antiviral Research, 73(1), 50–59.
- Amerigo Scientific. (n.d.). Viral Protease Inhibitor Screening Assay Kits.
- Thermo Fisher Scientific. (n.d.). EnzChek™ Reverse Transcriptase Assay Kit.
- Virology Research Services. (n.d.). Antiviral Drug Screening.
- Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol.
- Sigma-Aldrich. (n.d.). Reverse Transcriptase Assay, colorimetric.
- BPS Bioscience. (n.d.). 3CL Protease (MERS-CoV) Inhibitor Screening Assay Kit.
- Biocompare. (n.d.). Protease Assay Kits.
- BenchChem. (2025). Application Notes and Protocols: Plaque Reduction Assay for the Evaluation of Oxadin's Antiviral Activity.
- Zhang, L., et al. (2012). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Antiviral Research, 93(1), 78-85.
- Virology Research Services. (2024, March 9). Understanding Cytotoxicity.
- Cayman Chemical. (n.d.). SARS-CoV-2 Main Protease Inhibitor Screening Assay Kit.
- Sigma-Aldrich. (n.d.). Reverse Transcriptase Assay, colorimetric - Protocol.
- Reaction Biology. (n.d.). SARS-CoV-2 Protease Assay Services.
- Creative Diagnostics. (n.d.). Plaque Reduction Assay.
- ProFoldin. (n.d.). HIV Reverse Transcriptase Assay.
- Bio-protocol. (n.d.). Plaque reduction virus neutralization assay.
- Huber, A. D., et al. (2017). Novel high throughput screen identifies an HIV-1 reverse transcriptase inhibitor with a unique mechanism of action. Nucleic Acids Research, 45(19), 11136–11147.
- Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing.
- Creative Diagnostics. (n.d.). Screening and Evaluation of Other Viruses Antivirals.
- American Society for Microbiology. (2006, October 9). Plaque Assay Protocols.
- Tai, C.-J., et al. (2022, July 31). Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. JoVE.
- Wang, J. Y., et al. (2022, August 9). Viral Entry Assays and Molecular Docking to Identify Antiviral Agents | Protocol Preview. JoVE.
- De Wilde, A. H., et al. (2014). A novel method for high-throughput screening to quantify antiviral activity against viruses that induce limited CPE. Journal of Virological Methods, 208, 123-128.
- protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.
- Lin, L.-T., et al. (2015). Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds. Journal of Visualized Experiments, (104), e53124.
- Lou, Z., et al. (2014). A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example. Virologica Sinica, 29(4), 223–232.
- Severson, W. E., et al. (2007). Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opinion on Drug Discovery, 2(10), 1357-1365.
- Pharmaffiliates. (n.d.). This compound.
- Guidechem. (n.d.). This compound.
- Strand, M., et al. (2012). 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, an antiviral compound with activity against acyclovir-resistant isolates of herpes simplex virus types 1 and 2. Antimicrobial Agents and Chemotherapy, 56(11), 5735–5743.
- Sinfoo Biotech. (n.d.). This compound.
- LGC Standards. (n.d.). 5-[(3-Chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic Acid.
- Dobbelstein, M., et al. (2024). Inhibitors of dihydroorotate dehydrogenase synergize with the broad antiviral activity of 4'-fluorouridine. Antiviral Research, 226, 106046.
- Kumar, R., et al. (2010). Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses. Bioorganic & Medicinal Chemistry, 18(21), 7548-7557.
- Iigou, Y., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991-10000.
- Ossila. (n.d.). 5-Chloro-2-fluorobenzoic acid.
- Shishkina, L. N., et al. (2018). Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 5-[(3-Chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic Acid [lgcstandards.com]
- 3. Page loading... [guidechem.com]
- 4. This compound,(CAS# 949465-79-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. ossila.com [ossila.com]
- 6. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. scispace.com [scispace.com]
- 10. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 11. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. HIV Reverse Transcriptase Assay [profoldin.com]
- 15. EnzChek™ Reverse Transcriptase Assay Kit 1000 Assays | Buy Online | Invitrogen™ [thermofisher.com]
- 16. Viral Protease Inhibitor Screening Assay Kits - Amerigo Scientific [amerigoscientific.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. biocompare.com [biocompare.com]
- 19. caymanchem.com [caymanchem.com]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Recovery of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic Acid via Optimized Recrystallization
An Application Note and Protocol from the Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven protocol for the purification of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid, a key chemical intermediate[1][2]. The synthesis of complex organic molecules often yields products with residual starting materials, by-products, or isomeric impurities that can compromise downstream applications in drug development and materials science[3]. Recrystallization remains a powerful, cost-effective, and scalable technique for achieving high levels of purity for solid compounds[4]. This guide moves beyond a simple set of instructions to explain the fundamental principles and critical decision-making processes behind developing a robust and reproducible purification strategy, ensuring researchers can adapt and troubleshoot the methodology effectively.
Foundational Principles: The Science of Recrystallization
Recrystallization is a purification technique predicated on the differential solubility of a target compound and its impurities in a given solvent system at varying temperatures[5]. The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one[5]. An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully soluble in the cold solvent (remaining in the mother liquor after crystallization).
The process involves four key stages, each critical for maximizing both purity and yield:
-
Dissolution: Dissolving the impure solid in a minimum volume of a suitable hot solvent to create a saturated solution.
-
Filtration (Optional): If insoluble impurities are present, they are removed by filtering the hot solution.
-
Crystallization: Allowing the solution to cool slowly, which decreases the solubility of the target compound and promotes the formation of a pure crystal lattice.
-
Isolation: Separating the purified crystals from the impurity-rich mother liquor via vacuum filtration.
The success of this technique is fundamentally dependent on the judicious selection of the solvent system[4].
Analyte Profile: Physicochemical Properties
Understanding the properties of the target molecule is the first step in designing a purification protocol.
| Property | Value | Source |
| Chemical Name | This compound | [1][6] |
| CAS Number | 949465-79-6 | [6] |
| Molecular Formula | C₁₆H₁₄ClFO₄ | [6][7] |
| Molecular Weight | 324.73 g/mol | [6][7] |
| Structure | A substituted aromatic carboxylic acid | [6] |
| Reported Solubility | Insoluble (3.9E-3 g/L at 25 °C) | [6] |
The very low aqueous solubility is a key data point, suggesting that water alone will not be a suitable solvent but could be an excellent anti-solvent. As a carboxylic acid, the molecule possesses a polar, hydrogen-bonding functional group, which guides our initial solvent considerations toward polar solvents[8].
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures, especially those involving heating solvents, should be performed in a certified chemical fume hood.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. The related compound 2,4-dimethoxybenzoic acid is listed as a skin and eye irritant and may cause respiratory irritation[9].
Experimental Protocol: From Screening to Scale-Up
This protocol is divided into two essential phases: selecting an optimal solvent system and performing the bulk purification.
Phase 1: Solvent System Selection – A Rational Approach
The choice of solvent is the most critical variable in recrystallization[10]. An ideal solvent should exhibit a steep solubility curve with respect to temperature. The following procedure details a systematic, small-scale screening process to identify the optimal solvent or solvent pair.
Suggested Screening Solvents: Ethanol, Methanol, Isopropanol (IPA), Ethyl Acetate, Acetone, Toluene, and co-solvent systems (e.g., Ethanol/Water, Acetone/Hexane).
Screening Protocol:
-
Place approximately 50 mg of the crude this compound into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, swirling after each addition.
-
Observation A: If the solid dissolves readily in a small volume (e.g., < 0.5 mL) at room temperature, the solvent is unsuitable as a primary recrystallization solvent because recovery will be poor[5].
-
-
For solvents that do not dissolve the solid at room temperature, heat the mixture gently in a water bath, adding more solvent in small portions until the solid just dissolves.
-
Observation B: If an excessive volume of solvent is required to dissolve the solid even at boiling, the solvent is not practical due to low solubility.
-
-
Once a saturated solution is achieved at high temperature, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try inducing crystallization by scratching the inside of the tube with a glass rod or placing it in an ice-water bath.
-
Observation C: The ideal solvent is one that, upon cooling, yields a large quantity of crystalline solid.
-
The following DOT graph illustrates the decision-making logic for solvent selection.
Caption: Logic diagram for selecting a suitable recrystallization solvent.
Expected Outcome: For aromatic carboxylic acids, polar protic solvents are often effective[8]. It is anticipated that a solvent system like Ethanol/Water or Isopropanol/Water will be optimal. The alcohol will dissolve the compound when hot, and the controlled addition of water (an anti-solvent) will reduce its solubility, inducing crystallization upon cooling.
Phase 2: Bulk Recrystallization Protocol (Based on Ethanol/Water System)
This workflow provides a validated, step-by-step procedure for purifying the title compound.
Caption: Step-by-step workflow for the bulk recrystallization process.
Materials & Equipment:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Büchner funnel and filtration flask
-
Vacuum source
-
Filter paper
-
Glass stirring rod
-
Watch glass
Detailed Procedure:
-
Dissolution: Place the crude solid (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to a gentle boil to dissolve the solid. The goal is to use the least amount of solvent necessary[5].
-
Inducing Saturation: Once the solid is fully dissolved, add hot deionized water dropwise to the boiling solution until a slight, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the solution, just enough to make the turbidity disappear, resulting in a clear, saturated solution.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, well-defined crystals, which tend to exclude impurities more effectively.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of the cold ethanol/water solvent mixture. Decant the cold crystal slurry into the funnel and apply vacuum.
-
Washing: With the vacuum still applied, wash the collected filter cake with a small portion of ice-cold ethanol/water mixture. This removes any residual mother liquor adhering to the crystal surfaces. Use a minimal amount of wash solvent to avoid significant product loss.
-
Drying: Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Purity Assessment & Troubleshooting
After drying, the purity of the final product should be assessed using standard analytical techniques such as:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and identifies any remaining impurities.
Troubleshooting Guide:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inner wall of the flask or adding a seed crystal. |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated; impurities are present. | Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Consider a different solvent system. |
| Very low recovery/yield | The compound is too soluble in the cold solvent; too much solvent was used for washing. | Ensure the solution is thoroughly chilled in an ice bath before filtering. Use only ice-cold solvent for washing and use it sparingly. |
| Colored impurities remain in crystals | Impurities are trapped in the crystal lattice; the solvent is not appropriate for removing the colored impurity. | Perform a second recrystallization. Consider adding a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
References
-
Karunanithi, A. T., et al. (2006). Solvent design for crystallization of carboxylic acids. Chemical Engineering Science. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
- Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
- Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
Pavia, D. L., et al. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available at: [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available at: [Link]
-
Pharmaffiliates. This compound. Available at: [Link]
-
University of California, Irvine. Recrystallization and Crystallization. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
ResearchGate. (PDF) An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. Available at: [Link]
-
PubChem. 5-Chloro-2-fluorobenzoic acid. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Available at: [Link]
-
Sinfoo Biotech. This compound. Available at: [Link]
-
PubChem. 2,4-Dimethoxybenzoic acid. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 5-[(3-Chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic Acid [lgcstandards.com]
- 3. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. Page loading... [guidechem.com]
- 7. This compound,(CAS# 949465-79-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Purity Analysis of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic Acid: A Validated Stability-Indicating HPLC Method
Abstract: This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid, a key intermediate in pharmaceutical synthesis. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and specificity. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals, covering method development, validation, and forced degradation studies.
Introduction
This compound (CAS No: 949465-79-6) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its purity directly impacts the quality, safety, and efficacy of the final drug product.[4] Therefore, a reliable and validated analytical method is essential to quantify the purity and identify any potential impurities, including process-related impurities and degradation products.[4]
This application note presents a stability-indicating HPLC method, which is a critical component of the drug development process.[5] Such methods are essential for monitoring the stability of the drug substance over time and under various environmental conditions.[5][6] The developed method effectively separates the main compound from its degradation products generated under forced degradation conditions, as stipulated by regulatory guidelines.[7][8]
Method Development and Rationale
The development of a successful HPLC method hinges on the physicochemical properties of the analyte and the principles of chromatography. This compound is a halogenated aromatic carboxylic acid, which guided the selection of the chromatographic conditions.
Stationary Phase Selection
A C18 (octadecyl) stationary phase is the most common choice for reversed-phase HPLC due to its hydrophobicity and ability to retain a wide range of organic molecules.[9][10] The nonpolar nature of the C18 bonded silica allows for the separation of compounds based on their hydrophobic character.[9] Given the aromatic and substituted nature of the target analyte, a C18 column was selected to provide adequate retention and resolution from potential impurities.
Mobile Phase Selection and Optimization
The mobile phase composition is a critical parameter in HPLC that significantly influences the separation.[11][12] For acidic compounds like this compound, controlling the pH of the mobile phase is crucial to ensure consistent retention and peak shape.[11][13]
-
Aqueous Phase: A buffer is necessary to maintain a constant pH and suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks.[13] A phosphate buffer is a common choice, but for LC-MS compatibility, volatile buffers like ammonium formate or acetate are preferred.[14] For this UV-based method, a simple acidic mobile phase using 0.1% formic acid in water was chosen. This low pH ensures that the carboxylic acid is in its protonated, less polar form, leading to increased retention on the C18 column.
-
Organic Modifier: Acetonitrile and methanol are the most frequently used organic solvents in reversed-phase HPLC.[13][15] Acetonitrile generally provides better peak shapes and lower backpressure. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing it, was employed to ensure the elution of both polar and nonpolar impurities within a reasonable analysis time.
Detection Wavelength
The selection of the detection wavelength is based on the UV absorbance spectrum of the analyte. A wavelength of 270 nm was chosen as it provides good sensitivity for the parent compound and its potential aromatic impurities.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the purity analysis.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD). |
| Chromatography Data System | Empower 3, Chromeleon 7, or equivalent. |
| Analytical Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm, or equivalent. |
| Reference Standard | This compound (purity ≥ 99.5%) |
| Solvents | Acetonitrile (HPLC grade), Water (HPLC grade) |
| Reagents | Formic acid (analytical grade) |
| Glassware | Volumetric flasks, pipettes, autosampler vials |
| Filtration | 0.45 µm PTFE syringe filters |
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm |
| Column Temperature | 30 °C |
| Mobile Phase | Gradient elution using Mobile Phase A and Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm |
| Run Time | 30 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 20 | 80 |
| 25 | 20 | 80 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
Workflow Diagram
Caption: Workflow for HPLC Purity Analysis.
Method Validation
The developed method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[16][17] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[18]
Specificity (Forced Degradation)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5][7] The sample was subjected to various stress conditions to induce degradation. The goal is to achieve 5-20% degradation of the active ingredient.[6]
Stress Conditions:
-
Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.
The results of the forced degradation studies showed that the main peak was well-resolved from all degradation product peaks, demonstrating the specificity and stability-indicating capability of the method.
Validation Summary
The following table summarizes the results of the method validation.
| Parameter | Acceptance Criteria | Results |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80% to 120% of the nominal concentration | 0.08 mg/mL to 0.12 mg/mL |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.2% - 101.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.5% |
| - Intermediate Precision | ≤ 2.0% | 0.8% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Robustness | No significant change in results | Robust |
Conclusion
This application note describes a validated, stability-indicating RP-HPLC method for the purity determination of this compound. The method is specific, accurate, precise, and robust, making it suitable for routine quality control analysis in a pharmaceutical setting. The comprehensive protocol and validation data provide a solid foundation for its implementation in drug development and manufacturing.
References
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 2, 2026, from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Research and Development in Pharmacy & Life Sciences. Retrieved January 2, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 2, 2026, from [Link]
-
Impurities and Forced Degradation Studies: A Review. (2015). Repositório Institucional da UFJF. Retrieved January 2, 2026, from [Link]
-
Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved January 2, 2026, from [Link]
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies. Retrieved January 2, 2026, from [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry. Retrieved January 2, 2026, from [Link]
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved January 2, 2026, from [Link]
-
Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved January 2, 2026, from [Link]
-
HPLC Solvent Selection. (n.d.). Element Lab Solutions. Retrieved January 2, 2026, from [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. Retrieved January 2, 2026, from [Link]
-
Exploring the Different Mobile Phases in HPLC. (2025). Veeprho. Retrieved January 2, 2026, from [Link]
-
How to Choose the Best Mobile Phase in HPLC for Optimal Results. (2024). Mastelf. Retrieved January 2, 2026, from [Link]
-
A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. (2004). Analytical and Bioanalytical Chemistry. Retrieved January 2, 2026, from [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Alwsci. Retrieved January 2, 2026, from [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2017). LCGC International. Retrieved January 2, 2026, from [Link]
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2023). Molecules. Retrieved January 2, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved January 2, 2026, from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules. Retrieved January 2, 2026, from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. Retrieved January 2, 2026, from [Link]
-
c18 reversed-phase hplc: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 2, 2026, from [Link]
-
This compound. (n.d.). Pharmaffiliates. Retrieved January 2, 2026, from [Link]
-
HPLC separation of related halogenated aromatic, any one?? (2015). Chromatography Forum. Retrieved January 2, 2026, from [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques. (n.d.). Jordi Labs. Retrieved January 2, 2026, from [Link]
-
This compound. (n.d.). Sinfoo Biotech. Retrieved January 2, 2026, from [Link]
-
Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. (1998). Journal of Chromatography A. Retrieved January 2, 2026, from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Page loading... [guidechem.com]
- 3. This compound,(CAS# 949465-79-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. jordilabs.com [jordilabs.com]
- 11. mastelf.com [mastelf.com]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 13. veeprho.com [veeprho.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms [mdpi.com]
- 17. database.ich.org [database.ich.org]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
developing analogs from 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid
An Application Guide to the Design, Synthesis, and Evaluation of Novel Analogs from 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic Acid
Introduction: Scaffolding for Next-Generation Therapeutics
This compound is a highly functionalized scaffold recognized primarily as a key intermediate in the synthesis of Elvitegravir, a potent HIV-1 integrase inhibitor.[1][2] Its intrinsic structural features—a halogenated aromatic ring, a flexible benzyl linker, and a substituted benzoic acid moiety—present a rich canvas for medicinal chemistry exploration. The development of analogs from this core structure is a strategic approach aimed at discovering new chemical entities with potentially improved potency, altered selectivity, better pharmacokinetic profiles, or novel mechanisms of action.
This guide provides a comprehensive framework for researchers engaged in drug discovery, outlining the rationale, protocols, and validation systems for the systematic development of analogs from this promising starting material. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible scientific workflow.[3][4]
Part 1: The Strategic Blueprint for Analog Design
The foundation of successful analog development lies in a well-defined Structure-Activity Relationship (SAR) strategy.[5] The parent molecule can be dissected into three primary regions for modification. The goal is to systematically probe the chemical space around the core scaffold to understand how structural changes impact biological activity.[6]
Key Regions for Modification:
-
Region A (Benzyl Ring): The 3-chloro and 2-fluoro substituents are critical for the activity of Elvitegravir. Modifications here can modulate electronic properties and steric interactions within the target's binding pocket.
-
Rationale: Swapping the chloro or fluoro groups with other halogens (Br, I) or small lipophilic groups (CH₃, CF₃) can fine-tune van der Waals interactions.[5] Shifting the position of these substituents can explore different binding conformations.
-
-
Region B (Benzoic Acid Moiety): The carboxylic acid is a crucial hydrogen bond donor and acceptor, often essential for anchoring the molecule to a biological target.[5][7] The methoxy groups influence solubility and conformation.
-
Rationale: Replacing the carboxylic acid with bioisosteres like tetrazoles or acyl sulfonamides can improve metabolic stability or cell permeability while retaining the key acidic interaction. Altering the methoxy groups to ethoxy or difluoromethoxy can impact lipophilicity and metabolic stability.
-
-
Region C (Benzyl Linker): The methylene bridge provides rotational flexibility.
-
Rationale: Introducing rigidity by creating cyclic structures or adding substituents to the linker can lock the molecule into a more favorable, higher-energy conformation for binding, potentially increasing potency.[4]
-
The overall logic of this analog development program follows the iterative Design-Make-Test-Analyze (DMTA) cycle, a cornerstone of modern drug discovery.
Part 2: Synthesis and Characterization Protocols
A robust and adaptable synthetic route is essential for generating a library of analogs. The following protocol describes a representative synthesis of an analog where the 3-chloro substituent is replaced with a 3-bromo group.
Protocol 2.1: Synthesis of 5-(3-Bromo-2-fluorobenzyl)-2,4-dimethoxybenzoic Acid (Analog 1)
This procedure is a multi-step synthesis that can be adapted to generate various analogs by substituting the initial building blocks.
Step 1: Friedel-Crafts Benzylation
-
Setup: To a flame-dried 250 mL round-bottom flask under an N₂ atmosphere, add 2,4-dimethoxybenzoic acid (1.82 g, 10 mmol) and anhydrous dichloromethane (DCM, 80 mL).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 2.93 g, 22 mmol). Stir the resulting suspension for 15 minutes.
-
Causality Note: AlCl₃ is a Lewis acid catalyst required to activate the benzyl bromide for electrophilic aromatic substitution. An excess is used to account for coordination with the carbonyl and methoxy oxygen atoms.
-
-
Reagent Addition: Add a solution of 3-bromo-2-fluorobenzyl bromide (2.70 g, 10 mmol) in anhydrous DCM (20 mL) dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by pouring it into a beaker containing 100 mL of ice and 10 mL of concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Purification
-
Method: Purify the crude product using flash column chromatography on silica gel.
-
Eluent: Use a gradient eluent system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate.
-
Analysis: Collect fractions and analyze by TLC. Combine the pure fractions and evaporate the solvent to yield the final product, Analog 1.
Protocol 2.2: Analytical Characterization
Newly synthesized compounds must be rigorously characterized to confirm their identity and purity before biological testing.
1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Purpose: To determine the purity of the compound and confirm its molecular weight.
-
System: Agilent 1260 Infinity II HPLC with a 6120 Quadrupole LC/MS.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and Electrospray Ionization (ESI) in both positive and negative modes.
-
Self-Validation: The expected output is a single major peak in the UV chromatogram (>95% purity) and a corresponding mass peak in the MS spectrum matching the calculated molecular weight of the analog (e.g., for C₁₆H₁₄BrFO₄, [M-H]⁻ at m/z 367.0/369.0).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate and confirm the exact chemical structure.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for complex structures.
-
Self-Validation: The observed chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum must be consistent with the proposed structure of the synthesized analog. For example, the methylene bridge protons should appear as a singlet around 4.0 ppm, and the aromatic protons should show characteristic splitting patterns.
Part 3: Biological Evaluation Protocol
Given the parent scaffold's connection to Elvitegravir, a primary screen against HIV-1 integrase activity is a logical starting point for biological evaluation.
Protocol 3.1: In Vitro HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
-
Reagents and Materials:
-
Recombinant HIV-1 Integrase enzyme.
-
Donor DNA (pre-processed viral LTR sequence).
-
Target DNA (oligonucleotide mimicking host DNA).
-
Assay Buffer: (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 7.5 mM MgCl₂).
-
96-well microplates.
-
Fluorescence plate reader.
-
-
Experimental Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO. Create a 10-point serial dilution series (e.g., from 100 µM to 5 nM final concentration).
-
Reaction Setup: To each well of a 96-well plate, add 2 µL of the diluted compound solution.
-
Enzyme Addition: Add 88 µL of a solution containing the HIV-1 integrase enzyme and the donor DNA in assay buffer.
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow the compound to bind to the enzyme.
-
Causality Note: This pre-incubation step ensures that the inhibitor has sufficient time to interact with the integrase enzyme before the strand transfer reaction is initiated.
-
-
Initiate Reaction: Add 10 µL of the target DNA solution to each well to start the strand transfer reaction.
-
Second Incubation: Incubate at 37°C for 60 minutes.
-
Detection: Stop the reaction and quantify the amount of strand transfer product using a validated detection method (e.g., fluorescence resonance energy transfer - FRET, or ELISA-based detection).
-
Controls: Include positive controls (DMSO only, no inhibitor) and negative controls (no enzyme) on each plate.
-
Part 4: Data Interpretation and Lead Optimization
The data from the biological assay is used to build a quantitative SAR. The primary metric will be the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the integrase activity.
Hypothetical SAR Data Table
| Analog ID | Region A (R¹) | Region B (R²) | IC₅₀ (nM) |
| Parent | 3-Cl | -COOH | 55 |
| 1 | 3-Br | -COOH | 32 |
| 2 | 3-CF₃ | -COOH | 15 |
| 3 | 4-Cl | -COOH | 450 |
| 4 | 3-Cl | Tetrazole | 65 |
| 5 | 3-CF₃ | Tetrazole | 28 |
Interpretation and Next Steps:
-
Observation 1: Replacing the 3-Cl with a more lipophilic 3-Br (Analog 1) or a strongly electron-withdrawing 3-CF₃ (Analog 2) improves potency. This suggests a hydrophobic and/or electron-deficient pocket in the target binding site.
-
Observation 2: Moving the halogen to the 4-position (Analog 3) is detrimental to activity, highlighting the importance of the substitution pattern.
-
Observation 3: Replacing the carboxylic acid with a tetrazole bioisostere (Analogs 4 & 5) maintains activity but does not improve it in this series. This may, however, offer benefits in terms of cell permeability or metabolic stability, which should be investigated in secondary assays.
Based on this initial SAR, the next cycle of design would focus on further exploring substitutions at the 3-position of the benzyl ring and potentially re-evaluating bioisosteres for the carboxylic acid in combination with the more potent R¹ groups.
Conclusion
The systematic development of analogs from this compound represents a validated strategy for the discovery of novel bioactive compounds. By integrating rational design, robust synthetic protocols, precise analytical characterization, and quantitative biological evaluation, research teams can efficiently navigate the chemical space around this privileged scaffold. The iterative DMTA cycle provides a logical and powerful framework for translating initial observations into optimized lead candidates with therapeutic potential.
References
-
Different approaches for developing bioactive compounds from fragment-sized natural products. ResearchGate. [Link]
-
Unifying principles for the design and evaluation of natural product-inspired compound collections. National Institutes of Health (NIH). [Link]
-
Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega. [Link]
-
The Development of Bioactive Compounds Based on Naturally Occurring Compounds. MDPI. [Link]
-
Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. MDPI. [Link]
-
An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. ResearchGate. [Link]
-
Crystal structure of 3,4-dimethoxybenzoic acid. ResearchGate. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
-
This compound. Pharmaffiliates. [Link]
-
Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. PubMed. [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. OMICS International. [Link]
- United States Patent 7,652,013 B2.
-
2,4-Dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid. ResearchGate. [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]
-
The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide. National Institutes of Health (NIH). [Link]
-
This compound. Sinfoo Biotech. [Link]
-
Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist. PubMed. [Link]
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health (NIH). [Link]
-
Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. National Institutes of Health (NIH). [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 5-[(3-Chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic Acid [lgcstandards.com]
- 3. Unifying principles for the design and evaluation of natural product-inspired compound collections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. iomcworld.com [iomcworld.com]
- 7. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro screening of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid derivatives
Application Notes & Protocols
Topic: In Vitro Screening of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
The discovery of novel therapeutic agents is a cornerstone of modern medicine, with small molecules representing a significant portion of approved drugs.[1] The chemical scaffold this compound is notably a precursor to Elvitegravir, an integrase inhibitor used in antiretroviral therapy.[2] Furthermore, related dimethoxyphenyl structures have shown potential as anticancer agents.[3] This inherent biological relevance makes derivatives of this scaffold prime candidates for comprehensive screening campaigns aimed at identifying new lead compounds. This document provides a detailed, tiered strategy for the in vitro screening of a library of this compound derivatives. As a Senior Application Scientist, this guide is designed to provide not just protocols, but the underlying scientific rationale for a robust and efficient screening cascade, moving from broad phenotypic assessment to specific target engagement and mechanism of action studies. The protocols herein are designed to be self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility, which are critical for making informed decisions in the drug discovery pipeline.[4][5]
The Strategic Screening Cascade: A Tiered Approach
A successful screening campaign for a novel compound library requires a logical, multi-tiered approach to efficiently identify promising candidates while minimizing resource expenditure on inactive or non-specific compounds.[6] We propose a three-tiered cascade:
-
Primary Screening: A broad, high-throughput assay to assess the general cytotoxic or cytostatic activity of all derivatives across one or more relevant cancer cell lines. This initial step flags biologically active compounds and determines their potency range (IC50).
-
Secondary Screening: Compounds that demonstrate significant activity in the primary screen are advanced to more focused assays. Given the implication of similar scaffolds in cancer, a logical next step is to profile "hit" compounds against a panel of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[7]
-
Tertiary Screening & Validation: The most promising candidates from the secondary screen are subjected to rigorous validation. This crucial stage confirms direct target engagement within a cellular context and begins to elucidate the specific mechanism of inhibition.
This strategic funneling ensures that only the most promising and well-characterized compounds proceed to more complex and resource-intensive preclinical studies.
Primary Screening: General Cytotoxicity Profiling
Rationale: The first step is to determine whether the derivatives have any biological effect on cell viability and proliferation. The MTT and XTT assays are robust, colorimetric methods ideal for this purpose.[8] They measure the metabolic activity of cells, which serves as a proxy for cell viability. Specifically, mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (yellow MTT or XTT) to a colored formazan product (purple for MTT, orange for XTT).[9] The amount of formazan produced is directly proportional to the number of viable cells. The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol by removing the solubilization step required for the MTT assay.[9]
Protocol 2.1: XTT Cell Viability Assay
This protocol is designed for a 96-well plate format, suitable for screening multiple compounds and concentrations.
Materials:
-
Target cancer cell line (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
XTT labeling reagent and electron coupling reagent (often supplied as a kit)
-
Test compound stock solutions (e.g., 10 mM in DMSO)
-
Positive control (e.g., Staurosporine) and negative control (DMSO vehicle)
-
Microplate reader capable of measuring absorbance at 450-500 nm
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 5,000-10,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and controls in culture medium. A typical starting range is from 100 µM down to 1 nM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.[5]
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include wells for "cells + vehicle" (negative control) and "medium only" (blank).
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
XTT Reagent Preparation and Addition:
-
Thaw the XTT labeling reagent and electron coupling reagent.
-
Prepare the XTT labeling solution by mixing the two reagents according to the manufacturer's instructions (a common ratio is 50:1 of XTT reagent to coupling reagent).
-
Add 50 µL of the prepared XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time should be optimized for the specific cell line.
-
-
Data Acquisition:
-
Gently shake the plate to ensure a homogenous distribution of the colored formazan.
-
Measure the absorbance of the samples in a microplate reader at 450 nm. A reference wavelength of 660 nm is recommended to subtract background absorbance.[9]
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Compound / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation:
| Compound ID | Derivative Structure | IC50 (µM) on HeLa | IC50 (µM) on A549 |
| LEAD-001 | R1=H, R2=CH3 | 1.2 ± 0.2 | 2.5 ± 0.4 |
| LEAD-002 | R1=F, R2=CH3 | 0.8 ± 0.1 | 1.1 ± 0.3 |
| LEAD-003 | R1=H, R2=CF3 | > 50 | > 50 |
| Staurosporine | (Positive Control) | 0.01 ± 0.003 | 0.02 ± 0.005 |
Secondary Screening: Kinome Profiling
Rationale: For compounds showing potent cytotoxicity, identifying the molecular target is the next critical step.[10] Since many anticancer drugs target protein kinases, screening hits against a kinase panel is a highly effective strategy.[7] Kinome profiling provides a broad overview of a compound's activity and selectivity across the kinome, helping to identify primary targets and potential off-target liabilities that could lead to toxicity.[11] This is typically done using a biochemical assay that measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[12][13]
Protocol 3.1: General Biochemical Kinase Inhibition Assay
This protocol describes a general method for measuring the inhibition of a single kinase. In practice, this is often performed by specialized contract research organizations (CROs) that offer large panels of over 500 kinases.[11][13][14]
Materials:
-
Purified, active recombinant kinase
-
Specific peptide substrate for the kinase
-
Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent)
-
ATP (at or near the Km concentration for the specific kinase)
-
Test compounds and a known inhibitor (e.g., Staurosporine)
-
Detection reagent (e.g., ADP-Glo™, TR-FRET based kits)
-
384-well low-volume plates
Procedure:
-
Prepare Reagents: Dilute the kinase, substrate, and ATP to their final working concentrations in the kinase reaction buffer.
-
Compound Addition: Dispense a small volume (e.g., 20-50 nL) of test compounds at various concentrations into the wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme-Inhibitor Pre-incubation: Add the diluted kinase to the wells containing the compounds. Allow for a pre-incubation period (e.g., 15-30 minutes) to permit the compound to bind to the enzyme.[15]
-
Initiate Reaction: Start the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature or 30°C. The reaction should be stopped within the linear range of product formation.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced (a universal product of kinase reactions) or the amount of phosphorylated substrate.
-
Data Acquisition: Read the signal (luminescence, fluorescence) on a suitable plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration:
-
% Inhibition = 100 * [1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme)]
-
-
Data is often presented as percent inhibition at one or two fixed concentrations (e.g., 1 µM and 10 µM) to provide a selectivity profile.
Data Presentation:
| Kinase Target | % Inhibition by LEAD-002 (1 µM) |
| EGFR | 5% |
| VEGFR2 | 8% |
| CDK2/CycA | 92% |
| p38α | 15% |
| SRC | 11% |
Tertiary Screening: Target Engagement & MoA
Rationale: A positive result in a biochemical assay is essential, but it doesn't prove that the compound binds to the target in the complex environment of a living cell.[16] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm direct target engagement in intact cells.[17] The principle is based on ligand-induced thermal stabilization: when a protein binds to a ligand (our inhibitor), it becomes more resistant to heat-induced denaturation.[18] By heating cells treated with the compound and then measuring the amount of soluble target protein remaining, we can directly observe this stabilization as a "thermal shift".[19]
Protocol 4.1: CETSA for Target Engagement
Materials:
-
Cell line expressing the target of interest (e.g., CDK2)
-
Test compound (LEAD-002) and vehicle control (DMSO)
-
PBS with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for protein quantification (e.g., Western Blot apparatus, primary antibody against the target protein, secondary antibody)
Procedure:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the test compound (e.g., 10 µM LEAD-002) or vehicle (DMSO) for 1-2 hours in the incubator.
-
-
Harvest and Aliquot:
-
Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors to a final concentration of ~10-20 x 10⁶ cells/mL.
-
Aliquot the cell suspension (e.g., 50 µL) into PCR tubes for each temperature point to be tested.
-
-
Heat Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). One sample should be kept at room temperature as the unheated control.
-
Immediately cool the samples on ice for 3 minutes.
-
-
Cell Lysis and Clarification:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant (soluble protein fraction) from each sample.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of total protein from each sample by Western Blot using a specific antibody against the target protein (e.g., anti-CDK2).
-
Data Analysis:
-
Quantify the band intensity for the target protein at each temperature for both the vehicle- and compound-treated samples.
-
Normalize the intensity of each band to the unheated (room temperature) sample.
-
Plot the relative amount of soluble protein against temperature for both conditions. A shift in the melting curve to the right for the compound-treated sample indicates target engagement.[18]
Mechanism of Action (MoA) Studies
Once target engagement is confirmed, enzyme kinetic studies can determine the type of inhibition.[20] By measuring the kinase activity in the presence of the inhibitor while varying the concentration of the substrate (ATP), one can distinguish between competitive, non-competitive, and other modes of inhibition, providing crucial insight for medicinal chemistry optimization.[21]
Conclusion
This application note outlines a systematic and robust in vitro screening cascade for evaluating novel this compound derivatives. By progressing from broad cytotoxic screening to specific kinome profiling and finally to rigorous cellular target engagement validation with CETSA, this strategy enables the efficient identification and characterization of promising lead compounds. The emphasis on understanding the scientific rationale behind each protocol ensures that researchers can generate high-quality, reproducible data, thereby accelerating the journey from chemical library to potential therapeutic candidate.
References
-
Assay Genie. (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
-
Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved from [Link]
-
Sachlos, E., & Singh, S. K. (2018). In Vitro Assays for Screening Small Molecules. In Methods in Molecular Biology (Vol. 1819, pp. 241-249). Humana Press. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Gutfreund, H., & Tkadlec, J. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Retrieved from [Link]
-
Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265. Retrieved from [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]
-
Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2848–2858. Retrieved from [Link]
-
Lears, K. A., & Fraco, A. (2008). In vitro receptor binding assays: general methods and considerations. Current Protocols in Pharmacology, Chapter 1, Unit 1.4. Retrieved from [Link]
-
Galanski, M., et al. (2018). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 38(11), 6097-6110. Retrieved from [Link]
-
Gao, Y., et al. (2019). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Methods in Enzymology, 629, 441-458. Retrieved from [Link]
-
Lears, K. A., & Fraco, A. (2008). In vitro receptor binding assays: General methods and considerations. Current Protocols in Pharmacology. Retrieved from [Link]
-
Li, Q., & Kang, C. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(3), 856. Retrieved from [Link]
-
Aslantürk, Ö. S. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12847. Retrieved from [Link]
-
Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Retrieved from [Link]
-
Villoutreix, B. O., et al. (2012). High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. Current Pharmaceutical Design, 18(30), 4616-4631. Retrieved from [Link]
-
ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics? Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
Kim, H., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of the American Chemical Society, 144(7), 3092–3103. Retrieved from [Link]
-
Crestone, Inc. (2023). The Mechanism of Action for Small Molecule Drugs. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]
-
Ghorab, M. M., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(21), 6487. Retrieved from [Link]
Sources
- 1. crestonepharma.com [crestonepharma.com]
- 2. 5-[(3-Chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic Acid [lgcstandards.com]
- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 6. In Silico and In Vitro Screening of Small Molecule Inhibitors | Pharmaceuticals | MDPI [mdpi.com]
- 7. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - CL [thermofisher.com]
- 10. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. assayquant.com [assayquant.com]
- 13. pharmaron.com [pharmaron.com]
- 14. KinomePro - Pamgene [pamgene.com]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
- 17. benchchem.com [benchchem.com]
- 18. scispace.com [scispace.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Strategic Synthesis of Quinolone-3-Carboxylic Acid Derivatives from Benzoic Acid Precursors
An Application Guide for Drug Development Professionals
Abstract
The quinolone scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, most notably the highly successful fluoroquinolone class of broad-spectrum antibiotics.[1][2][3] The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety is the critical pharmacophore responsible for their primary antibacterial activity, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] This guide provides a detailed, field-proven synthetic strategy for constructing these vital derivatives, beginning with readily available benzoic acid precursors. We will elucidate the necessary transformation of benzoic acid into a suitable aniline intermediate, followed by a comprehensive exploration of the Gould-Jacobs reaction—a robust and versatile method for assembling the quinolone core. This document furnishes researchers, scientists, and drug development professionals with both the theoretical underpinnings and detailed, actionable protocols required for this synthetic pathway.
Overall Synthetic Strategy: A Two-Phase Approach
The direct transformation of benzoic acid into the quinolone ring system is not feasible. The synthesis is logically divided into two primary phases. The initial challenge is the conversion of the carboxylic acid functional group into an amino group, transforming the benzoic acid precursor into the essential aniline building block. The second phase employs this aniline derivative in a classical cyclization reaction to construct the target quinolone-3-carboxylic acid.
Caption: High-level workflow from Benzoic Acid to Quinolone-3-Carboxylic Acid.
Phase 1: Synthesis of Aniline from Benzoic Acid
The conversion of a carboxylic acid to a primary amine with the loss of one carbon atom is a classic transformation in organic synthesis. The most reliable and widely taught method for this is via the Hofmann rearrangement of an intermediate amide.
Protocol 1: Two-Step Conversion of Benzoic Acid to Aniline
This protocol details the synthesis of aniline from benzoic acid via a benzamide intermediate.
Step 1A: Benzoic Acid to Benzamide
The initial step involves converting the carboxylic acid to a more reactive acyl chloride, which readily reacts with ammonia to form the primary amide, benzamide.
-
Materials: Benzoic acid, Thionyl chloride (SOCl₂), Ammonium hydroxide (conc.), Dichloromethane (DCM), Magnetic stirrer, Round-bottom flask, Reflux condenser, Ice bath.
-
Procedure:
-
In a fume hood, suspend benzoic acid (1.0 eq) in an excess of thionyl chloride (approx. 3.0-5.0 eq) in a round-bottom flask.
-
Gently reflux the mixture for 1-2 hours. The reaction is complete when the evolution of HCl and SO₂ gas ceases and the solution becomes clear.
-
Carefully remove the excess thionyl chloride under reduced pressure. This yields crude benzoyl chloride.
-
Dissolve the crude benzoyl chloride in a suitable solvent like DCM and cool the flask in an ice bath.
-
Slowly add concentrated ammonium hydroxide (excess) to the stirred solution. An exothermic reaction will occur, and a white precipitate (benzamide) will form.[4]
-
Continue stirring for 30 minutes after the addition is complete.
-
Filter the solid benzamide, wash with cold water to remove ammonium salts, and then with a small amount of cold DCM.
-
Dry the product under vacuum. The purity is typically sufficient for the next step.
-
Step 1B: Hofmann Rearrangement of Benzamide to Aniline
This rearrangement converts the primary amide into a primary amine with one less carbon atom.
-
Materials: Benzamide, Sodium hydroxide (NaOH), Bromine (Br₂), Ice bath, Reaction flask.
-
Procedure:
-
Prepare a solution of sodium hydroxide in water (approx. 4.0 eq of NaOH) in a flask and cool it to below 10 °C in an ice bath.
-
In the fume hood, carefully add bromine (1.0 eq) to the cold NaOH solution and stir until the bromine has completely dissolved, forming a sodium hypobromite solution.
-
Add the benzamide (1.0 eq) synthesized in the previous step to the cold hypobromite solution with vigorous stirring.
-
Slowly warm the reaction mixture to room temperature and then heat to approximately 70-80 °C for about 30-60 minutes.
-
The product, aniline, can be isolated by steam distillation or solvent extraction followed by distillation for purification.
-
Phase 2: The Gould-Jacobs Reaction for Quinolone Synthesis
First reported in 1939, the Gould-Jacobs reaction is a powerful and versatile method for constructing the 4-hydroxyquinoline core, which exists in tautomeric equilibrium with the 4-quinolone form.[5][6][7] The reaction proceeds by condensing an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[8][9]
Reaction Mechanism
Understanding the mechanism is key to optimizing reaction conditions and troubleshooting.
-
Condensation: The synthesis starts with a nucleophilic attack from the aniline's amino group on diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[6][8]
-
Thermal Cyclization: This is the rate-determining step and requires significant thermal energy (typically >250 °C). It involves a 6-electron electrocyclization to form the quinoline ring.[5]
-
Tautomerization: The cyclized product, an ethyl 4-oxo-quinoline-3-carboxylate, is in equilibrium with its more stable enol tautomer, ethyl 4-hydroxy-quinoline-3-carboxylate.[5]
-
Saponification: The final step is the hydrolysis of the ester group, typically with sodium hydroxide, to yield the target quinolone-3-carboxylic acid sodium salt, which is then protonated with acid.[6][8]
Caption: Simplified mechanism of the Gould-Jacobs reaction.
Experimental Protocols
Two primary methodologies are presented: the classical thermal approach and a modern, rapid microwave-assisted protocol.
Protocol 2A: Conventional High-Temperature Synthesis
This method uses a high-boiling inert solvent to achieve the required temperature for cyclization.
-
Materials: Aniline derivative, Diethyl ethoxymethylenemalonate (DEEM), High-boiling solvent (e.g., Diphenyl ether, Dowtherm A), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Reflux condenser, Heating mantle.
-
Procedure:
-
Condensation: In a round-bottom flask, combine the aniline derivative (1.0 eq) and DEEM (1.0-1.2 eq). Heat the mixture to 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly.[6]
-
Cyclization: Dissolve the intermediate from the previous step in a high-boiling solvent like diphenyl ether (use approximately 5-10 mL per gram of intermediate). Heat the solution to a vigorous reflux (typically ~250-260 °C) for 30-60 minutes.[5][6]
-
Isolation: Cool the reaction mixture to room temperature. The product, ethyl 4-hydroxy-quinoline-3-carboxylate, should precipitate. Add a non-polar solvent like cyclohexane or hexane to aid precipitation and facilitate filtration.[6]
-
Purification: Filter the solid product, wash thoroughly with the non-polar solvent to remove the high-boiling point solvent, and dry under vacuum.
-
Saponification: Suspend the purified ester in an aqueous solution of sodium hydroxide (e.g., 10% NaOH). Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (can be monitored by TLC).[6]
-
Cool the reaction mixture and acidify with concentrated HCl until the pH is acidic. The quinolone-3-carboxylic acid will precipitate.
-
Collect the final product by filtration, wash with cold water, and dry. Recrystallization from ethanol or water can be performed if necessary.[6]
-
Protocol 2B: Microwave-Assisted Synthesis
Microwave irradiation dramatically reduces reaction times by efficiently reaching the high temperatures required for cyclization.[10]
-
Materials: Aniline derivative, DEEM, Microwave synthesis vial, Magnetic stirring bar.
-
Procedure:
-
Place the aniline derivative (1.0 eq) and DEEM (3.0 eq) into a microwave vial equipped with a magnetic stirrer.[10]
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 250 °C and hold for 10-30 minutes. (Note: Reaction parameters should be optimized for specific substrates).
-
After cooling, the precipitated product (the ester intermediate) is typically washed with a cold solvent like acetonitrile, filtered, and dried.[10]
-
Proceed with the saponification step as described in Protocol 2A (Step 5 onwards).
-
Methodological Comparison
| Parameter | Classical High-Temperature Protocol | Microwave-Assisted Protocol |
| Heating Method | Convection (Heating Mantle) | Microwave Irradiation |
| Solvent (Cyclization) | High-boiling point (e.g., Diphenyl ether) | Often solvent-free or minimal solvent |
| Reaction Time (Cyclization) | 30 - 90 minutes | 5 - 30 minutes |
| Temperature Control | Less precise, potential for overheating | Precise and rapid |
| Energy Efficiency | Lower | Higher |
| Scalability | Well-established for large scale | Typically for lab/discovery scale |
| Throughput | Lower | Higher (amenable to parallel synthesis) |
Key Considerations and Troubleshooting
-
Substituent Effects: The Gould-Jacobs reaction is most effective for anilines bearing electron-donating groups, particularly at the meta-position, as this activates the ortho-position for cyclization.[5][6][8] Electron-withdrawing groups can hinder or prevent the reaction.
-
Cyclization Temperature: The high temperature for the cyclization step is critical. Insufficient heat will result in low yields and recovery of the uncyclized intermediate.[5]
-
Purification: The primary impurity is often the high-boiling solvent used in the classical method. Thorough washing with a non-polar solvent like hexane or cyclohexane is essential to remove it.[6]
-
Safety: Thionyl chloride is corrosive and reacts violently with water. Bromine is highly toxic and corrosive. Both must be handled with extreme care in a well-ventilated fume hood. High-temperature reactions should be conducted behind a safety shield.
Conclusion
The synthetic route from benzoic acid to quinolone-3-carboxylic acid derivatives is a robust and highly instructive pathway in medicinal chemistry. It combines a classic functional group transformation—the conversion of a carboxylic acid to an amine—with a powerful heterocyclic ring-forming reaction. By understanding the mechanisms and leveraging modern techniques like microwave-assisted synthesis, researchers can efficiently access the vital quinolone core structure, paving the way for the development of novel therapeutic agents.
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Ali, S., et al. (2017). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 22(3), 468. [Link]
-
Shaikh, A., et al. (2021). Synthesis of novel cyano quinolone derivatives and their antibacterial activities. Journal of King Saud University - Science, 33(5), 101463. [Link]
-
Alam, M. A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8537-8565. [Link]
-
Moussaoui, Y., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 28(14), 5389. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Organic Chemistry. Gould-Jacobs Reaction Mechanism. YouTube. [Link]
-
Al-Soud, Y. A., et al. (2008). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of the Brazilian Chemical Society, 19(6), 1146-1152. [Link]
-
Química Orgánica. Synthesis of Fluoroquinolone Antibiotics. [Link]
-
Quora. How can you convert benzoic acid to aniline?. [Link]
-
International Pharmacy Acta. (2022). Green Synthesis of Nalidixic Acid by Ionic Liquid. [Link]
-
Brainly.in. How will you convert benzoic acid to aniline. [Link]
-
askIITians. Benzoic acid to Aniline. [Link]
- Google Patents.
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2013). SYNTHESIS OF SOME NEWER NALIDIXIC ACID DERIVATIVES AS POTENT ANTIMICROBIAL AGENTS. [Link]
-
YouTube. Benzoic acid to Aniline.Conversion.know it ?Confirm it. [Link]
-
PubMed. (2014). Synthesis and pharmacological evaluation of analogues of benzyl quinolone carboxylic acid (BQCA) designed to bind irreversibly to an allosteric site of the M₁ muscarinic acetylcholine receptor. [Link]
-
Wiley Online Library. Gould-Jacobs Reaction. [Link]
-
YouTube. Benzoic acid to Aniline |Conversion of Organic Chemistry. [Link]
- Google Patents. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
- Google Patents.
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
Sources
- 1. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Gould-Jacobs Reaction [drugfuture.com]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. iipseries.org [iipseries.org]
- 10. ablelab.eu [ablelab.eu]
Troubleshooting & Optimization
optimizing reaction yield for 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid synthesis
Technical Support Center: Synthesis of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic Acid
Welcome to the technical support guide for the synthesis of this compound (CAS 949465-79-6).[1][2][3][4][5] This document is designed for researchers, chemists, and drug development professionals to navigate and optimize this synthesis, which is a key step in the preparation of various pharmaceutical compounds, including Elvitegravir intermediates.[4][6] The core of this synthesis is a Friedel-Crafts alkylation reaction, a powerful method for forming C-C bonds with an aromatic ring.[7][8][9] However, like many multi-component reactions, it is susceptible to issues that can impact yield and purity. This guide provides a question-and-answer-based troubleshooting framework, grounded in chemical principles, to help you achieve optimal results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low or no product yield. What are the most common culprits?
This is a frequent challenge in Friedel-Crafts reactions. The low yield can typically be traced back to one of four key areas: catalyst activity, reagent stoichiometry, reaction temperature, or reagent purity.
-
Cause 1: Inactive Lewis Acid Catalyst The most common cause of failure is the deactivation of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃). These catalysts are extremely hygroscopic and react violently with water.[10][11] Any moisture in your glassware, solvent, or reagents will quench the catalyst, rendering it useless for the reaction.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: All glassware must be oven-dried at >120°C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use Anhydrous Solvents: Use a freshly opened bottle of a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) or a solvent passed through a purification system.
-
Use Fresh Catalyst: Use a fresh, unopened bottle of the Lewis acid. Weigh it out quickly in a dry environment (glovebox or under an inert gas blanket) to minimize exposure to atmospheric moisture.
-
-
Cause 2: Insufficient Catalyst Stoichiometry Unlike many catalytic reactions, Friedel-Crafts acylations and some alkylations require stoichiometric or even super-stoichiometric amounts of the Lewis acid.[10][12] This is because the Lewis acid can form stable complexes with Lewis basic sites on the substrate and product. In this specific synthesis, the two methoxy groups and the carboxylic acid group on 2,4-dimethoxybenzoic acid will complex with the catalyst, effectively sequestering it from the reaction.
Solution:
-
Increase the molar equivalents of the Lewis acid. A typical starting point is 2.5 to 3.0 equivalents relative to the 2,4-dimethoxybenzoic acid to account for complexation at all three sites.
-
-
Cause 3: Sub-optimal Reaction Temperature Friedel-Crafts alkylations are sensitive to temperature.
-
Too Low: The reaction may not have sufficient energy to overcome the activation barrier, resulting in a sluggish or stalled reaction.
-
Too High: This can promote undesirable side reactions, such as polyalkylation or decarboxylation, and can lead to product decomposition.[10]
Solution:
-
Begin the reaction at a low temperature (e.g., 0°C) during the addition of reagents to control the initial exothermic reaction, then allow it to slowly warm to room temperature or gently heat to a predetermined temperature (e.g., 40-50°C). Monitor progress by Thin Layer Chromatography (TLC).
-
Q2: My TLC analysis shows multiple product spots. What are these impurities and how can I prevent them?
The formation of multiple products points to side reactions. In this synthesis, the most likely side products arise from polyalkylation and decarboxylation.
-
Side Reaction 1: Polyalkylation The initial product is still an electron-rich aromatic ring, making it susceptible to a second alkylation by another molecule of the 3-chloro-2-fluorobenzyl electrophile.[7][13] This leads to di-benzylated impurities.
Mitigation Strategy:
-
Adjust Stoichiometry: Use a slight molar excess (e.g., 1.2 to 1.5 equivalents) of the nucleophile, 2,4-dimethoxybenzoic acid, relative to the electrophile, 3-chloro-2-fluorobenzyl chloride. This statistically favors the mono-alkylation product.
-
Control Addition: Add the 3-chloro-2-fluorobenzyl chloride solution slowly to the reaction mixture to maintain a low instantaneous concentration, further discouraging polyalkylation.
-
-
Side Reaction 2: Decarboxylation of Starting Material Under harsh acidic conditions and elevated temperatures, the 2,4-dimethoxybenzoic acid starting material can undergo decarboxylation to form 1,3-dimethoxybenzene.[14] This highly activated arene will then rapidly react with the benzyl electrophile to form an undesired diarylmethane impurity, which can be difficult to separate from the final product.
Mitigation Strategy:
-
Maintain Low Temperature: Keep the reaction temperature as low as feasible while still allowing the primary reaction to proceed at a reasonable rate. Avoid prolonged heating.
-
Choose a Milder Catalyst: Consider screening milder Lewis acids (e.g., ZnCl₂, Fe(OTf)₃) that may be less likely to promote decarboxylation.[15]
-
Q3: How do I select the optimal Lewis acid catalyst and determine the right amount to use?
Catalyst selection is a critical optimization step. A catalyst that is too strong can promote side reactions, while one that is too weak will result in low conversion.
Catalyst Selection Guide:
| Catalyst | Type | Strength | Common Issues |
| AlCl₃ | Strong Lewis Acid | Very High | Highly hygroscopic; can promote charring and side reactions if not controlled.[16] |
| FeCl₃ | Strong Lewis Acid | High | Less reactive than AlCl₃ but still very effective and moisture-sensitive. |
| ZnCl₂ | Mild Lewis Acid | Moderate | Good for activated systems; may require higher temperatures or longer reaction times. |
| BF₃·OEt₂ | Mild Lewis Acid | Moderate | A liquid, which can be easier to handle than solids; less prone to causing side reactions. |
| Fe(OTf)₃ | Modern Lewis Acid | High | Can be effective in catalytic amounts and is often more tolerant of functional groups.[15] |
Optimization Protocol: Catalyst Screening
-
Set up parallel reactions in small vials, each with 100 mg of 2,4-dimethoxybenzoic acid.
-
Charge each vial with a different Lewis acid according to the table below.
-
Add the solvent and 3-chloro-2-fluorobenzyl chloride.
-
Run all reactions at a consistent temperature (e.g., room temperature) for a set time (e.g., 4 hours).
-
Quench a small aliquot from each reaction and analyze by TLC or LC-MS to determine the relative conversion to product.
Table for Catalyst Screening Experiment
| Experiment | Lewis Acid | Molar Equivalents | Temperature (°C) | Time (h) | % Conversion (by LCMS/TLC) |
| 1 | AlCl₃ | 2.5 | 25 | 4 | |
| 2 | FeCl₃ | 2.5 | 25 | 4 | |
| 3 | ZnCl₂ | 2.5 | 25 | 4 | |
| 4 | BF₃·OEt₂ | 2.5 | 25 | 4 |
Q4: My product is difficult to purify after work-up. What is an effective purification strategy?
The crude product contains the desired carboxylic acid, unreacted starting materials, and potentially non-acidic side products. An acid-base extraction is a highly effective method for initial purification.
Detailed Purification Protocol:
-
Quench: After the reaction is complete, slowly pour the reaction mixture over crushed ice containing concentrated HCl. This will hydrolyze the catalyst complexes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (EtOAc). Collect the organic layer.
-
Acid-Base Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The desired product, being a carboxylic acid, will deprotonate and move into the aqueous basic layer. Non-acidic impurities (like any decarboxylated side product) will remain in the organic layer.
-
Isolation: Separate the layers. Carefully acidify the aqueous layer with cold 1M HCl until the pH is ~2. The product will precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration, wash the filter cake with cold water to remove inorganic salts, and dry under vacuum.
-
Recrystallization: If further purification is needed, recrystallize the dried solid from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane.[13][17]
Baseline Experimental Protocol
This protocol provides a starting point for the synthesis. Optimization may be required based on your specific lab conditions and reagent quality.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Standard, oven-dried glassware for anhydrous reactions
Procedure:
-
Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add 2,4-dimethoxybenzoic acid (1.0 eq).
-
Solvent: Add anhydrous DCM (approx. 10 mL per gram of benzoic acid). Cool the flask to 0°C in an ice-water bath.
-
Catalyst Addition: Slowly and portion-wise, add anhydrous AlCl₃ (2.5 eq). Stir the resulting slurry for 15 minutes at 0°C.
-
Electrophile Addition: Dissolve 3-chloro-2-fluorobenzyl chloride (0.9 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes, keeping the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for one hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:7 EtOAc:Hexane mobile phase).
-
Work-up & Purification: Once the reaction is complete (typically 2-4 hours), follow the detailed purification protocol described in Q4 .
References
-
Optimization of Reaction Conditions for Friedel-Crafts alkylation of 5 a with 6a a. ResearchGate. [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals. [Link]
-
Solved Friedel crafts alkylation of 1,4-dimethoxybenzene to. Chegg.com. [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts Chemistry. [Link]
- CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process.
-
An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. ResearchGate. [Link]
-
Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates. Royal Society of Chemistry. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
- WO 2014/056465 A1. Googleapis.com.
-
Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Web.mnstate.edu. [Link]
-
How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2. ResearchGate. [Link]
-
3-Fluorobenzyl chloride. Multichem Exports. [Link]
-
Synthesis of 6-chloro-2-fluorobenzyl chloride. PrepChem.com. [Link]
-
2, 4-Dimethoxy Benzoic Acid. Vihita Drugs & Intermediates. [Link]
-
This compound. Sinfoo Biotech. [Link]
- Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
A review of new developments in the Friedel-Crafts alkylation - From green chemistry to asymmetric catalysis. PubMed. [Link]
-
Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]
-
Optimization of the Friedel – Crafts alkylation for the synthesis of hypercrosslinked polymers. Tuni.fi. [Link]
-
Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]
-
Chemistry 211 Experiment 1. Csus.edu. [Link]
-
This compound. Pharmaffiliates. [Link]
-
Your Inquiry on this compound. Chemicalize.com. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound,(CAS# 949465-79-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 5-[(3-Chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic Acid [lgcstandards.com]
- 5. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 13. Chemistry 211 Experiment 1 [home.miracosta.edu]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. mt.com [mt.com]
- 17. 2,4-Dimethoxybenzoic acid | 91-52-1 [chemicalbook.com]
- 18. 2, 4-Dimethoxy Benzoic Acid | Vihita Drugs & Intermediates [vihitadrugs.com]
- 19. 3-Fluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 20. 3-Fluorobenzyl chloride Exporter | 3-Fluorobenzyl chloride Exporting Company | 3-Fluorobenzyl chloride International Distributor [multichemexports.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of the Elvitegravir Quinolone Intermediate
Welcome to the technical support center for the synthesis of the pivotal 1,4-dihydroquinolin-4-oxo intermediate of Elvitegravir. This guide is designed for researchers, chemists, and process development professionals to navigate and resolve common side reactions encountered during this critical synthetic sequence. By understanding the underlying mechanisms, you can effectively optimize your reaction conditions to ensure high yield and purity.
The synthesis of Elvitegravir, a potent HIV-1 integrase strand transfer inhibitor, involves a multi-step process where the formation of the central quinolone core is a crucial transformation.[1][2][3] This guide focuses specifically on the cyclization of the advanced benzoyl acrylate precursor to the 1,4-dihydroquinolin-4-oxo derivative, a step prone to several side reactions that can impede process efficiency and complicate purification.
Core Reaction Pathway: Quinolone Ring Formation
The key step involves the intramolecular cyclization of a substituted benzoyl acrylate, derived from (S)-valinol, to form the quinolone ring system.[2] This is typically achieved via an aromatic nucleophilic substitution of a methoxy group, often facilitated by a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) which protects the hydroxyl group and may activate the system.[1][3]
Caption: Key steps in the formation of the quinolone core.
Troubleshooting Guide: Common Side Reactions
This section addresses specific challenges in a question-and-answer format, providing mechanistic insights and actionable protocols.
Q1: My reaction is stalling, and I have a high percentage of unreacted benzoyl acrylate intermediate. What causes this incomplete cyclization, and how can I resolve it?
Plausible Cause: Incomplete cyclization is often a result of insufficient activation of the nucleophile or deactivation of the aromatic ring, leading to a high energy barrier for the intramolecular aromatic nucleophilic substitution (SNAr) reaction. Common culprits include inadequate temperature, presence of proton sources that quench the nucleophile, or inefficient silylation of the secondary alcohol.
Mechanistic Insight: The cyclization relies on the enamine-like nitrogen atom attacking the aromatic ring. The presence of the hydroxyl group from the (S)-valinol moiety can interfere. Silylation with BSA is critical to protect this -OH group, preventing it from acting as a proton source that would deactivate the nucleophilic nitrogen.[2]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Moisture is detrimental. Dry all glassware thoroughly and use anhydrous solvents. Water will consume the silylating agent and introduce protons, halting the reaction.
-
Optimize Silylating Agent Stoichiometry: Increase the equivalents of N,O-bis(trimethylsilyl)acetamide (BSA). A slight excess (e.g., 1.5-2.0 equivalents) can ensure complete silylation of the hydroxyl group and scavenge any trace moisture.
-
Increase Reaction Temperature: The SNAr cyclization step is often the rate-limiting step and requires thermal energy. Gradually increase the reaction temperature in 10 °C increments and monitor the reaction progress by HPLC. Refer to the table below for guidance.
-
Consider an Alternative Base/Promoter: While BSA is common, in some systems, a non-nucleophilic base might be required to facilitate the cyclization post-silylation. However, this should be approached with caution as it can promote other side reactions.[4]
Data Presentation: Temperature Optimization
| Parameter | Problematic Condition | Optimized Condition | Expected Outcome |
| Temperature | 80-90 °C | 110-120 °C | >98% conversion |
| BSA (Equivalents) | 1.1 eq. | 1.5 eq. | Complete silylation |
| Reaction Time | 12 hours | 8-10 hours | Reduced cycle time |
Analytical Checkpoint: Withdraw an aliquot from the reaction mixture, quench with methanol, and analyze by HPLC. A successful modification should show a reduction of the benzoyl acrylate precursor peak to <2% area.
Q2: I'm observing a significant impurity with a mass corresponding to the loss of the entire (S)-valinol-derived side chain. Why is this happening and how can it be prevented?
Plausible Cause: This side reaction is likely a retro-Michael (or retro-aza-Michael) reaction followed by decomposition. The enamine/enolate system formed during the reaction is reversible. Under harsh thermal conditions or in the presence of certain catalysts, the C-N bond can cleave, leading to the elimination of the chiral side chain.
Mechanistic Insight: The initial condensation to form the benzoyl acrylate is a Michael-type addition of (S)-valinol to an activated acetylene or similar precursor. This reaction's reversibility can be exploited under unfavorable cyclization conditions, leading to the decomposition back to a more stable benzoyl acetate derivative and the free amine, which may then degrade.
Caption: Competing reaction pathways for the key intermediate.
Troubleshooting Protocol:
-
Control Thermal Profile: Avoid excessive temperatures. While heat is needed for cyclization, a runaway thermal profile can favor the retro-Michael pathway. Utilize a controlled, gradual heating ramp.
-
Solvent Choice: Ensure the solvent is appropriate. High-boiling, aprotic solvents like DMAc or NMP are often used. Using a lower-boiling solvent might not allow for sufficient temperature to drive cyclization without prolonged heating times, which can also lead to decomposition.
-
Minimize Reaction Time: Once the reaction reaches completion as monitored by HPLC, proceed with workup promptly. Extended heating after full conversion offers no benefit and increases the risk of side product formation.
Analytical Checkpoint: Use LC-MS to confirm the identity of the impurity. The mass should correspond to the benzoyl acetate derivative.[5][6] The optimized protocol should reduce this impurity to below 0.5%.
Frequently Asked Questions (FAQs)
FAQ 1: What are the recommended analytical techniques for monitoring this reaction and identifying unknown impurities? High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for monitoring reaction progress, allowing for quantification of starting material, product, and major impurities.[7][8] For structural elucidation of unknown side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it provides crucial molecular weight information that helps in proposing structures for observed impurities.[5][6]
FAQ 2: How critical is inert atmosphere and moisture control during the cyclization step? It is absolutely critical. The key reagent, N,O-bis(trimethylsilyl)acetamide (BSA), is highly sensitive to moisture. Any water present will be preferentially silylated, consuming the reagent and rendering it ineffective for protecting the substrate's hydroxyl group. This leads to incomplete reactions and potential side products. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is standard practice to prevent both moisture contamination and potential oxidative degradation of electron-rich intermediates.
FAQ 3: What are the typical process-related impurities I should be aware of besides those mentioned? Process-related impurities can include residual starting materials or reagents from previous steps.[5][9] Specifically for this stage, you might encounter:
-
N-methylated impurity: If DMF is used as a solvent and decomposes, it can be a source of methylation.[7]
-
Isomeric impurities: Depending on the initial halogenation of the acetophenone, you could carry over regioisomers that lead to isomeric quinolone products.[1]
-
Ester impurities: If the final product is a carboxylic acid, incomplete hydrolysis of a preceding ester intermediate can result in residual ester impurities.[7]
Sources
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. d-nb.info [d-nb.info]
- 8. tandfonline.com [tandfonline.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
Technical Support Center: Purification of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic Acid
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists working with 5-(3-chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid (CAS 949465-79-6)[1][2]. We understand that synthesis of this crucial pharmaceutical intermediate[3] can often yield a crude product requiring significant purification. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity in your material. Our approach focuses not just on the "how," but the fundamental "why" behind each step, empowering you to adapt these methods to your specific experimental outcomes.
Section 1: Core Troubleshooting & FAQs
This section addresses the most common initial challenges encountered after synthesis.
Question: My crude product is a sticky, brown oil instead of the expected solid. What is the likely cause and my first step?
Answer: This is a very common issue and typically points to the presence of significant impurities that are depressing the melting point of your target compound. The discoloration suggests residual reagents or polymeric byproducts.
-
Causality: The synthesis of this molecule, likely a variation of the Friedel-Crafts reaction, is prone to side reactions.[4][5] Over-alkylation can lead to di- or tri-benzylated species, and unreacted starting materials or residual Lewis acid catalyst can contribute to the crude mixture's oily nature.
-
Immediate Action: Do not immediately attempt direct recrystallization. An oily product will almost certainly "oil out" of solution, a frustrating outcome where the compound separates as a liquid instead of forming pure crystals.[6] Your first step should be a liquid-liquid acid-base workup to isolate the acidic product from neutral impurities. This technique is exceptionally effective for cleaning up crude carboxylic acids.
Question: What are the most probable impurities in my crude this compound?
Answer: Understanding potential impurities is key to designing an effective purification strategy. Based on the likely synthetic route, you should anticipate the following:
-
Unreacted Starting Materials:
-
2,4-Dimethoxybenzoic acid.
-
1-(Bromomethyl)-3-chloro-2-fluorobenzene (or the corresponding chloride).
-
-
Positional Isomers: While the 5-position is sterically and electronically favored for benzylation, minor amounts of benzylation at other positions on the 2,4-dimethoxybenzoic acid ring can occur.
-
Poly-benzylated Products: The product, being an activated aromatic ring, can sometimes react again with the benzyl halide, leading to di-benzylated species. This is a classic challenge in Friedel-Crafts alkylations.[7]
-
Residual Catalyst and Solvents: Hydrolyzed Lewis acids (e.g., from AlCl₃) and high-boiling point reaction solvents.
The table below summarizes these impurities and the best methods for their removal.
| Potential Impurity | Likely Origin | Physical Characteristic | Recommended Removal Method |
| 2,4-Dimethoxybenzoic Acid | Unreacted Starting Material | Acidic Solid | Difficult to remove by extraction. Best separated by chromatography or careful recrystallization. |
| 1-(Bromomethyl)-3-chloro-2-fluorobenzene | Unreacted Starting Material | Neutral, Non-polar | Acid-Base Workup, Column Chromatography |
| Poly-benzylated Species | Over-alkylation Side Reaction | Neutral, Less Polar than Product | Acid-Base Workup, Column Chromatography |
| Positional Isomers | Non-selective Reaction | Acidic Solid, Similar Polarity | Fractional Crystallization, Preparative HPLC |
Question: My initial analysis (e.g., crude NMR) shows a complex mixture. What is the most robust, universal purification strategy?
Answer: For a complex crude mixture, a multi-step approach is most effective. This workflow is designed to remove distinct classes of impurities at each stage.
Caption: General purification workflow for crude product.
Section 2: Detailed Troubleshooting Guides & Protocols
Guide 1: Purification via Acid-Base Workup
This technique exploits the acidic nature of the carboxylic acid group. By converting it to its water-soluble salt, we can easily wash away non-acidic (neutral) organic impurities.
Troubleshooting Q&A:
-
Q: I've added a base, but my product isn't fully dissolving in the aqueous layer.
-
A: This can happen for a few reasons: 1) Insufficient base was used to deprotonate all the carboxylic acid. Add more base incrementally. 2) The volume of the aqueous layer is too small, and the salt's solubility limit has been reached. Add more water. 3) You may have a very high concentration of acidic impurities.
-
-
Q: After re-acidifying the aqueous layer, no precipitate formed.
-
A: First, ensure the pH is truly acidic (pH < 4) using litmus paper or a pH meter. If the pH is correct, your product may be more water-soluble than expected, or the concentration is too low. Try cooling the solution in an ice bath or partially evaporating the water under reduced pressure. If all else fails, you may need to extract the acidified solution with an organic solvent like ethyl acetate to recover your product.[8][9]
-
Protocol: Acid-Base Purification
-
Dissolution: Dissolve the entire crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Basification: Transfer the solution to a separatory funnel. Add an equal volume of a 1M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution. Caution: If using carbonate or bicarbonate, vent the funnel frequently to release CO₂ pressure.[8]
-
Extraction: Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate. The deprotonated product (carboxylate salt) will be in the top aqueous layer (if using EtOAc) or the bottom aqueous layer (if using DCM).
-
Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Wash the remaining organic layer once more with a fresh portion of the basic solution and combine the aqueous layers. The organic layer, containing neutral impurities like unreacted benzyl bromide and poly-benzylated byproducts, can now be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2). A white or off-white precipitate of your purified product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under a high vacuum, preferably in a vacuum oven at 40-50 °C, until a constant weight is achieved.
Guide 2: Purification via Recrystallization
Recrystallization is the gold standard for purifying crystalline solids. The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the impurities are either very soluble or insoluble, and then allow the desired compound to crystallize out upon cooling, leaving the impurities behind in the solvent.[10][11]
Troubleshooting Q&A:
-
Q: My compound "oiled out" during cooling instead of forming crystals.
-
A: This happens when the solution becomes supersaturated at a temperature above the compound's melting point (often due to remaining impurities). The solution is to reheat the mixture until it's homogeneous again, add a small amount of additional "good" solvent (the one it dissolves well in), and allow it to cool more slowly.[6] Slow cooling is critical; insulate the flask to encourage the formation of well-ordered, pure crystals.
-
-
Q: No crystals are forming, even after the solution has cooled to room temperature.
-
A: The solution may not be sufficiently supersaturated. Try these methods in order: 1) Scratch the inside of the flask with a glass rod just below the solvent line to create nucleation sites. 2) Add a single, tiny "seed crystal" from a previously purified batch. 3) Cool the flask in an ice bath. 4) If all else fails, reduce the solvent volume by gentle heating or rotary evaporation and attempt cooling again.[6]
-
-
Q: My final product is still colored.
-
A: If the color is due to highly soluble impurities, they should remain in the mother liquor. If the impurities co-crystallize, a hot filtration step with activated charcoal may be necessary. Add a small amount of charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Use minimal charcoal, as it can also adsorb your product.[6]
-
Protocol: Recrystallization from an Ethanol/Water System
-
Solvent Selection: Based on the polarity of the target molecule, an ethanol/water mixed solvent system is an excellent starting point. The compound should be soluble in hot ethanol and much less soluble in water.[12]
-
Dissolution: Place the crude solid (post-acid/base wash is recommended) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil.
-
Hot Filtration (Optional): If insoluble impurities are present, or if using charcoal, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask.
-
Crystal Formation: While the ethanol solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates saturation. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under a high vacuum.
Caption: Step-by-step workflow for recrystallization.
Guide 3: Purification via Flash Column Chromatography
When recrystallization fails to provide adequate purity, flash column chromatography is the next logical step. It separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[13][14]
Troubleshooting Q&A:
-
Q: My compound is streaking badly on the analytical TLC plate.
-
A: Carboxylic acids are notorious for streaking on silica gel due to strong polar interactions. To fix this, add a small amount (0.5-1%) of acetic acid or formic acid to your eluent system. The added acid protonates the silica surface and the carboxylate, leading to sharper spots and better separation.
-
-
Q: How do I choose the right solvent system?
-
A: Use TLC to find an eluent that gives your target compound a retention factor (Rf) of approximately 0.25-0.35. A good starting point for this compound would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. For example, start with 70:30 Heptane:EtOAc and adjust the ratio as needed.
-
Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a solvent system (e.g., Heptane:Ethyl Acetate + 0.5% Acetic Acid) that provides good separation of your product from its impurities with an Rf of ~0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is recommended).
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column by applying gentle air pressure, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your final, purified compound.
References
- Solubility of Things. (n.d.). 3,5-Dimethoxybenzoic acid.
- BenchChem. (n.d.). Physical and chemical properties of 3,5-Dimethoxybenzoic Acid.
- Solubility of Things. (n.d.). 3,4-Dimethoxybenzoic acid.
- The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?
- Kuban, P., et al. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PMC - PubMed Central.
- Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discoveracs.org.
- HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- BenchChem. (n.d.). Common side reactions in the synthesis of substituted benzoic acids.
- University of California, Davis. (n.d.). Recrystallization and Crystallization.
- BenchChem. (n.d.). Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid.
- Guidechem. (n.d.). This compound.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- Amrita University. (2015). Purification of Benzoic Acid by Crystallization. MeitY OLabs.
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Westin, J. (n.d.). Column Chromatography. Jack Westin Organic Chemistry.
- LGC Standards. (n.d.). 5-[(3-Chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic Acid.
- University of Calgary, Department of Chemistry. (n.d.). Ch12: Friedel-Crafts limitations.
- Sinfoo Biotech. (n.d.). This compound.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Pharmaffiliates. (n.d.). This compound.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound,(CAS# 949465-79-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 5-[(3-Chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic Acid [lgcstandards.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. How To [chem.rochester.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 14. jackwestin.com [jackwestin.com]
Technical Support Center: Scale-Up Synthesis of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid
Welcome to the technical support resource for the synthesis of 5-(3-chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with the scale-up of this important diarylmethane derivative. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the successful and efficient synthesis of your target molecule.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds via a Friedel-Crafts benzylation reaction. This involves the electrophilic aromatic substitution of 2,4-dimethoxybenzoic acid with a suitable 3-chloro-2-fluorobenzyl electrophile, generated in situ from a precursor such as 3-chloro-2-fluorobenzyl chloride or 3-chloro-2-fluorobenzyl alcohol, in the presence of a Lewis acid or strong protic acid catalyst.
Diagram of the Synthetic Pathway
Caption: General reaction scheme for the Friedel-Crafts benzylation.
II. Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.
Low Conversion or No Reaction
Q1: My reaction shows a very low conversion of the 2,4-dimethoxybenzoic acid starting material, even after prolonged reaction times. What are the likely causes?
A1: Low or no conversion in Friedel-Crafts reactions is a frequent challenge. Several factors could be at play:
-
Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, glassware, or starting materials will quench the catalyst. On a larger scale, ensuring completely anhydrous conditions is critical. Consider drying your solvent over molecular sieves and using freshly opened or sublimed AlCl₃.
-
Insufficient Catalyst Loading: The methoxy and carboxylic acid groups on your starting material are Lewis bases and can form complexes with the Lewis acid catalyst.[1][2] This complexation deactivates both the substrate and the catalyst. In such cases, a stoichiometric amount of the Lewis acid may be necessary rather than a catalytic amount.[3]
-
Low Reaction Temperature: While some Friedel-Crafts reactions proceed at room temperature, others require heating to overcome the activation energy.[4] If you are running the reaction at a low temperature, a gradual increase may improve the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
-
Poor Quality of Reagents: Ensure the purity of your 3-chloro-2-fluorobenzyl halide. Impurities can inhibit the reaction.
Formation of Multiple Products: Regioisomers and Polyalkylation
Q2: My crude product analysis (TLC/HPLC/NMR) shows multiple spots/peaks. How can I identify and control the formation of these impurities?
A2: This is a classic challenge in Friedel-Crafts alkylations, primarily due to issues with regioselectivity and polyalkylation.
-
Regioselectivity: The two methoxy groups on 2,4-dimethoxybenzoic acid are ortho, para-directing. The incoming benzyl group can theoretically attack the 3- or 5-position. While the desired product is the 5-substituted isomer, some amount of the 3-substituted isomer might form.
-
Controlling Regioselectivity: Steric hindrance from the existing substituents can influence the regioselectivity.[4][5][6] The carboxylic acid and the C2-methoxy group may sterically hinder attack at the C3 position, favoring the C5 position. The choice of a bulkier Lewis acid or running the reaction at lower temperatures might enhance this selectivity. Zeolite catalysts have also been shown to improve regioselectivity in some Friedel-Crafts acylations, and similar principles may apply here.[7]
-
-
Polyalkylation: The product, this compound, contains an activated aromatic ring and can undergo a second benzylation, leading to di-benzylated byproducts.[2][8][9]
-
Minimizing Polyalkylation:
-
Stoichiometry Control: Use a slight excess of the 2,4-dimethoxybenzoic acid relative to the benzylating agent.
-
Reverse Addition: Slowly add the benzyl halide to the mixture of the benzoic acid and Lewis acid. This maintains a low concentration of the alkylating agent throughout the reaction.
-
Temperature Control: Lower temperatures generally disfavor polyalkylation.
-
-
Unexpected Side Products
Q3: I've isolated a byproduct where one of the methoxy groups appears to have been cleaved. Is this possible and how can I prevent it?
A3: Yes, cleavage of aryl methyl ethers is a known side reaction under strong acidic conditions, especially at elevated temperatures.[10][11][12] The Lewis acid catalyst, particularly AlCl₃, can facilitate this demethylation.[1][13]
-
Prevention Strategies:
-
Choice of Lewis Acid: Consider using a milder Lewis acid, such as FeCl₃ or TiCl₄, which may be less prone to inducing ether cleavage.[14][15]
-
Temperature Management: Avoid excessive heating. Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to minimize the exposure of the product to the harsh conditions.
-
Reaction Time: Minimize the reaction time.
-
Product Isolation and Purification Challenges
Q4: I'm having difficulty purifying the final product. The crude material is an oily solid, and recrystallization gives a low yield.
A4: Purifying substituted benzoic acids can be challenging due to the presence of structurally similar impurities.
-
Initial Work-up: After quenching the reaction (typically with ice/water), the product will be in the aqueous layer as a carboxylate salt if the solution is basic, or as the free acid if acidic. A common procedure is to acidify the aqueous layer to precipitate the crude benzoic acid.
-
Recrystallization:
-
Solvent Selection: Benzoic acid and its derivatives are often recrystallized from water or aqueous alcohol mixtures.[16][17] Given the lipophilic nature of your product, you may need to explore solvent systems like toluene, ethyl acetate/hexanes, or ethanol/water.[18]
-
Seeding: If crystallization is slow, adding a seed crystal of pure product can help initiate the process.[16]
-
Alternative Purification: If recrystallization is ineffective, consider column chromatography on silica gel. A mobile phase containing a small amount of acetic acid (e.g., 1%) can help to reduce tailing of the carboxylic acid on the silica.[19] Another approach is to use a weak-base ion exchanger to capture the acidic product.[20]
-
III. Frequently Asked Questions (FAQs)
Q: What is the best Lewis acid for this benzylation? A: While AlCl₃ is a powerful and common catalyst for Friedel-Crafts reactions, its high reactivity can lead to side reactions like ether cleavage and polyalkylation.[2][21] For substrates with sensitive functional groups, milder Lewis acids like TiCl₄ or FeCl₃ can be advantageous, potentially offering better selectivity and fewer byproducts.[14][15] The optimal choice will depend on your specific reaction conditions and scale.
Q: What are the recommended analytical techniques for monitoring this reaction? A: A combination of techniques is ideal for comprehensive monitoring:
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of the disappearance of starting materials and the appearance of the product. An eluent system of ethyl acetate/hexanes with a small amount of acetic acid is a good starting point.[19]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and the formation of products and byproducts. A C18 column with a UV detector is typically used.[19][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of characteristic reactant signals and the appearance of product signals.[19]
Q: How can I improve the regioselectivity to favor the 5-position? A:
-
Steric Influence: The inherent steric bulk of the C2-methoxy and C1-carboxyl groups should naturally favor substitution at the less hindered C5 position.[5][6]
-
Catalyst Choice: Using a bulkier Lewis acid catalyst could further enhance this steric preference.
-
Temperature: Running the reaction at lower temperatures can increase the kinetic selectivity for the sterically more accessible position.
IV. Experimental Protocols
General Procedure for Synthesis
This is a general guideline and may require optimization.
-
Setup: Under an inert atmosphere (N₂ or Ar), charge a clean, dry reactor with 2,4-dimethoxybenzoic acid and an anhydrous inert solvent (e.g., dichloromethane or carbon disulfide).
-
Cooling: Cool the mixture to 0-5 °C in an ice bath.
-
Catalyst Addition: Slowly add the Lewis acid (e.g., AlCl₃ or TiCl₄) portion-wise, maintaining the internal temperature below 10 °C. Stir the resulting slurry for 30-60 minutes.
-
Reagent Addition: Prepare a solution of 3-chloro-2-fluorobenzyl chloride in the reaction solvent. Add this solution dropwise to the reaction mixture over 1-2 hours, keeping the temperature below 10 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.[19]
-
Quenching: Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Work-up: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[16][18]
Diagram of Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
V. Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.1 : 1 (Benzoic Acid : Benzyl Halide) | Minimizes polyalkylation. |
| Catalyst | AlCl₃, TiCl₄, or FeCl₃ | AlCl₃ is highly active; TiCl₄ may offer better selectivity.[14][15] |
| Catalyst Loading | 1.0 - 1.5 equivalents | Stoichiometric amounts may be needed due to complexation with substrate.[3] |
| Temperature | 0 °C to Room Temperature | Balances reaction rate against side reactions (polyalkylation, ether cleavage).[4] |
| Solvent | Dichloromethane, Carbon Disulfide | Inert solvents that are compatible with Friedel-Crafts conditions. |
References
- Benchchem. Application Notes and Protocols for Monitoring 2-((2-Nitrophenyl)thio)benzoic Acid Reactions.
- European Patent Office.
- Benchchem.
- ACS Publications.
- ResearchGate.
- American Chemical Society.
- PubMed.
- NIH.
- ACS Omega. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors.
- Google Patents.
- Save My Exams. Preparation of Benzoic Acid (OCR A Level Chemistry A): Revision Note.
- Quora.
- Recrystalliz
- Prepar
- PubMed. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells.
- Digital Commons @ Otterbein.
- Theochem @ Mercer University.
- -ORCA - Cardiff University.
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Guidechem. This compound.
- [Chemical Knowledge]:Detection Methods and Analytical Techniques of Benzoic Acid.
- Chemistry Research Journal.
- Understanding the regioselectivity and reactivity of Friedel–Crafts benzoyl
- Chemistry LibreTexts. 15.
- Wikipedia. Friedel–Crafts reaction.
- Master Organic Chemistry. Acidic cleavage of ethers (SN2).
- DETERMIN
- MDPI. Detection of Benzoic Acid Additive Based on a Terahertz Metasurface Sensor.
- Organic Chemistry Portal.
- ResearchGate. An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid.
- Friedel-Crafts Alkyl
- ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- EduBirdie.
- RSC Publishing.
- Chemistry Steps.
- YouTube. Friedel-Crafts Alkylation of 1,4 dimethoxybenzene by tert-butyl alcohol.
- Sinfoo Biotech. This compound.
- Web Pages. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl.
- Master Organic Chemistry. EAS Reactions (3)
- Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol.
- PubMed.
- ResearchGate. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors.
- NIH.
- Googleapis.com. (12)
- Organic & Biomolecular Chemistry (RSC Publishing). One-pot sequential synthesis of unsymmetrical diarylmethanes using methylene chloride as a C1-synthon.
- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Synthesis of 4-{[(2Z)-4-Aryl-1-methoxy-1,4-dioxobut-2-en-2-yl]amino}benzoic acids and their reaction with ninhydrin.
- PrepChem.com. Synthesis of 2-(2' ,5'-dimethoxybenzoyl) benzoic acid.
- Google Patents. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - CN103304453A.
Sources
- 1. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 7. Catalytic, green and regioselective friedel-crafts acylation of simple aromatics and heterocycles over zeolites -ORCA [orca.cardiff.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. savemyexams.com [savemyexams.com]
- 17. westfield.ma.edu [westfield.ma.edu]
- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 19. benchchem.com [benchchem.com]
- 20. data.epo.org [data.epo.org]
- 21. theochem.mercer.edu [theochem.mercer.edu]
- 22. Detection of Benzoic Acid Additive Based on a Terahertz Metasurface Sensor [mdpi.com]
Technical Support Center: Degradation Pathways of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid. Given that specific degradation data for this compound is not extensively published, this document synthesizes established principles of organic chemistry and data from related benzoic acid derivatives to provide a robust framework for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound under forced degradation conditions?
A1: Based on the structure, which includes a substituted benzoic acid and a benzyl group, several degradation pathways are plausible under stress conditions like hydrolysis, oxidation, and photolysis. Key transformations to anticipate include:
-
Decarboxylation: Loss of the carboxylic acid group (–COOH) to form a benzene derivative is a common degradation route for benzoic acids, often induced by heat or UV light.[1][2][3]
-
Demethylation: The two methoxy groups (–OCH₃) on the benzoic acid ring are susceptible to cleavage, particularly under acidic or high-temperature conditions, yielding phenolic derivatives.
-
Oxidation: The benzyl C-H bond is a primary target for oxidation, potentially leading to the formation of a benzophenone derivative. Further oxidation could lead to cleavage of the bond connecting the two aromatic rings.
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature could promote ether cleavage (demethylation).
-
Photodegradation: Aromatic compounds can undergo complex reactions upon exposure to light, including radical-mediated processes that could lead to dechlorination, defluorination, or polymerization.[4]
Q2: Which analytical techniques are best suited for identifying and quantifying the degradation products of this molecule?
A2: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): Coupled with a UV detector or, ideally, a mass spectrometer (LC-MS), this is the primary tool for separating the parent compound from its degradants and for initial identification based on mass-to-charge ratio.[1][5] A stability-indicating method should be developed to ensure all degradants are resolved.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile degradation products, such as those resulting from decarboxylation.[1][2] Derivatization may be necessary for non-volatile degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of major degradation products, isolation of the impurity followed by 1D and 2D NMR analysis is the gold standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can provide information on changes in functional groups during degradation.
Troubleshooting Guide
Issue 1: I am not observing any degradation of the parent compound under my stress conditions.
-
Possible Cause: The stress conditions may not be sufficiently stringent. Benzoic acid derivatives can be quite stable.[1][2]
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For hydrolytic studies, increase the concentration of acid or base (e.g., from 0.1 N to 1 N HCl or NaOH).[6] For oxidative studies, increase the concentration of hydrogen peroxide.
-
Increase Temperature: Elevate the temperature in controlled increments (e.g., from 40°C to 60°C or 80°C).[6] Degradation rates generally increase with temperature.
-
Extend Exposure Time: Increase the duration of the stress test. Some degradation processes are slow.
-
For Photostability: Ensure your light source provides both UV and visible light at a sufficient intensity and duration, as recommended by ICH Q1B guidelines.[6]
-
Issue 2: My chromatogram shows poor resolution between the parent peak and a major degradant.
-
Possible Cause: The chromatographic conditions are not optimized for the specific chemical properties of your compound and its degradants.
-
Troubleshooting Steps:
-
Modify Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient may improve resolution.
-
Change pH of the Mobile Phase: The retention of the acidic parent compound and potentially acidic or basic degradants is highly dependent on the pH of the mobile phase.
-
Try a Different Column Chemistry: If a standard C18 column is not providing adequate separation, consider a different stationary phase (e.g., C8, phenyl-hexyl, or a polar-embedded phase).
-
Adjust Temperature: Column temperature can influence selectivity. Experiment with temperatures between 25°C and 40°C.
-
Issue 3: I am observing unexpected or inconsistent results in my oxidative degradation study.
-
Possible Cause: Oxidative degradation pathways can be complex and influenced by factors like metal ion contamination, which can catalyze Fenton-like reactions.[7]
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure your hydrogen peroxide and other reagents are of high purity and stored correctly.
-
Control for Metal Ions: Use high-purity water and consider the use of a chelating agent like EDTA in a control experiment to assess the impact of trace metals.
-
Ensure Proper Quenching: At the end of the experiment, effectively quench the oxidizing agent to stop the reaction before analysis. This can be done by adding a scavenger like sodium bisulfite.
-
Proposed Degradation Pathways
The following diagram illustrates the most probable initial degradation pathways for this compound based on its chemical structure and known reactions of related compounds.
Caption: Proposed initial degradation pathways.
Quantitative Data Summary
While specific data for this compound is not available, the following table illustrates how to present forced degradation data, using a hypothetical scenario based on findings for a similar compound.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation of Parent Compound | Major Degradation Product(s) Identified |
| Acid Hydrolysis | 1 N HCl | 24 | 80 | 15.2% | Demethylated Product |
| Alkaline Hydrolysis | 1 N NaOH | 8 | 60 | 5.8% | Minor unknown degradants |
| Oxidative | 30% H₂O₂ | 48 | 25 | 25.5% | Oxidized Product |
| Thermal (Solid) | - | 72 | 105 | < 1% | Not Applicable |
| Photolytic (Solution) | UV/Vis Light | 24 | 25 | 18.1% | Decarboxylated Product |
Detailed Experimental Protocols
General Protocol for Forced Degradation of this compound
This protocol is a general guideline and should be adapted based on the specific properties of your compound.
-
Preparation of Stock Solution: Prepare a stock solution of your compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Incubate the solution at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1 N NaOH.
-
Dilute to a final concentration of ~0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Incubate the solution at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1 N HCl.
-
Dilute to a final concentration of ~0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.
-
Keep the solution at room temperature for 48 hours, protected from light.
-
Dilute to a final concentration of ~0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a small amount of the solid compound in a vial and heat it in an oven at 105°C for 72 hours.
-
After cooling, dissolve the sample in the initial solvent to prepare a solution of ~0.1 mg/mL for analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of the compound (~0.1 mg/mL) in a suitable solvent.
-
Expose the solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for 24 hours.
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analyze the samples by HPLC.
-
Experimental Workflow Diagram
Caption: General workflow for forced degradation studies.
References
-
Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(27), 4164-4169. [Link]
-
ResearchGate. (n.d.). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. [Link]
-
ResearchGate. (n.d.). Benzoic Acid Parameters observed during forced degradation study. [Link]
-
Boyer, C., et al. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Angewandte Chemie International Edition, 61(40), e202209085. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
Oelgemöller, M. (2020). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. The Journal of Organic Chemistry, 85(7), 4584-4593. [Link]
-
Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58-67. [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]
-
Sinfoo Biotech. (n.d.). This compound. [Link]
-
International Atomic Energy Agency. (2013). Photoelectrochemical degradation of selected aromatic molecules. [Link]
-
ResearchGate. (n.d.). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. [Link]
-
ACS Publications. (n.d.). ACS Catalysis. [Link]
-
Arora, P. K. (2012). Bacterial Degradation of Aromatic Compounds. Journal of Bioremediation & Biodegradation, 3(5), 1000e104. [Link]
-
Semantic Scholar. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
-
ResearchGate. (n.d.). Oxidative Degradation of 2,4-Dihydroxybenzoic Acid by the Fenton and Photo-Fenton Processes: Kinetics, Mechanisms, and Evidence for the Substitution of H2O2 by O2. [Link]
-
PubMed. (1999). Analytical monitoring of photocatalytic treatments. Degradation of 2,3,6-trichlorobenzoic acid in aqueous TiO(2) dispersions. [Link]
Sources
- 1. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
stability testing of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid under different conditions
Welcome to the technical support center for the stability testing of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for establishing the stability profile of this compound. Our approach is rooted in scientific principles and regulatory expectations to ensure the integrity of your experimental outcomes.
Introduction to Stability Testing
Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] The goal is to establish a re-test period for the drug substance and recommended storage conditions.[1] Forced degradation, or stress testing, is an essential part of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2][3] This information is crucial for developing stability-indicating analytical methods.[2][4]
The structure of this compound, featuring a benzoic acid moiety, ether groups, and a halogenated benzyl group, suggests several potential degradation pathways that must be investigated.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your stability testing experiments in a question-and-answer format.
FAQ 1: Unexpected Peaks in HPLC Analysis After Forced Hydrolysis
Question: I've performed acid and base hydrolysis on this compound and am seeing several unexpected peaks in my HPLC chromatogram. What could be the cause?
Answer: The presence of new peaks strongly suggests degradation of the parent molecule. Given the structure, two primary hydrolytic degradation pathways are plausible:
-
Ether Cleavage: The two methoxy groups (-OCH₃) on the benzoic acid ring are ethers. Under strong acidic conditions and elevated temperatures, ethers can undergo cleavage to form alcohols (phenols in this case) and a corresponding alkyl halide or alcohol. This would result in one or both methoxy groups being converted to hydroxyl groups, leading to new, more polar compounds that would likely have different retention times in reverse-phase HPLC.
-
Decarboxylation: While benzoic acid itself is relatively stable, some derivatives can undergo decarboxylation (loss of CO₂) at high temperatures, a process that can be facilitated by acidic or basic conditions.[5][6] This would result in the formation of 1-(3-chloro-2-fluorobenzyl)-3,5-dimethoxybenzene.
Troubleshooting Steps:
-
Confirm Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of the parent compound peak. Co-elution of a degradant can lead to inaccurate quantification.
-
LC-MS Analysis: The most effective way to identify these new peaks is through Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weight of the degradation products, allowing you to propose structures. For example, the loss of a methyl group from a methoxy moiety would result in a mass difference of 14 Da (CH₂). Decarboxylation would lead to a mass loss of 44 Da (CO₂).
-
Modify Stress Conditions: If degradation is too extensive (e.g., >20%), making the chromatogram difficult to interpret, reduce the severity of the stress conditions.[4] You can try lowering the acid/base concentration, reducing the temperature, or shortening the exposure time. The goal is to achieve a target degradation of 5-20%.[4][7][8]
FAQ 2: Inconsistent Results in Oxidative Degradation Studies
Question: My oxidative degradation results using hydrogen peroxide are not reproducible. Sometimes I see significant degradation, and other times very little. Why is this happening?
Answer: Oxidative degradation can be complex and is often catalyzed by trace metal ions.[9] The inconsistency you are observing could be due to several factors:
-
Trace Metal Contamination: Trace amounts of metal ions (e.g., Fe²⁺/Fe³⁺, Cu²⁺) in your reagents or on your glassware can catalyze oxidative reactions, leading to variability.[9]
-
Radical Chain Reactions: Oxidation can proceed through free-radical mechanisms, which can be unpredictable.[9][10]
-
Structural Susceptibility: The benzyl position (the -CH₂- linker) is a potential site for oxidation. The electron-donating methoxy groups can increase the electron density of the benzene ring, potentially making it more susceptible to oxidation.
Troubleshooting Steps:
-
Use High-Purity Reagents and Scrupulously Clean Glassware: Ensure you are using high-purity water and hydrogen peroxide. To minimize metal ion contamination, consider using glassware that has been acid-washed.
-
Control the pH: The rate of many oxidative reactions is pH-dependent. Ensure your solution is buffered or that the pH is consistent across experiments.
-
Consider a Different Oxidizing Agent: While hydrogen peroxide is common, other agents like AIBN (a radical initiator) can be used to explore different oxidative pathways.[7]
-
Protect from Light: Perform oxidative stress studies in the dark, as light can sometimes initiate or accelerate oxidative processes (photo-oxidation).[9]
FAQ 3: The Compound Appears Stable Under All Forced Degradation Conditions
Question: I have subjected this compound to acid, base, peroxide, heat, and light, but I am seeing minimal to no degradation. Does this mean it's completely stable?
Answer: While it's possible the compound is highly stable, it's more likely that the stress conditions were not stringent enough to induce degradation. Regulatory guidelines require that stress testing demonstrates the specificity of your analytical method.[2] If no degradation is observed, you cannot be certain that your method would be able to separate degradation products from the parent compound if they were to form under long-term storage.
Troubleshooting Steps:
-
Increase Severity of Conditions: Systematically increase the intensity of your stress conditions. For example:
-
Hydrolysis: Increase the concentration of acid/base (e.g., from 0.1N to 1N or higher), increase the temperature (e.g., up to 70-80°C), or prolong the exposure time.[11]
-
Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).[7]
-
Thermal: Increase the temperature in 10°C increments above the accelerated stability condition temperature.[12]
-
-
Evaluate a Broader pH Range for Hydrolysis: Test the compound's susceptibility to hydrolysis across a justified range of pH values.[12]
-
Ensure Proper Photostability Setup: For photostability testing, ensure you are meeting the ICH Q1B requirements for light exposure (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[13] A dark control sample, protected from light but stored under the same temperature and humidity conditions, is essential to differentiate between thermal and photolytic degradation.[13]
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies. These should be adapted based on the observed stability of your specific compound.
Protocol 1: Forced Degradation Studies
Objective: To identify potential degradation products and establish the intrinsic stability of this compound.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, HPLC-UV/PDA system, LC-MS system
-
Temperature-controlled oven, photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N HCl.
-
Heat the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw a sample, neutralize it with 1N NaOH, and dilute to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw a sample, neutralize it with 1N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Analyze samples at various time points.
-
-
Thermal Degradation:
-
Store the solid compound in a temperature-controlled oven at 70°C for 48 hours.
-
Also, expose a solution of the compound to the same conditions.
-
Analyze samples at the end of the exposure period.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m².[13][14]
-
Simultaneously, store a "dark control" sample wrapped in aluminum foil under the same temperature and humidity conditions.
-
Analyze both the exposed and dark control samples.
-
Data Analysis: For each condition, calculate the percentage of degradation using the following formula: % Degradation = [(Initial Area of Parent - Area of Parent at Time t) / Initial Area of Parent] * 100
Protocol 2: Stability-Indicating HPLC-UV Method Development
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.
Starting HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
Injection Volume: 10 µL
Method Development Strategy:
-
Inject a solution of the undegraded compound to determine its retention time.
-
Inject samples from each of the forced degradation studies where degradation was observed.
-
Evaluate the chromatograms for the resolution between the parent peak and all degradant peaks. The resolution should be >1.5.
-
If co-elution occurs, optimize the method by adjusting the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), or pH of the aqueous phase.
-
Once adequate separation is achieved, use a PDA detector to assess the peak purity of the parent compound in the presence of its degradants.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Outcomes
| Stress Condition | Reagent/Condition | Duration | Temperature | Potential Degradation Products |
| Acid Hydrolysis | 1N HCl | 24 hours | 60°C | Demethylated products, Decarboxylation product |
| Base Hydrolysis | 1N NaOH | 24 hours | Room Temp | Demethylated products |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | N-oxides, products of benzylic oxidation |
| Thermal | Solid & Solution | 48 hours | 70°C | Decarboxylation product, other thermal degradants |
| Photolytic | ICH Q1B exposure | N/A | Ambient | Photodegradation products (e.g., radicals, rearranged products) |
Visualizations
Experimental Workflow
Caption: Workflow for forced degradation and stability-indicating method development.
Potential Degradation Pathways
Caption: Potential degradation pathways for the target compound under stress conditions.
References
- Drug degradation pathways - Pharmaceutical - Pharmacy 180. (n.d.).
- Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. (2021).
- Harwood, C. S., & Gibson, J. (1997). The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. PubMed.
- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877–880.
- Waterman, K. C. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 7(2), 113–146.
- World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- FDA. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy.
- A. K. (2010, October 9). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
- Bisht, A., & Negi, D. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series.
- ICH. (2003). Q1A(R2) Guideline.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Hydrolytic degradation: Significance and symbolism. (2025, July 31).
- Asian J. Res. Pharm. Sci. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate.
- Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube.
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022).
- ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2024, November 17). YouTube.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
- ICH releases overhauled stability guideline for consultation. (2025, April 17). RAPS.
- Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
- Quality Guidelines. (n.d.). ICH.
- Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific.
- Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(25), 3849–3854.
- Gabrič, A., Hodnik, Ž., & Pajk, S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 325.
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- Pharmacy Board of Sierra Leone. (n.d.). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2015). Pharmaceutical Technology.
- Saudi Food and Drug Authority. (2022). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
- Benzoate degradation pathway: Topics by Science.gov. (n.d.).
- Stability testing overview for Pharmaceutical products. (n.d.). GMP SOP.
- Lindquist, N., & Yang, Y. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate.
- Benzoate Degradation Pathway. (n.d.). Eawag-BBD.
- 5-[(3-Chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic Acid. (n.d.). LGC Standards.
- This compound. (n.d.). Pharmaffiliates.
- This compound. (n.d.). Guidechem.
- An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. (2015). ResearchGate.
- This compound. (n.d.). Sinfoo Biotech.
Sources
- 1. database.ich.org [database.ich.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmacy180.com [pharmacy180.com]
- 10. iipseries.org [iipseries.org]
- 11. tandfonline.com [tandfonline.com]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. q1scientific.com [q1scientific.com]
- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
avoiding di-substituted byproducts in Friedel-Crafts acylation of dimethoxybenzene
A Guide for Researchers, Scientists, and Drug Development Professionals on Selectively Synthesizing Mono-Acylated Products and Avoiding Di-substituted Byproducts.
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances of electrophilic aromatic substitution and the challenges that can arise in achieving high selectivity. The Friedel-Crafts acylation of dimethoxybenzene is a powerful tool for C-C bond formation, but the highly activated nature of the substrate often leads to undesired di-substituted byproducts. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you achieve clean, high-yield mono-acylation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each solution is grounded in mechanistic principles to help you understand the "why" behind the recommendation.
Q1: I'm observing a significant amount of di-acylated product. How can I improve mono-acylation selectivity?
A1: This is the most common issue when acylating highly activated rings like dimethoxybenzene. The first acylation product is often still reactive enough to undergo a second substitution.[1][2] Here’s a systematic approach to suppress this byproduct:
-
Control Stoichiometry: Strictly use a 1:1 molar ratio of dimethoxybenzene to the acylating agent.[3] An excess of the acylating agent will inevitably drive the reaction towards di-substitution.
-
Reverse Addition Protocol: Instead of adding the acylating agent to the substrate/catalyst mixture, try adding the dimethoxybenzene solution slowly to a pre-formed complex of the Lewis acid and the acylating agent. This strategy keeps the concentration of the activated aromatic substrate low throughout the reaction, minimizing the chance for the mono-acylated product to react again.
-
Lower the Reaction Temperature: Friedel-Crafts reactions are often exothermic.[4] Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) reduces the overall reaction rate, which can significantly enhance selectivity by favoring the kinetic mono-acylated product.
-
Choose a Milder Acylating Agent: Acid anhydrides are generally less reactive than acyl chlorides.[5] This reduced reactivity can translate to higher selectivity for mono-acylation. For example, using acetic anhydride instead of acetyl chloride can be a beneficial change.[6]
Q2: My reaction is yielding a mixture of regioisomers (e.g., acylation at different positions). What determines the regioselectivity and how can I control it?
A2: Regioisomer formation is governed by the electronic and steric effects of the two methoxy groups on the benzene ring. Methoxy groups are powerful ortho, para-directors.[7][8]
-
For 1,4-Dimethoxybenzene: Acylation occurs at the positions ortho to both methoxy groups (positions 2 and 5). Since these positions are equivalent, you should ideally get a single regioisomer (2-acyl-1,4-dimethoxybenzene). If you see other isomers, it could be due to isomerization under harsh conditions.
-
For 1,2-Dimethoxybenzene (Veratrole): The primary site of acylation is position 4 (para to one methoxy group and ortho to the other), which is sterically accessible and electronically activated. The second most likely site is position 3. To favor the 4-position product, use bulkier Lewis acids or acylating agents and lower temperatures to emphasize steric hindrance at the more crowded position 3.
-
For 1,3-Dimethoxybenzene: The most activated position is C-4 (ortho to one methoxy and para to the other). Position 2 is also highly activated but sterically hindered by two adjacent methoxy groups. Acylation almost exclusively occurs at C-4. Di-acylation will likely occur at the remaining activated C-6 position.
Troubleshooting Flowchart for Byproduct Formation
Caption: Troubleshooting workflow for minimizing byproducts.
Q3: I'm observing demethylation of my methoxy groups. What causes this and how can I prevent it?
A3: Demethylation is a known side reaction in Friedel-Crafts chemistry, especially with methoxy-substituted aromatics. It occurs when the Lewis acid, particularly a strong one like AlCl₃, complexes with the ether oxygen and facilitates the cleavage of the methyl group.
-
Cause: The primary cause is an overly strong Lewis acid and/or high reaction temperatures. Stoichiometric or excess amounts of AlCl₃ are particularly problematic.
-
Prevention:
-
Use a Milder Lewis Acid: Switch from AlCl₃ to FeCl₃ or ZnCl₂.[9]
-
Employ Catalytic Amounts: If possible, use a catalytic amount of the Lewis acid rather than a stoichiometric quantity.
-
Explore Alternative Catalysts: Solid acid catalysts like zeolites or certain ion-exchange resins are excellent alternatives that often eliminate the problem of demethylation.[6][10]
-
Strict Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Frequently Asked Questions (FAQs)
Q4: What is the fundamental role of the Lewis acid catalyst, and how does its choice impact byproduct formation?
A4: The Lewis acid catalyst is essential for activating the acylating agent.[11] It coordinates to the halogen of an acyl chloride or an oxygen of an acid anhydride, which generates a highly electrophilic acylium ion (R-C≡O⁺).[12] This powerful electrophile is then attacked by the electron-rich dimethoxybenzene ring.
The choice of Lewis acid is critical for controlling selectivity:[5]
| Lewis Acid | Strength | Typical Issues | Recommendations for Use |
| AlCl₃ | Very Strong | Can promote di-acylation, demethylation, and isomerization. Requires stoichiometric amounts as it complexes with the product ketone.[1] | Use at low temperatures for less activated substrates. Often not ideal for dimethoxybenzene. |
| FeCl₃ | Strong | Less aggressive than AlCl₃, reducing the risk of side reactions. | A good first alternative to AlCl₃ for activated systems. |
| ZnCl₂ | Moderate | Milder catalyst, leading to higher selectivity but may require higher temperatures or longer reaction times. | Excellent choice for achieving high mono-selectivity with highly activated rings. |
| Zeolites (e.g., H-Y, H-β) | Solid Acid | Reusable, environmentally friendly, and often highly regioselective. Can be prone to deactivation.[6][10] | Ideal for "green chemistry" approaches and can be used in fixed-bed reactors for continuous processes.[10] |
Q5: Are there "greener" or alternative catalytic systems that offer better selectivity?
A5: Yes, the field has moved significantly beyond traditional Lewis acids to address issues of waste, catalyst reusability, and selectivity.
-
Solid Acid Catalysts: As mentioned, zeolites and ion-exchange resins like Amberlyst-15 are highly effective.[6] They are easily separated from the reaction mixture, can be regenerated and reused, and their defined pore structures can enhance regioselectivity.
-
Metal Triflates: Lanthanide triflates (e.g., Sc(OTf)₃) are water-tolerant Lewis acids that can often be used in catalytic amounts, offering high activity and selectivity.[13]
-
Deep Eutectic Solvents (DES): A novel approach involves using a deep eutectic solvent, such as a mixture of choline chloride and zinc chloride ([CholineCl][ZnCl₂]₃), which can act as both the solvent and the catalyst.[14] These systems are recyclable and have shown excellent yields and regioselectivity in acylations, even under microwave irradiation.[14]
Q6: How does the choice of solvent affect the reaction?
A6: The solvent plays a crucial role and must be inert to the strong Lewis acids and reaction conditions.
-
Recommended Solvents: Dichloromethane (CH₂Cl₂), 1,2-dichloroethane, and carbon disulfide (CS₂) are common choices. They are relatively inert and do a good job of solvating the reagents.[3]
-
Solvents to Avoid: Avoid any solvent with lone pairs that can coordinate to the Lewis acid (e.g., ethers, alcohols, or even acetone). This would deactivate the catalyst. Nitrobenzene is sometimes used with AlCl₃ as it forms a complex that can moderate its reactivity, but it is toxic and has a high boiling point, making it difficult to remove.
Experimental Protocols
Protocol: Selective Mono-acylation of 1,4-Dimethoxybenzene using Acetic Anhydride and ZnCl₂
This protocol is designed to maximize the yield of 2-acetyl-1,4-dimethoxybenzene while minimizing di-substitution.
Materials:
-
1,4-Dimethoxybenzene
-
Acetic Anhydride
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
Reagent Preparation:
-
In the reaction flask, suspend anhydrous ZnCl₂ (1.1 equivalents) in anhydrous DCM.
-
In the dropping funnel, prepare a solution of acetic anhydride (1.0 equivalent) in anhydrous DCM.
-
-
Formation of Catalyst-Acylating Agent Complex: Cool the ZnCl₂ suspension to 0 °C in an ice bath. Slowly add the acetic anhydride solution from the dropping funnel to the stirred suspension over 15 minutes. Stir the resulting mixture at 0 °C for an additional 20 minutes.
-
Addition of Substrate: Prepare a solution of 1,4-dimethoxybenzene (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Workup:
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the pure mono-acylated product.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. alexandonian.com [alexandonian.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. byjus.com [byjus.com]
- 12. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 13. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Reactions Involving Substituted Benzoic Acids
As a Senior Application Scientist, this guide is designed to provide you with expert, field-proven insights into selecting and troubleshooting catalysts for reactions involving substituted benzoic acids. We will move beyond simple protocols to explain the underlying principles, ensuring you can adapt and optimize your experiments effectively.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions researchers face when working with substituted benzoic acids.
Q1: What are the primary challenges when using substituted benzoic acids in catalytic reactions?
Substituted benzoic acids present a unique set of challenges due to the interplay of several factors:
-
Electronic Effects: The carboxyl group is electron-withdrawing, but its effect can be modulated by other substituents on the ring. The nature of these groups (electron-donating vs. electron-withdrawing) influences the reactivity of both the ring and the carboxylic acid itself.
-
Steric Hindrance: Substituents in the ortho position to the carboxyl group can physically block the catalyst's access to the reaction center. This "ortho effect" can dramatically slow reaction rates or necessitate more robust catalytic systems.[1][2][3] Steric hindrance forces the carboxyl group to twist out of the plane of the benzene ring, which inhibits resonance and increases the acidity of the acid.[1][2][4]
-
Catalyst Inhibition & Poisoning: The carboxylic acid itself, particularly in its deprotonated carboxylate form, can coordinate to metal centers (e.g., palladium), inhibiting catalytic activity.[5] Other functional groups on the ring, such as amines, thiols, or certain heterocycles, are well-known catalyst poisons.[6][7]
Q2: How do I select the right catalyst for the esterification of a substituted benzoic acid?
Esterification is an equilibrium-limited reaction, and catalyst choice depends on the substrate's sensitivity and the desired reaction conditions.
-
Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) or organic acids like p-toluenesulfonic acid (p-TSA) are traditional, effective catalysts.[8] However, they can be corrosive and difficult to separate from the reaction mixture.
-
Heterogeneous (Solid) Acid Catalysts: These are often preferred for their ease of separation, reusability, and reduced environmental impact. Common options include:
-
Sulfonated Resins (e.g., Amberlyst-15): Effective for a range of substrates.[8]
-
Modified Clays (e.g., Montmorillonite K10): Can be activated with acids like phosphoric acid and show high efficiency for benzoic acids with both electron-donating and withdrawing groups.[9]
-
Zeolites and Sulfated Zirconia: Offer good thermal stability and catalytic activity.[8]
-
Carbon-Based Solid Acids: Can be synthesized from renewable sources and show activity comparable to commercial resins.[10]
-
For sterically hindered benzoic acids or those with sensitive functional groups, milder conditions or alternative methods like the Steglich esterification (using DCC/DMAP) may be necessary.[11]
Q3: For a Suzuki cross-coupling reaction with a bromo-substituted benzoic acid, what is a good starting point for catalyst and ligand selection?
The Suzuki coupling of halo-benzoic acids is challenging due to potential catalyst inhibition by the carboxylate.[5]
-
Protecting Group Strategy: The most reliable approach is often to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester).[5][12] This prevents the formation of the inhibitory carboxylate salt under the basic reaction conditions.
-
Catalyst System: Modern palladium systems are generally required. A good starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand.
-
Ligands: Buchwald-type ligands such as SPhos, XPhos, or RuPhos are excellent choices as they promote the challenging oxidative addition and reductive elimination steps and can overcome some steric hindrance.[13]
-
Base: A moderately strong base like K₂CO₃ or K₃PO₄ is typically used. For challenging couplings, a stronger base like Cs₂CO₃ may be beneficial.[5]
-
While direct coupling of the free acid is possible with specialized catalysts, the protection-coupling-deprotection sequence is often more robust and higher yielding.[14][15]
Q4: How can I selectively hydrogenate the aromatic ring of a substituted benzoic acid without reducing the carboxylic acid group?
Chemoselectivity is the primary goal here. The carboxylic acid is generally less reactive to hydrogenation than the aromatic ring, but over-reduction can occur.
-
Rhodium and Ruthenium Catalysts: Supported Rhodium (e.g., Rh/C) and Ruthenium (e.g., Ru/C) catalysts are highly active for arene hydrogenation.[16][17] They can achieve full conversion of the benzoic acid to the corresponding cyclohexanecarboxylic acid under relatively mild conditions, especially when using solvents like supercritical CO₂.[17]
-
Palladium Catalysts: Palladium on carbon (Pd/C) is also effective but may require higher temperatures and pressures to achieve similar activity to Rh or Ru.[17][18]
-
Solvent Effects: The choice of solvent can significantly influence selectivity. For instance, using a binary solvent system like 1,4-dioxane and water with a Ru/C catalyst has been shown to increase selectivity for cyclohexane carboxylic acid by reducing hydrogenolysis byproducts.[16][19]
Q5: How does the position of the substituent (ortho, meta, para) affect reactivity and catalyst choice?
The substituent's position is critical and influences the reaction through both steric and electronic effects.
-
Ortho Position: This has the most significant impact. An ortho substituent creates steric hindrance around the carboxyl group, which can block catalyst access.[1][2] This "ortho effect" also forces the carboxyl group out of the plane of the ring, increasing its acidity but potentially complicating reactions that require planarity for conjugation.[2][20] For reactions like esterification or cross-coupling, this often means harsher conditions or more active (and bulky) catalysts are needed.
-
Meta Position: Substituents in the meta position primarily exert an inductive electronic effect, as resonance effects are minimal at this position. An electron-withdrawing group will increase the acidity and may affect the electronic properties of the ring for cross-coupling reactions.
-
Para Position: Substituents here exert both inductive and resonance effects. Their influence is purely electronic and generally does not cause steric issues. The choice of catalyst will depend on how the substituent modifies the overall electron density of the molecule.
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low or No Conversion in a Fischer Esterification Reaction.
You've set up a Fischer esterification, but after the expected reaction time, TLC or GC-MS analysis shows mostly unreacted benzoic acid.
Possible Causes & Solutions Table
| Possible Cause | Explanation | Recommended Solution(s) |
| Equilibrium Limitation | Fischer esterification is reversible. Water, a byproduct, shifts the equilibrium back to the starting materials.[21][22] | Use a large excess of the alcohol reactant (often 10-fold or more) to drive the equilibrium forward.[22][23] Alternatively, actively remove water using a Dean-Stark apparatus or molecular sieves. |
| Insufficient Catalyst Activity | The catalyst protonates the carbonyl, making it more electrophilic. Too little or a deactivated catalyst leads to a slow or stalled reaction.[21] | Ensure anhydrous conditions, as water can deactivate the acid catalyst.[21][24] Increase the loading of your catalyst (e.g., H₂SO₄, p-TSA). If using a solid acid, ensure it is properly activated. |
| Steric Hindrance | Ortho-substituted benzoic acids are sterically hindered, preventing the alcohol from easily accessing the carbonyl carbon. | Increase reaction temperature and time. If this fails, switch to a less sterically demanding esterification method, such as forming the acyl chloride with SOCl₂ followed by reaction with the alcohol. |
| Low Reaction Temperature | The reaction rate is too slow at the current temperature. | Ensure the reaction is heated to a steady reflux. For microwave-assisted synthesis, optimizing the temperature is crucial, with 130–150°C often being effective.[24] |
Problem 2: Catalyst Poisoning or Deactivation in a Palladium-Catalyzed Cross-Coupling Reaction.
Your Suzuki or other Pd-catalyzed cross-coupling reaction is sluggish, stalls, or fails completely when using a substituted benzoic acid substrate.
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Solution(s) |
| Carboxylate Anion Coordination | Under basic conditions, the free carboxylic acid deprotonates to a carboxylate. This anion can coordinate strongly to the palladium center, leading to catalytically inactive species and inhibiting the reaction.[5] | Protect the carboxylic acid: Convert the acid to an ester (e.g., methyl, ethyl) before the coupling reaction.[5][12] This is the most common and effective solution. The ester can be hydrolyzed back to the acid after the coupling is complete. |
| Poor Substrate Solubility | The carboxylate salt formed under basic conditions may be insoluble in the organic solvent, preventing it from participating in the catalytic cycle.[5] | Use a solvent system that can better solubilize the salt, such as a mixture of toluene/water or dioxane/water.[13] Protecting the acid as an ester also resolves this issue. |
| Poisoning by Other Groups | The substrate may contain other functional groups known to poison palladium, such as unprotected amines, thiols, or certain nitrogen heterocycles.[6][7] | Protect the poisoning functional group prior to the reaction. For amines, common protecting groups include Boc or Cbz. Alternatively, screen specialized ligands known to be more robust to certain functional groups. |
| Ligand Degradation / Inappropriate Ligand | The chosen phosphine ligand may be oxidizing or is not sterically or electronically suitable for the substituted benzoic acid, leading to catalyst decomposition. | Use fresh, high-purity ligands. For substrates with activating (e.g., -NH₂) or deactivating groups, screen a panel of bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) to find the optimal choice.[13] |
Problem 3: Poor Selectivity in the Hydrogenation of a Nitro-Substituted Benzoic Acid.
You are trying to reduce the nitro group to an amine but are also seeing reduction of the aromatic ring or the carboxylic acid.
Catalyst Comparison for Chemoselective Nitro Group Reduction
| Catalyst System | Typical Selectivity for Nitro Reduction | Comments & Considerations |
| Supported Gold (Au/TiO₂, Au/Al₂O₃) | Excellent (>99%) | Highly chemoselective for the nitro group. The reaction mechanism may involve the metal/support interface, making it less prone to reducing other functional groups.[25][26] |
| Platinum on Carbon (Pt/C) | Good to Excellent | Often highly selective for nitro group reduction over arene or carboxylic acid reduction. |
| Palladium on Carbon (Pd/C) | Moderate to Good | Generally effective, but can sometimes lead to arene hydrogenation, especially under harsher conditions (higher H₂ pressure or temperature).[27] The pH of the reaction medium can be crucial for selectivity.[28] |
| Raney Nickel (Ra-Ni) | Poor to Moderate | Highly active but often less selective. Prone to reducing multiple functional groups, including the aromatic ring, especially at elevated temperatures and pressures. |
| Ruthenium on Carbon (Ru/C) | Poor | Typically a very aggressive hydrogenation catalyst that will readily reduce both the nitro group and the aromatic ring.[16][19] Best avoided for this specific chemoselective transformation. |
Key to Improving Selectivity:
-
Catalyst Choice is Paramount: Start with a catalyst known for high chemoselectivity, such as supported gold or platinum.[25][26]
-
Optimize Reaction Conditions: Use the mildest conditions possible (lowest temperature and H₂ pressure) that still afford a reasonable reaction rate. Harsher conditions tend to reduce selectivity.
-
Control pH: For some systems, particularly with Pd catalysts, maintaining the pH in a specific range (e.g., 5 to 7) can significantly improve selectivity for the desired aminobenzoic acid.[28]
III. Key Experimental Protocols
Protocol 1: Protection of a Substituted Benzoic Acid as a Methyl Ester
This protocol is a crucial first step before attempting reactions like cross-coupling that are sensitive to free carboxylic acids.[29]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted benzoic acid (1.0 eq).
-
Reagents: Add a large excess of methanol (CH₃OH), typically enough to act as the solvent (e.g., 0.2-0.5 M concentration).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the methyl ester, which can be purified further by chromatography if necessary.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Protected Bromo-Benzoic Ester
This protocol provides a robust starting point for coupling an aryl bromide with an arylboronic acid.
-
Inert Atmosphere: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the protected bromo-benzoic ester (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[13]
-
Reaction: Heat the reaction mixture (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Extraction & Purification: Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by flash column chromatography.
-
(Optional) Deprotection: The resulting biaryl ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
IV. References
-
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. [Link]
-
Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. MDPI. [Link]
-
Carbon-Based Solid Acid Catalyzed Esterification of Soybean Saponin-Acidified Oil with Methanol Vapor for Biodiesel Synthesis. MDPI. [Link]
-
Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques. ACS Publications. [Link]
-
Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. American University of Ras Al Khaimah. [Link]
-
Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. [Link]
-
Magnetic-responsive solid acid catalysts for esterification. RSC Publishing. [Link]
-
Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC. [Link]
-
Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. [Link]
-
Hydrogenation of benzoic acid over different catalysts. ResearchGate. [Link]
-
(PDF) Catalytic Hydrogenation of Benzoic Acid. ResearchGate. [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
-
Catalyst poisoning. Wikipedia. [Link]
-
Hydrogenation of benzoic acid to cyclohexane-carboxylic acid. Google Patents.
-
The Ortho Effect of benzoic acids. University of Calgary. [Link]
-
Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Publishing. [Link]
-
Protecting Groups for Carboxylic acid. YouTube. [Link]
-
Ortho effect. Wikipedia. [Link]
-
Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Semantic Scholar. [Link]
-
Carboxyl Protecting Groups Stability. Organic Chemistry Portal. [Link]
-
C-H Functionalizations by Palladium Carboxylates: The Acid Effect. Chemaxon. [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]
-
A highly efficient and recyclable supramolecular palladium catalyst for Suzuki-Miyaura cross-coupling reactions in aqueous media. RSC Advances. [Link]
-
Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. PMC. [Link]
-
Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts. Semantic Scholar. [Link]
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC. [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]
-
Continuous process for preparing benzoic acid esters. Google Patents.
-
Poisoning and deactivation of palladium catalysts. SciSpace. [Link]
-
Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing. [Link]
-
A Convenient Catalyst for Aqueous and Protein Suzuki−Miyaura Cross-Coupling. ACS Publications. [Link]
-
Hydrogenation of nitrobenzoic acids. Google Patents.
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science. [Link]
-
Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. ResearchGate. [Link]
-
What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Quora. [Link]
-
Reaction scheme for the chemoselective hydrogenation of benzoic acid to aromatic products.. ResearchGate. [Link]
-
Ortho Effect. BYJU'S. [Link]
-
Fischer Esterification: Benzoic Acid Lab Manual. Studylib. [Link]
-
Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]
-
Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Publications. [Link]
-
How can I improve the yield of my Fischer Esterification?. Reddit. [Link]
-
Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]
Sources
- 1. The Ortho Effect of benzoic acids [mail.almerja.com]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. digital.csic.es [digital.csic.es]
- 9. ijstr.org [ijstr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US3210411A - Hydrogenation of benzoic acid to cyclohexane-carboxylic acid - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. studylib.net [studylib.net]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. US3882171A - Hydrogenation of nitrobenzoic acids - Google Patents [patents.google.com]
- 29. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Impurities in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Welcome to the Technical Support Center for API Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity management during the synthesis of active pharmaceutical ingredients. Here you will find expert guidance, troubleshooting protocols, and answers to frequently asked questions, all grounded in scientific principles and regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered in API synthesis?
Impurities in APIs are broadly categorized into three main types as defined by the International Council for Harmonisation (ICH) guidelines.[1]
-
Organic Impurities: These are the most common and can originate from various sources, including starting materials, by-products of side reactions, intermediates, degradation products, reagents, and catalysts.[2][3][4][5]
-
Inorganic Impurities: These impurities are often derived from the manufacturing process and can include reagents, catalysts, heavy metals, or other residual materials like filter aids.[2][3][5]
-
Residual Solvents: These are organic volatile chemicals used or produced during the synthesis of the drug substance or in the preparation of the drug product.[3][5] They are not completely removed by practical manufacturing techniques.
Q2: What are the primary sources of these impurities?
Understanding the origin of impurities is a critical step in controlling them. Common sources include:
-
Raw Materials: Impurities present in the starting materials and reagents can be carried through the synthesis process.[2][6]
-
Synthesis Process: The synthetic route itself can generate impurities through side reactions, incomplete reactions, or the formation of intermediates.[2][6]
-
Post-Synthesis Processing: Purification steps, if not optimized, may not completely remove all impurities.[6]
-
Degradation: The API can degrade over time due to exposure to light, heat, or moisture, leading to the formation of degradation products.
-
Storage and Handling: Inappropriate storage conditions and interaction with packaging materials can also introduce impurities.[1][6]
Q3: Which analytical techniques are most effective for identifying and quantifying impurities?
A multi-technique approach is often necessary for comprehensive impurity profiling.[7] The most commonly employed methods include:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for identifying and quantifying organic impurities due to its versatility and sensitivity.[1][8][9]
-
Gas Chromatography (GC): GC is particularly useful for the analysis of volatile impurities and residual solvents.[1][8][9]
-
Mass Spectrometry (MS): When coupled with chromatography (LC-MS, GC-MS), MS provides molecular weight and structural information, which is crucial for identifying unknown impurities.[1][6][7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of impurities.[1][6][7][9]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique is highly sensitive for detecting and quantifying elemental impurities.[9]
Q4: What are the regulatory guidelines for controlling impurities in APIs?
The International Council for Harmonisation (ICH) has established guidelines that are widely adopted by regulatory agencies globally. The key guidelines include:
-
ICH Q3A(R2): This guideline focuses on impurities in new drug substances, setting thresholds for reporting, identification, and qualification of impurities.[10][11][12]
-
ICH Q3B(R2): This guideline addresses impurities in new drug products.[10]
-
ICH Q3C(R5): This guideline provides guidance for residual solvents.[10][13]
-
ICH Q3D(R1): This guideline outlines a risk-based approach for the control of elemental impurities.[10]
Troubleshooting Guides
Issue 1: An Unknown Impurity is Detected Above the Identification Threshold in a New Batch of API.
Causality: The appearance of a new, unknown impurity above the ICH identification threshold (typically ≥0.10%) necessitates immediate investigation to ensure the safety and quality of the API.[13] This could be due to a change in raw material quality, a subtle deviation in reaction conditions, or an issue with equipment.
Troubleshooting Workflow:
Caption: Workflow for investigating an unknown impurity.
Step-by-Step Protocol:
-
Isolation of the Impurity:
-
Method: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most common technique for isolating impurities.[7]
-
Procedure:
-
Develop an analytical HPLC method that provides good resolution between the API and the impurity.
-
Scale up the method to a preparative scale, optimizing loading capacity and mobile phase composition.
-
Collect fractions corresponding to the impurity peak.
-
Combine and concentrate the fractions to obtain the isolated impurity.
-
-
-
Structural Characterization:
-
Methods: A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is typically used for structural elucidation.[6][7]
-
Procedure:
-
Obtain the molecular weight of the impurity using high-resolution mass spectrometry (HRMS).
-
Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the chemical structure.
-
Compare the spectral data with the structure of the API and potential by-products to identify the impurity.
-
-
-
Root Cause Analysis:
-
Raw Material Review: Scrutinize the certificates of analysis for all starting materials and reagents used in the affected batch.[1]
-
Batch Record Review: Conduct a thorough review of the batch manufacturing records, paying close attention to any deviations in process parameters such as temperature, reaction time, or pH.[1]
-
Forced Degradation Studies: Perform stress testing on the API under various conditions (acidic, basic, oxidative, thermal, photolytic) to determine if the impurity is a degradation product.
-
-
Corrective and Preventive Actions (CAPA):
-
Based on the root cause analysis, implement appropriate CAPAs. This may involve:
-
Issue 2: Residual Solvents Exceed ICH Limits in the Final API.
Causality: Inadequate removal of solvents during the manufacturing process is the primary cause of high residual solvent levels. This can be due to inefficient drying, inappropriate solvent choice, or the formation of solvates. ICH Q3C classifies solvents into three classes based on their toxicity.[3][5]
Troubleshooting Workflow:
Caption: Troubleshooting high residual solvents.
Step-by-Step Protocol:
-
Identification and Quantification:
-
Method: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for analyzing residual solvents.[8]
-
Procedure:
-
Accurately weigh a sample of the API into a headspace vial.
-
Add a suitable dissolution solvent.
-
Heat the vial to allow the solvents to partition into the headspace.
-
Inject an aliquot of the headspace gas into the GC-MS for separation and quantification.
-
-
-
Process Review and Optimization:
-
Drying Process: The final drying step is critical for removing residual solvents. Evaluate and optimize the following parameters:
-
Temperature: Increase the drying temperature, ensuring it does not cause degradation of the API.
-
Vacuum: A higher vacuum will facilitate the removal of solvents with high boiling points.
-
Time: Extend the drying time to ensure complete removal.
-
Gas Purge: Introducing a stream of inert gas (e.g., nitrogen) can help to sweep away solvent vapors.
-
-
Purification Method:
-
Quantitative Data Summary: ICH Q3A/Q3B Thresholds
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting | 0.05% | 0.03% |
| Identification | 0.10% or 1.0 mg/day (whichever is lower) | 0.05% |
| Qualification | 0.15% or 1.0 mg/day (whichever is lower) | 0.05% |
| Data sourced from ICH Q3A(R2) Guideline.[10][14] |
References
- Strategies for Managing API Impurities in Drug Development. (2025, April 28). Pharma Times Official.
- Impurities in APIs and Their Effects on Products. (2024, July 29). Contract Pharma.
- Resolving API Impurity Issues in Drug Development. (2025, April 11). Pharmaguideline.
- The Critical Role of Impurity Control in API & Drug Product Manufacturing. (n.d.). FB Pharmtech.
- Isolation and Identification of API Impurities. (n.d.). MS & NMR Center / Alfa Chemistry.
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024, December 27). Technology Networks.
- Sources Of Impurities In Pharmaceutical Substances. (2024, July 22). Simson Pharma Limited.
- What Are API Impurities? Types, Sources, and Regulatory Guidelines. (2025, May 26). Janus Chemicals.
- How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. (2025, April 2). Pharmaceuticals - The Pharma Guide.
- Isolation and Identification of API Impurities. (2024, January 25). Labinsights.
- Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (2025, April 30). YouTube.
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2022, September 15). Open Journal of Applied Sciences.
- Mastering API Synthesis: Route Selection & Impurity Control. (n.d.).
- API Purity and Impurity. (n.d.).
- Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. (2023, March 10). KBI Biopharma.
- Regulatory Considerations for Impurity Qualification: ICH Q3A/Q3C/Q3D, RLD & MDD. (2021, March 11). YouTube.
- Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023, March 1). BfArM.
- Guidance for Industry Q3A Impurities in New Drug Substances. (n.d.). FDA.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
Sources
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. contractpharma.com [contractpharma.com]
- 3. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 4. januschemicals.com [januschemicals.com]
- 5. labinsights.nl [labinsights.nl]
- 6. pharmatimesofficial.com [pharmatimesofficial.com]
- 7. youtube.com [youtube.com]
- 8. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 9. alfa-chemclinix.com [alfa-chemclinix.com]
- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 11. bfarm.de [bfarm.de]
- 12. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. fbpharmtech.com [fbpharmtech.com]
- 14. fda.gov [fda.gov]
Technical Support Center: Synthesis of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(3-chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the critical role of solvent selection in the success of this Friedel-Crafts benzylation reaction. The guidance herein is synthesized from established chemical principles and field-proven insights to help you navigate the complexities of this synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the likely solvent-related causes and providing actionable solutions.
Q1: My reaction yield is extremely low or the reaction fails to proceed. What are the most common solvent-related causes?
A1: A low or non-existent yield is one of the most common issues in Friedel-Crafts reactions and is often directly linked to your choice of solvent and experimental conditions.
-
Cause 1: Catalyst Deactivation by Moisture. Lewis acid catalysts, such as Aluminum Chloride (AlCl₃) or Titanium Tetrachloride (TiCl₄), are exceptionally sensitive to moisture.[1][2] Trace amounts of water in your solvent will hydrolyze and deactivate the catalyst, halting the reaction.
-
Solution: Ensure your solvent is rigorously dried before use. Use anhydrous grade solvents and consider passing them through a column of activated alumina or storing them over molecular sieves. All glassware must be oven- or flame-dried immediately before use.
-
-
Cause 2: Poor Solubility of Reactants. The starting material, 2,4-dimethoxybenzoic acid, may have limited solubility in purely nonpolar solvents, preventing it from participating in the reaction.
-
Solution: Select a solvent that can adequately dissolve both the aromatic substrate and the electrophile-catalyst complex. Halogenated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) often provide a good balance of solubility for all components.
-
-
Cause 3: Catalyst Complexation with Solvent. Some solvents, particularly those with Lewis basic sites (e.g., ethers like THF or diethyl ether), can coordinate strongly with the Lewis acid catalyst. This competition with the benzylating agent renders the catalyst inactive.
Q2: I'm observing a mixture of products, suggesting poor regioselectivity or polysubstitution. How does the solvent influence this?
A2: The formation of multiple isomers or over-alkylated products is a classic challenge in Friedel-Crafts alkylations, and solvent choice plays a key role in directing the reaction's selectivity.
-
Cause 1: Kinetic vs. Thermodynamic Control. The polarity of the solvent can influence which product isomer is favored.[5] The two methoxy groups on the starting benzoic acid are strongly activating and ortho-, para-directing. The incoming benzyl group will be directed to the C5 position, which is para to the C2-methoxy group and ortho to the C4-methoxy group. However, other positions could potentially react.
-
Solution: The solvent can influence the product distribution. Non-polar solvents like carbon disulfide (CS₂) may favor the kinetically controlled product, which forms fastest. In contrast, more polar solvents like nitrobenzene can better solvate the reaction intermediates, allowing for equilibrium to be reached and favoring the more stable, thermodynamic product.[5] For this specific synthesis, where a single isomer is desired, a solvent that promotes clean, irreversible alkylation at the most activated site is ideal.
-
-
Cause 2: Over-Alkylation. The product, this compound, is still an activated aromatic ring and could potentially react with a second benzyl group, leading to di-benzylated impurities.
-
Solution: While this is less common than in acylation, it can be suppressed by using the aromatic substrate (2,4-dimethoxybenzoic acid) in slight excess. Additionally, running the reaction at a lower temperature can reduce the rate of the second alkylation. The choice of a less polar solvent may also decrease the reaction rate sufficiently to prevent over-alkylation.
-
Q3: The reaction is proceeding very slowly or stalls before completion. Can a change in solvent improve the reaction rate?
A3: Yes, the solvent has a direct impact on reaction kinetics by influencing the stability of the intermediates.
-
Cause: Insufficient Stabilization of Intermediates. The Friedel-Crafts reaction proceeds through a positively charged intermediate (an arenium ion or sigma complex). Solvents with a higher dielectric constant can better stabilize this charged intermediate, thereby lowering the activation energy and increasing the reaction rate.
-
Solution: If your reaction is slow in a non-polar solvent like DCM, consider switching to a more polar, inert solvent like 1,2-dichloroethane or nitrobenzene.[3] Additionally, many Friedel-Crafts reactions can be gently heated to improve the rate, so selecting a solvent with a higher boiling point (e.g., DCE, bp ≈ 83°C) over a lower-boiling one (e.g., DCM, bp ≈ 40°C) can provide a wider operational temperature range.[1]
-
Frequently Asked Questions (FAQs)
Q: What are the best starting solvents for the benzylation of 2,4-dimethoxybenzoic acid? A: Halogenated solvents are the most common and reliable choice. Dichloromethane (DCM) is an excellent starting point due to its inertness, ability to dissolve the reactants and catalyst complexes, and low boiling point, which makes for easy removal during workup. 1,2-Dichloroethane (DCE) is a good alternative with a higher boiling point, allowing for reactions to be run at elevated temperatures if needed. For reactions that are particularly sluggish, Nitrobenzene can be used; it is highly polar and an excellent solvent for Lewis acids, but its high boiling point and toxicity require careful handling and purification procedures.[3][4]
Q: Why are protic solvents like water, methanol, or acetic acid strictly avoided? A: Protic solvents are detrimental to Friedel-Crafts reactions for two primary reasons. First, they contain acidic protons and Lewis basic atoms (oxygen) that will react violently with and quench the Lewis acid catalyst.[2] Second, they can act as competing nucleophiles, reacting with the electrophilic intermediate.
Q: How do I properly dry my solvent, and why is it so critical? A: As mentioned in the troubleshooting section, water deactivates the catalyst.[1] For laboratory-scale synthesis, purchasing high-quality anhydrous solvents is the first step. If you need to dry the solvent further, it can be passed through a column of activated neutral alumina or allowed to stand over activated 4Å molecular sieves for several hours before use. The importance cannot be overstated: even a small amount of moisture can be the difference between a high-yielding reaction and complete failure.
Data Summary: Impact of Solvent on Friedel-Crafts Benzylation
The following table provides a summary of expected outcomes when using common solvents for this synthesis, based on established principles.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Expected Yield & Purity | Key Considerations |
| Dichloromethane (DCM) | 9.1 | 40 | Good to Excellent | Standard choice. Easy to dry and remove. May require longer reaction times or be too slow for less reactive substrates. |
| 1,2-Dichloroethane (DCE) | 10.4 | 83 | Good to Excellent | Allows for heating to increase reaction rate. Higher toxicity than DCM. |
| Carbon Disulfide (CS₂) | 2.6 | 46 | Variable | Non-polar; may favor kinetic products.[5] Poor solvent for some substrates. Highly flammable and toxic. |
| Nitrobenzene | 34.8 | 211 | Often Excellent | Highly polar; effectively dissolves AlCl₃ and stabilizes intermediates.[3] Itself deactivating and inert. Difficult to remove; requires careful handling due to high toxicity. |
Visualizing the Process
Reaction Mechanism
The diagram below illustrates the generally accepted mechanism for the Lewis acid-catalyzed Friedel-Crafts benzylation.
Caption: Mechanism of Friedel-Crafts Benzylation.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common solvent-related issues in your experiment.
Caption: Troubleshooting workflow for solvent-related issues.
Representative Experimental Protocol
Disclaimer: This is a representative protocol based on general Friedel-Crafts principles. Researchers should perform their own literature search and risk assessment before conducting any experiment.
Objective: To synthesize this compound.
Materials:
-
2,4-Dimethoxybenzoic acid
-
3-Chloro-2-fluorobenzyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M aq.)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. Maintain the system under a positive pressure of dry nitrogen.
-
Reagent Preparation: To the flask, add 2,4-dimethoxybenzoic acid (1.0 eq) and anhydrous DCM (approx. 10 mL per gram of benzoic acid). Cool the resulting suspension to 0°C in an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous AlCl₃ (1.1 eq) to the stirred suspension. The mixture may become colored and evolve some HCl gas.
-
Electrophile Addition: Dissolve 3-chloro-2-fluorobenzyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup (Quenching): Once the reaction is complete, cool the flask back to 0°C. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic and gas-evolving step.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.
References
-
Vedantu. (2024). Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main. Available at: [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Available at: [Link]
-
Gauth. (n.d.). Solved: Which solvent is used in Friedel Crafts reaction?. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic Acid
Introduction
5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural complexity, featuring a diarylmethane core with a specific substitution pattern, necessitates a robust and efficient synthetic strategy. This guide provides an in-depth comparison of two plausible and compelling synthetic routes for this target molecule, designed to inform researchers, scientists, and drug development professionals on the optimal pathway for their specific needs. The comparison will focus on key metrics including overall yield, scalability, safety, and atom economy, supported by detailed experimental protocols and mechanistic insights.
Retrosynthetic Analysis
Two primary retrosynthetic disconnections are considered for the synthesis of the target molecule. The first approach involves a classical Friedel-Crafts acylation to form the diaryl ketone, followed by a reduction of the carbonyl group. The second strategy employs a modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the diarylmethane framework directly.
Route 1: Friedel-Crafts Acylation Followed by Clemmensen Reduction
This classical two-step approach is a well-established method for the synthesis of diarylmethanes. It involves the formation of a carbon-carbon bond through electrophilic aromatic substitution, followed by the removal of the carbonyl functionality.
Experimental Protocols
Step 1a: Synthesis of 3-Chloro-2-fluorobenzoyl chloride
3-Chloro-2-fluorobenzoic acid is converted to its corresponding acyl chloride to activate it for the Friedel-Crafts reaction.
-
Materials: 3-chloro-2-fluorobenzoic acid, thionyl chloride (SOCl₂), catalytic N,N-dimethylformamide (DMF).
-
Procedure: To a solution of 3-chloro-2-fluorobenzoic acid (1.0 eq) in a suitable anhydrous solvent such as toluene, a catalytic amount of DMF is added. Thionyl chloride (1.2 eq) is then added dropwise at room temperature. The reaction mixture is heated to reflux and maintained for 2-3 hours, or until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-chloro-2-fluorobenzoyl chloride, which can be used in the next step without further purification.
Step 1b: Friedel-Crafts Acylation of 2,4-Dimethoxybenzoic Acid
The electron-rich 2,4-dimethoxybenzoic acid is acylated with the prepared 3-chloro-2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.
-
Materials: 2,4-Dimethoxybenzoic acid, 3-chloro-2-fluorobenzoyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).
-
Procedure: In a flask equipped with a stirrer and under an inert atmosphere, 2,4-dimethoxybenzoic acid (1.0 eq) and aluminum chloride (2.5 eq) are suspended in anhydrous DCM. The mixture is cooled to 0°C. A solution of 3-chloro-2-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM is added dropwise, maintaining the temperature below 5°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated to give the crude 5-(3-chloro-2-fluorobenzoyl)-2,4-dimethoxybenzoic acid. Purification is typically achieved by column chromatography or recrystallization.[1][2]
Step 2: Clemmensen Reduction of 5-(3-chloro-2-fluorobenzoyl)-2,4-dimethoxybenzoic Acid
The diaryl ketone intermediate is reduced to the corresponding methylene bridge using amalgamated zinc under acidic conditions.[3][4][5]
-
Materials: 5-(3-chloro-2-fluorobenzoyl)-2,4-dimethoxybenzoic acid, zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl), toluene.
-
Procedure: Zinc amalgam is prepared by stirring zinc dust with a solution of mercury(II) chloride. The diaryl ketone (1.0 eq) is dissolved in toluene, and concentrated hydrochloric acid is added, followed by the zinc amalgam. The mixture is heated to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be added during the reaction to maintain the acidic conditions. After completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford this compound.[6][7]
Diagram of Route 1
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Clemmensen Reduction [organic-chemistry.org]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
The Evolution of a Potent Antiviral: A Comparative Guide to the Efficacy of Elvitegravir, a Derivative of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic Acid
Introduction: From a Benzoic Acid Scaffold to a Cornerstone of HIV Therapy
In the relentless pursuit of novel antiviral agents, the journey often begins with a promising chemical scaffold. 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid, a seemingly unassuming molecule, represents a critical stepping stone in the development of a potent and clinically significant antiviral drug. This guide delves into the antiviral efficacy of its most prominent derivative, Elvitegravir, a cornerstone of modern combination antiretroviral therapy (cART) for Human Immunodeficiency Virus (HIV).
While a broad exploration of numerous derivatives of this compound is limited by the public availability of extensive research, the story of Elvitegravir provides a compelling case study in structure-activity relationship (SAR) and the rational design of targeted antiviral therapeutics. This guide will provide a comprehensive comparison of Elvitegravir's performance with other key HIV integrase inhibitors, supported by experimental data and detailed methodologies for researchers in the field.
Elvitegravir: A Potent HIV-1 Integrase Strand Transfer Inhibitor
Elvitegravir (EVG) is a second-generation integrase strand transfer inhibitor (INSTI) that has demonstrated significant efficacy in the treatment of HIV-1 infection.[1] Its development from the this compound scaffold highlights the power of medicinal chemistry to optimize a lead compound into a highly effective therapeutic agent.
Mechanism of Action: Targeting a Critical Step in the HIV-1 Lifecycle
The primary target of Elvitegravir is the HIV-1 integrase enzyme, which is essential for the virus to establish a productive and persistent infection.[2] The integrase enzyme catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[3] Elvitegravir specifically inhibits the strand transfer step.[2][4] It achieves this by chelating the two divalent magnesium ions (Mg²⁺) present in the catalytic core of the integrase enzyme, effectively blocking the covalent linkage of the viral DNA to the host chromosome.[5] This mechanism is illustrated in the following diagram:
Caption: Mechanism of Elvitegravir's inhibition of HIV-1 integrase.
The 4-quinolone-3-carboxylic acid core of Elvitegravir is the key pharmacophore responsible for this chelation.[5] The 3-chloro-2-fluorobenzyl group, derived from the parent benzoic acid, plays a crucial role in positioning the molecule within the hydrophobic pocket of the integrase active site, thereby enhancing its binding affinity and potency.[6]
Comparative Antiviral Efficacy: Elvitegravir vs. Other Integrase Inhibitors
The clinical utility of an antiviral agent is best understood through comparison with existing therapies. Elvitegravir is often compared with other first and second-generation INSTIs, such as Raltegravir (RAL) and Dolutegravir (DTG).
| Compound | Generation | In Vitro IC₅₀ (HIV-1) | Clinical Efficacy (Viral Suppression) | Key Resistance Mutations |
| Raltegravir (RAL) | First | 2.2–5.3 ng/mL[1] | Non-inferior to Efavirenz[7] | Y143R, Q148H/K/R, N155H[8] |
| Elvitegravir (EVG) | First | 0.04–0.6 ng/mL[1] | Non-inferior to Raltegravir[9] | T66I/A/K, E92Q/G, T97A, S147G, Q148R/H/K, N155H[10] |
| Dolutegravir (DTG) | Second | ~0.2 ng/mL[1] | Superior to Efavirenz and Darunavir/ritonavir[7] | Higher barrier to resistance[7] |
Key Insights from the Comparison:
-
Potency: Elvitegravir generally exhibits greater in vitro potency (lower IC₅₀) than the first-generation inhibitor Raltegravir.[11]
-
Efficacy: In clinical trials, once-daily Elvitegravir (boosted with cobicistat) has demonstrated non-inferior efficacy to twice-daily Raltegravir in treatment-experienced patients and to Efavirenz-based regimens in treatment-naïve patients.[7][9]
-
Resistance: Both Raltegravir and Elvitegravir share some cross-resistance pathways, particularly mutations at positions Q148 and N155 of the integrase enzyme.[8][10] However, some mutations, like Y143R which confers resistance to Raltegravir, do not significantly impact Elvitegravir's activity, providing a potential therapeutic option for patients failing Raltegravir due to this specific mutation.[8] Second-generation INSTIs like Dolutegravir have a higher genetic barrier to resistance compared to both Raltegravir and Elvitegravir.[7]
Experimental Protocols: Assessing Antiviral Efficacy
The determination of antiviral efficacy relies on robust and standardized in vitro assays. Below are step-by-step methodologies for key experiments used to evaluate compounds like Elvitegravir.
HIV-1 Integrase Strand Transfer Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the strand transfer activity of the purified HIV-1 integrase enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer containing HEPES, DTT, MgCl₂, and NaCl.
-
Synthesize or obtain a 5'-biotinylated donor DNA substrate and a target DNA substrate.
-
Purify recombinant HIV-1 integrase enzyme.
-
-
Assay Procedure:
-
Coat a streptavidin-coated 96-well plate with the biotinylated donor DNA.
-
Wash the plate to remove unbound DNA.
-
Add the test compound (e.g., Elvitegravir) at various concentrations to the wells.
-
Add the purified HIV-1 integrase enzyme to the wells and incubate to allow for 3'-processing.
-
Add the target DNA substrate and incubate to allow the strand transfer reaction to proceed.
-
Wash the plate to remove unintegrated DNA.
-
Add an antibody specific for the integrated target DNA, conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a colorimetric or chemiluminescent substrate and measure the signal, which is proportional to the amount of strand transfer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-drug control.
-
Determine the 50% inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.
-
Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.
Cell-Based Antiviral Assay (Phenotypic Assay)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Methodology:
-
Cell Culture:
-
Culture a susceptible cell line (e.g., MT-4 cells or peripheral blood mononuclear cells) in appropriate media.
-
-
Viral Infection:
-
Infect the cells with a known amount of HIV-1 (e.g., a laboratory-adapted strain or a clinical isolate).
-
-
Compound Treatment:
-
Immediately after infection, add the test compound at various concentrations to the cell cultures.
-
-
Incubation:
-
Incubate the infected and treated cells for a period of 3-5 days to allow for viral replication.
-
-
Quantification of Viral Replication:
-
Measure a marker of viral replication, such as:
-
p24 antigen levels in the culture supernatant using an ELISA.
-
Reverse transcriptase (RT) activity in the culture supernatant.
-
Cytopathic effect (CPE) by observing cell viability (e.g., using an MTT or XTT assay).
-
-
-
Data Analysis:
-
Calculate the percent inhibition of viral replication for each compound concentration.
-
Determine the 50% effective concentration (EC₅₀).
-
Simultaneously, assess the cytotoxicity of the compound on uninfected cells to determine the 50% cytotoxic concentration (CC₅₀).
-
Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀), where a higher SI indicates a more favorable therapeutic window.
-
Conclusion: A Paradigm of Rational Drug Design
The journey from this compound to the potent anti-HIV agent Elvitegravir exemplifies the principles of modern drug discovery. Through a deep understanding of the viral target and meticulous structure-activity relationship studies, a promising chemical scaffold was transformed into a life-saving therapeutic. While the emergence of resistance remains a challenge, the comparative analysis of Elvitegravir with other integrase inhibitors continues to inform the development of next-generation antivirals with improved potency and resistance profiles. This guide serves as a testament to the power of scientific inquiry and the ongoing effort to combat viral diseases.
References
-
Kobayashi, M., et al. (2011). Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness. Antimicrobial Agents and Chemotherapy, 55(11), 5147-5154. [Link]
-
Goethals, O., et al. (2008). Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with Elvitegravir Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors. Journal of Virology, 82(21), 10366-10374. [Link]
-
White, K. L., et al. (2013). Development of Elvitegravir Resistance and Linkage of Integrase Inhibitor Mutations with Protease and Reverse Transcriptase Resistance Mutations. PLoS ONE, 8(9), e74236. [Link]
-
Roy, K., et al. (2015). In-silico Comparative Study and Quantitative Structure-activity Relationship Analysis of Some Structural and Physiochemical Descriptors of Elvitegravir Analogs. Journal of Taibah University for Science, 9(4), 478-486. [Link]
-
Wikipedia. (2023). Elvitegravir. [Link]
-
Cottrell, M. L., & Hadzic, T. (2021). HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety. Drugs, 81(18), 2147-2167. [Link]
-
aidsmap. (2023). Failure of integrase inhibitor-based regimens may be due to a completely novel form of resistance. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Elvitegravir. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Tseng, A. (2014). Selected Properties of Elvitegravir. HIVclinic.ca. [Link]
-
Clinicaltrials.eu. (n.d.). Elvitegravir – Application in Therapy and Current Clinical Research. [Link]
-
TheBodyPro. (2013). A Clinical Overview of Elvitegravir. [Link]
-
aidsmap. (2024). Elvitegravir. [Link]
-
Marinello, J., et al. (2008). Comparison of Raltegravir and Elvitegravir on HIV-1 Integrase Catalytic Reactions and on a Series of Drug-Resistant Integrase Mutants. Biochemistry, 47(37), 9745-9756. [Link]
-
Quashie, P. K., et al. (2012). Elvitegravir overcomes resistance to raltegravir induced by integrase mutation Y143. AIDS, 26(1), 113-115. [Link]
-
Nozza, S., et al. (2019). Safety and efficacy of elvitegravir, dolutegravir, and raltegravir in a real-world cohort of treatment-naïve and -experienced patients. Medicine, 98(32), e16773. [Link]
-
ResearchGate. (n.d.). Fig. no.4: Structure activity relationship of elvitegravir and.... [Link]
-
Vranckx, L. S., et al. (2014). Biochemical Screening Assays to Identify HIV-1 Integrase Inhibitors. Methods in Molecular Biology, 1122, 11-21. [Link]
-
ResearchGate. (n.d.). Comparison of Raltegravir and Elvitegravir on HIV-1 Integrase Catalytic Reactions and on a Series of Drug-Resistant Integrase Mutants. [Link]
-
Pommier, Y., et al. (2011). Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors. Molecules, 16(5), 3798-3819. [Link]
-
National Center for Biotechnology Information. (n.d.). Elvitegravir. PubChem Compound Database. [Link]
-
Metifiot, M., et al. (2011). In vitro resistance selections using elvitegravir, raltegravir, and two metabolites of elvitegravir M1 and M4. Antiviral Research, 92(1), 105-111. [Link]
-
WebMD. (2025). Antiretroviral Therapy (ART): Understanding HIV and AIDS Medications. [Link]
-
Eurofins-Viracor. (n.d.). 1950 - HIV 1 Integrase Genotyping. [Link]
-
Sklan, E. H., et al. (2021). Development of an Ultrasensitive ELISA Assay for Evaluating HIV-1 Envelope Glycoprotein as a Marker for Targeted Activator of Cell Kill. Viruses, 13(10), 2056. [Link]
-
Smith, S. J., et al. (2020). HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants. Viruses, 12(11), 1279. [Link]
Sources
- 1. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. hivclinic.ca [hivclinic.ca]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Safety and efficacy of elvitegravir, dolutegravir, and raltegravir in a real-world cohort of treatment-naïve and -experienced patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elvitegravir overcomes resistance to raltegravir induced by integrase mutation Y143 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elvitegravir | aidsmap [aidsmap.com]
- 10. Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Raltegravir and Elvitagravir on HIV-1 Integrase Catalytic Reactions and on a Series of Drug-Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Differentiating Isomers of Chloro-fluorobenzyl-dimethoxybenzoic Acid
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of molecules is a cornerstone of progress. Positional isomers—molecules with identical chemical formulas but different arrangements of substituents on a core scaffold—can exhibit profoundly different pharmacological, toxicological, and physical properties. The challenge is particularly acute with complex polysubstituted aromatic systems. This guide provides an in-depth, data-driven comparison of spectroscopic methodologies to reliably differentiate the constitutional isomers of a model compound class: chloro-fluorobenzyl-dimethoxybenzoic acid.
We will move beyond a simple recitation of data, explaining the causal relationships between molecular structure and spectroscopic output. The protocols and analytical strategies described herein are designed to be self-validating, providing a robust framework for confident isomer assignment.
The Analytical Challenge: Deconvoluting Isomeric Complexity
The chloro-fluorobenzyl-dimethoxybenzoic acid scaffold presents a multifaceted analytical puzzle. Isomerism can arise from the relative positions of:
-
The chloro and fluoro substituents on the benzyl ring.
-
The two methoxy groups and the carboxylic acid on the benzoic acid ring.
-
The attachment point of the benzyl group to the benzoic acid ring.
Differentiating these subtle structural variations requires a multi-technique approach, as a single method may not provide sufficient evidence. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each offer unique and complementary insights.
Nuclear Magnetic Resonance (NMR): The Definitive Structural Arbiter
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[1][2]
¹H NMR Spectroscopy: Mapping the Proton Framework
Proton NMR provides the first and most intuitive fingerprint of an isomer. Key diagnostic features are chemical shifts (δ), spin-spin coupling constants (J), and signal integration. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[1] The electronic nature of substituents—whether electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -Cl, -F, -COOH)—modulates the precise chemical shifts.[3]
However, the most definitive information comes from the splitting patterns (multiplicity) , which are governed by coupling constants between neighboring protons.
-
³J (ortho-coupling): Between adjacent protons; typically 6-10 Hz.[1]
-
⁴J (meta-coupling): Between protons separated by three bonds; typically 2-3 Hz.
-
⁵J (para-coupling): Between protons separated by four bonds; typically 0-1 Hz (often unresolved).
Table 1: Predicted ¹H NMR Aromatic Region Patterns for Representative Isomers (Note: Predictions are illustrative. Actual values depend on the full substitution pattern.)
| Isomer Substitution Pattern (on one ring) | Expected Proton Signals | Key Splitting Patterns & Coupling Constants (Hz) |
| 1,2,4-Trisubstituted | 3 Aromatic Protons | 1 doublet (d), ¹J ≈ 8-9; 1 doublet of doublets (dd), ¹J ≈ 8-9, ²J ≈ 2-3; 1 doublet, ¹J ≈ 2-3 |
| 1,2,3-Trisubstituted | 3 Aromatic Protons | 1 triplet (t) or dd, ¹J ≈ 7-8; 2 doublets of doublets (dd), ¹J ≈ 7-8, ²J ≈ 1-2 |
| 1,3,5-Trisubstituted | 3 Aromatic Protons | 3 singlets (s) or very narrow triplets (t), ¹J ≈ 2-3 (if symmetrical) |
| 1,4-Disubstituted (para) | 2 Aromatic Protons (Symmetrical) | 2 doublets (d), forming an AA'BB' system, often appearing as two distinct doublets with ¹J ≈ 8-9 Hz.[3] |
¹³C NMR Spectroscopy: A Barometer of Symmetry
While ¹H NMR maps the proton skeleton, ¹³C NMR reveals the carbon framework and, critically, the molecule's symmetry. Aromatic carbons typically resonate between 110-160 ppm.[3][4] Because ¹³C spectra are usually acquired with proton decoupling, each unique carbon atom produces a single sharp peak.
The number of distinct signals in the aromatic region is a direct indicator of the substitution pattern. For a disubstituted benzene ring:
-
Ortho and Meta isomers will show six unique aromatic carbon signals.
-
Para isomers , possessing a plane of symmetry, will show only four aromatic carbon signals.[4]
This principle extends to more complex substitution patterns, making ¹³C NMR an invaluable first step in narrowing down potential isomeric structures.[5]
2D NMR: Confirming Connectivity
When 1D spectra are complex or ambiguous, 2D NMR experiments provide the definitive proof of atomic connectivity.[1][6][7]
-
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H J-coupling correlations.[8][9] An off-diagonal cross-peak between two proton signals confirms they are coupled (typically ortho to each other), allowing for the unambiguous tracing of proton networks around each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It is essential for assigning carbon resonances based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone of structural elucidation, HMBC shows correlations between protons and carbons that are two or three bonds away.[10] This is crucial for connecting molecular fragments. For instance, an HMBC correlation from the benzylic protons (-CH₂-) to carbons on both the chloro-fluoro ring and the dimethoxybenzoic acid ring would definitively establish the connectivity between the two aromatic systems.
Caption: NMR workflow for unambiguous isomer identification.
FT-IR Spectroscopy: Probing Functional Groups and Substitution Patterns
Infrared spectroscopy provides valuable information about the functional groups present and can be surprisingly effective at differentiating aromatic substitution patterns.[11][12]
-
C=O Stretch: The carboxylic acid carbonyl (C=O) stretch is a strong, sharp band typically found around 1700-1725 cm⁻¹. Its exact position can be influenced by hydrogen bonding.[13]
-
C-H Out-of-Plane (OOP) Bending: The strong bands in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on a benzene ring.[14] The number of adjacent free hydrogens determines the position of this "wagging" vibration.
-
Overtone Bands ("Benzene Fingers"): A series of weak but characteristic bands between 2000-1665 cm⁻¹ can provide a distinct fingerprint for each substitution pattern, often resolving ambiguities from the OOP region.[15][16]
Table 2: Key FT-IR Diagnostic Bands for Aromatic Substitution
| Substitution Pattern | C-H Out-of-Plane (OOP) Bending (cm⁻¹) | Overtone Pattern (2000-1665 cm⁻¹) |
| Ortho-disubstituted | 770-735 (strong) | Complex, often 4 distinct peaks |
| Meta-disubstituted | 810-750 (strong) and 690±10 (strong, if present)[12] | Often 3-4 distinct peaks |
| Para-disubstituted | 860-790 (strong)[12] | Simpler, often 1-2 strong peaks |
High-Resolution Mass Spectrometry (HRMS): Confirming Formula and Fragmentation
While HRMS cannot distinguish isomers based on the parent ion (as they all have the same exact mass), it is essential for confirming the elemental composition. The true power of MS in this context lies in analyzing the fragmentation patterns from tandem MS (MS/MS) experiments.[17]
The molecular ion (M⁺) will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). For a molecule with one chlorine atom, this results in M⁺ and M+2 peaks in an approximate 3:1 ratio.
Different isomers, while having the same mass, will fragment differently upon collision-induced dissociation due to the varying stability of the resulting carbocations and radical ions. Key fragmentation pathways for this class of molecules include:
-
Loss of ˙COOH (M-45): Loss of the entire carboxyl radical.[18][19]
-
Loss of ˙OCH₃ (M-31): From a methoxy group.
-
Benzylic Cleavage: Scission of the bond between the CH₂ group and the benzoic acid ring, leading to fragments corresponding to the chloro-fluorobenzyl cation and the dimethoxybenzoic acid radical (or vice-versa). The relative stability of these fragments will be influenced by the substituent positions.
-
Ortho Effects: Some ortho-substituted isomers can undergo unique gas-phase cyclization or rearrangement reactions, leading to characteristic fragment ions not seen in the meta or para isomers.[20][21]
Caption: Tandem Mass Spectrometry (MS/MS) workflow.
Recommended Experimental Protocols
5.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire at least 16 scans with a relaxation delay of 2 seconds.
-
Process with an exponential window function (line broadening of 0.3 Hz).
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse program (e.g., zgpg30).
-
Acquire a sufficient number of scans for adequate signal-to-noise (typically 1024 or more), with a relaxation delay of 2 seconds.
-
-
2D NMR (COSY, HSQC, HMBC) Acquisition:
-
Use standard, gradient-selected pulse programs (e.g., cosygpmf, hsqcedetgpsisp2.3, hmbcgplpndqf).[1]
-
COSY: Acquire with 256-512 increments in the F1 dimension.
-
HSQC: Optimize for an average one-bond ¹J C-H coupling of ~145 Hz.
-
HMBC: Optimize for a long-range coupling of 8 Hz to observe typical ²J and ³J correlations.
-
5.2. FT-IR Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Ensure good contact between the sample and the ATR crystal.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum from 4000 to 400 cm⁻¹.
-
Co-add at least 32 scans at a resolution of 4 cm⁻¹.
-
5.3. High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (~1 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote ionization.
-
Acquisition:
-
Infuse the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Acquire a full scan MS¹ spectrum in positive or negative ion mode to confirm the m/z of the molecular ion and its isotope pattern.
-
Perform a data-dependent MS/MS experiment, triggering fragmentation on the isotopic cluster corresponding to the molecular ion. Set collision energy (e.g., HCD or CID) to a normalized value of 20-40% to achieve a rich fragmentation spectrum.
-
Conclusion: An Integrated Approach
The differentiation of complex chloro-fluorobenzyl-dimethoxybenzoic acid isomers is a tractable problem when approached systematically. No single technique provides a complete picture, but together, they form a powerful analytical toolkit. ¹³C NMR provides the initial assessment of symmetry, ¹H NMR and FT-IR reveal the specific substitution patterns through coupling and bending vibrations, HRMS confirms the elemental composition and provides a fragmentation fingerprint, and 2D NMR techniques like HMBC definitively piece the entire molecular puzzle together. By understanding the principles behind each technique and applying them in a logical workflow, researchers can achieve unambiguous and confident structural assignment.
References
- BenchChem. Differentiating Positional Isomers of Substituted Aromatic Compounds Using NMR: A Comparative Guide. [URL: https://www.benchchem.
- Moodle. NMR Spectroscopy of Benzene Derivatives. [URL: https://moodle.najah.edu/course/view.php?id=2334]
- University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [URL: https://www.pugetsound.edu/files/resources/7164_Assigning1HNMRSignals.pdf]
- Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/15%3A_Aromatic_Compounds/15.
- ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [URL: https://www.researchgate.
- Spectra Analysis. Determining benzene ring subs tu on pa erns from IR spectra. [URL: https://www.spectra-analysis.com/wp-content/uploads/2021/04/SAI_AppNote_BenzeneRings_0421.pdf]
- Spectroscopy Online. Interpreting the Spectra of Substituted Benzene Rings. [URL: https://www.spectroscopyonline.com/view/interpreting-spectra-substituted-benzene-rings]
- Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [URL: https://www.spectroscopyonline.com/view/distinguishing-structural-isomers-mono-and-disubstituted-benzene-rings]
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_successful_organic_chemist_(Sandtorv)/05%3A_NUCLEAR_MAGNETIC_RESONANCE_(NMR)_SPECTROSCOPY/5.06%3A_INTERPRETING_C-13_NMR_SPECTRA]
- RSC Publishing. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. [URL: https://pubs.rsc.org/en/content/articlelanding/2002/p2/b104922k]
- Science.gov. cosy hsqc hmbc: Topics by Science.gov. [URL: https://www.science.gov/scigov/desktop/en/results.html?keyword=cosy%20hsqc%20hmbc]
- Pearson. How might you use 13C NMR spectroscopy to differentiate between t.... [URL: https://www.pearson.com/en-us/search.
- Chemistry Stack Exchange. Protons on aromatic rings in NMR. [URL: https://chemistry.stackexchange.
- UCLA Chemistry. IR Spectroscopy Tutorial: Aromatics. [URL: https://www.chem.ucla.
- Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? [URL: https://www.creative-biostructure.com/blog/how-nmr-helps-identify-isomers-in-organic-chemistry/]
- ResearchGate. Shifts in the position of benzene protons (δ 7.27) caused by substituents. [URL: https://www.researchgate.net/publication/263303681_Shifts_in_the_position_of_benzene_protons_d_727_caused_by_substituents]
- University of Colorado Boulder. 13C NMR Chemical Shift Table. [URL: https://www.colorado.edu/lab/amateur-radio-club/sites/default/files/attached-files/13-c_nmr_chemical_shift_table.pdf]
- UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [URL: https://discovery.ucl.ac.uk/id/eprint/10079973/]
- Spectroscopy Online. The Benzene Fingers, Part I: Overtone and Combination Bands. [URL: https://www.spectroscopyonline.
- Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [URL: https://nmr.oxinst.com/s/distinguishing-regioisomers-in-pharmaceutical-products-using-benchtop-nmr-spectroscopy]
- DTIC. NMR Identification of Substitutional Isomers in Chelated Polycyclic Aromatic Systems. [URL: https://apps.dtic.
- PubChem. 2,5-Dimethoxybenzoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dimethoxybenzoic-acid]
- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [URL: https://nmr.sdsu.edu/7-common-2d-cosy-hsqc-hmbc/]
- PubMed Central. Theoretical NMR correlations based Structure Discussion. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3144186/]
- Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [URL: https://en.wikipedia.org/wiki/Two-dimensional_nuclear_magnetic_resonance_spectroscopy]
- NIST WebBook. 2,3-Dimethoxybenzoic acid. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1521386&Type=MASS]
- YouTube. distinguishing isomers by 1H NMR spectroscopy. [URL: https://www.youtube.
- SpectraBase. 3,4-Dimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. [URL: https://spectrabase.com/spectrum/ImFKJt1rUcZ]
- Chemistry LibreTexts. 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [URL: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Experimental/2D_NMR_Spectroscopy/7.03%3A_Two_Dimensional_Homonuclear_NMR_Spectroscopy]
- FooDB. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). [URL: https://foodb.ca/compounds/FDB000222]
- University of Arizona. Mass Spectrometry: Fragmentation. [URL: https://quiz.chem.arizona.edu/vip/mass_spec/ms_frag.html]
- Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. [URL: https://www.docbrown.info/page07/ssmassz09.htm]
- ResearchGate. Fluorinated Aromatic Compounds. [URL: https://www.researchgate.
- BenchChem. A Spectroscopic Showdown: Differentiating Dichlorobenzoic Acid Isomers. [URL: https://www.benchchem.
- PubMed. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [URL: https://pubmed.ncbi.nlm.nih.gov/30650005/]
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [URL: https://chem.libretexts.
Sources
- 1. benchchem.com [benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]
- 6. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 7. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. spectra-analysis.com [spectra-analysis.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. benchchem.com [benchchem.com]
- 18. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 21. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic Acid
For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality assurance and regulatory compliance. This guide provides an in-depth technical comparison of validated analytical methods for the quantification of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid, a key chemical entity.
This document will explore a robust High-Performance Liquid Chromatography (HPLC) method with UV detection as the primary analytical technique, offering a detailed validation protocol in accordance with international guidelines. Furthermore, a high-sensitivity, high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method will be presented as a powerful alternative. The objective is to equip analytical scientists with the necessary information to select and implement the most appropriate method for their specific needs, ensuring data integrity and confidence in their results.
The Critical Role of Method Validation
Before delving into specific methodologies, it is crucial to underscore the importance of analytical method validation. Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] International regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), have established comprehensive guidelines for method validation.[2][3] These guidelines outline the specific performance characteristics that must be evaluated to ensure a method is accurate, precise, specific, sensitive, and robust.[4] Adherence to these guidelines is not merely a regulatory formality but a fundamental aspect of scientific rigor, ensuring the reliability and consistency of analytical data.[1][2]
Primary Recommended Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC (RP-HPLC) is a widely adopted and versatile technique for the analysis of small molecules in the pharmaceutical industry. Its robustness, cost-effectiveness, and widespread availability make it an excellent choice for the routine quantification of this compound.
Rationale for Method Design
The proposed HPLC method is designed based on the physicochemical properties of this compound. As an aromatic carboxylic acid, it possesses chromophores that allow for sensitive UV detection. A C18 stationary phase is selected for its hydrophobicity, which provides good retention for the nonpolar regions of the molecule. The mobile phase, consisting of an aqueous buffer and an organic modifier, is optimized to achieve a suitable retention time and peak shape. The acidic nature of the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks on a reverse-phase column.
Experimental Protocol: HPLC-UV Method
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 80% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in the diluent to achieve a final concentration within the calibration range.
Validation Protocol for the HPLC-UV Method
The validation of this method must be performed in accordance with ICH Q2(R1) guidelines.
1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure: Analyze the diluent (blank), a solution of the reference standard, and a sample solution. Additionally, perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample and analyze the stressed samples to demonstrate that the analyte peak is free from interference from any degradation products.
-
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks in the chromatogram, and the peak purity should be confirmed using a PDA detector.
2. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare at least five concentrations of the reference standard across the expected working range (e.g., 80% to 120% of the target concentration). Analyze each concentration in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[5]
3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a placebo (if applicable) or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[5]
4. Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.[5]
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N). Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.
-
Acceptance Criteria: The LOQ should be confirmed by analyzing a standard at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).
6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits, and the results should not be significantly affected by these variations.
Alternative High-Performance Method: UPLC-MS/MS
For applications requiring higher sensitivity, greater selectivity, and increased throughput, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a superior alternative. UPLC utilizes columns with sub-2 µm particles, which results in faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.[3][6][7] The coupling with tandem mass spectrometry provides exceptional selectivity and sensitivity, making it ideal for the analysis of complex matrices or for trace-level quantification.
Rationale for Method Design
The UPLC-MS/MS method leverages the speed and resolution of UPLC with the specificity of mass spectrometric detection. Electrospray ionization (ESI) in negative ion mode is proposed, as the carboxylic acid group of the analyte is readily deprotonated to form the [M-H]⁻ ion. Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This highly selective detection method minimizes interferences from matrix components.
Experimental Protocol: UPLC-MS/MS Method
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 20% B to 95% B over 2 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 500 °C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
MRM Transition: To be determined by infusing a standard solution of the analyte. For example, for a molecule with a molecular weight of 324.73, the precursor ion [M-H]⁻ would be m/z 323.7. A suitable product ion would be identified following collision-induced dissociation.
Validation Protocol for the UPLC-MS/MS Method
The validation of a UPLC-MS/MS method follows similar principles to the HPLC-UV method, with some additional considerations, particularly regarding matrix effects.
-
Specificity/Selectivity: Assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte and its internal standard.
-
Linearity: A calibration curve is constructed using a series of standards prepared in the matrix to account for matrix effects. A weighting factor (e.g., 1/x or 1/x²) may be necessary. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Evaluated at multiple concentration levels (low, medium, and high QC samples) in the matrix. Acceptance criteria are typically ±15% (±20% at the LLOQ) for both accuracy and precision.
-
Lower Limit of Quantitation (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20%) and precision (RSD ≤ 20%).
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
-
Recovery: The efficiency of the sample extraction process is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Stability: The stability of the analyte in the matrix is assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw stability.
Comparative Performance Summary
| Feature | HPLC-UV | UPLC-MS/MS |
| Principle | UV absorbance | Mass-to-charge ratio |
| Selectivity | Good | Excellent |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) |
| Analysis Time | ~10-15 minutes | ~2-5 minutes |
| Throughput | Moderate | High |
| Cost | Lower initial and operational cost | Higher initial and operational cost |
| Robustness | High | Moderate |
| Complexity | Simpler operation and maintenance | More complex operation and maintenance |
| Regulatory Acceptance | Widely accepted for QC | Widely accepted, especially for bioanalysis |
Visualizing the Workflow
Figure 1: Experimental workflow for the HPLC-UV method.
Figure 2: Experimental workflow for the UPLC-MS/MS method.
Conclusion
The choice between HPLC-UV and UPLC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis. The HPLC-UV method offers a robust, cost-effective, and reliable solution for routine quality control applications. Its validation, as outlined, provides a high degree of assurance in the quality of the data.
For applications demanding higher sensitivity, such as in bioanalytical studies, impurity profiling at very low levels, or in high-throughput screening environments, the UPLC-MS/MS method is the superior choice. While it involves a greater initial investment and operational complexity, the benefits in terms of speed, sensitivity, and selectivity are substantial.
By understanding the principles, protocols, and comparative performance of these two powerful analytical techniques, researchers and drug development professionals can make informed decisions to ensure the integrity and accuracy of their analytical results, ultimately contributing to the development of safe and effective pharmaceutical products.
References
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]
- Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228.
-
International Journal of Research and Publication Reviews. (n.d.). The Role of HPLC and UPLC in Quality Control of Biopharmaceuticals and Biologics. Retrieved from [Link]
-
Technology Networks. (2023, December 7). HPLC vs UPLC: Key Differences & Applications. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
Crimson Publishers. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
United States Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
-
ResearchGate. (2013). hplc method validation for pharmaceuticals: a review. Retrieved from [Link]
-
Technology Networks. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
PubMed. (2022, January 20). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
PubMed Central. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]
-
PubMed Central. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]
-
Frontiers. (2023, November 10). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug. Retrieved from [Link]
-
Springer. (n.d.). Development and validation of an UPLC-ESI–MS/MS method for simultaneous quantification of antineoplastic agents and their meta. Retrieved from [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. pharmtech.com [pharmtech.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. ijrpr.com [ijrpr.com]
Comparative In Silico Docking Analysis of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic Acid Derivatives as Potential HIV-1 Integrase Inhibitors
A Senior Application Scientist's Guide to Structure-Based Virtual Screening and Performance Benchmarking
Abstract
This guide provides a comprehensive framework for conducting in silico docking studies on a novel class of compounds: 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid derivatives. Due to the structural similarity of the core moiety to a key precursor of Elvitegravir, an FDA-approved antiretroviral, this guide proposes HIV-1 integrase as a primary therapeutic target. We present a detailed, validated protocol for molecular docking, comparing the predicted binding affinities and interaction patterns of these novel derivatives against established, clinically relevant HIV-1 integrase inhibitors. This document is intended for researchers in drug discovery, computational chemistry, and virology, offering a robust methodology for the preliminary assessment of new chemical entities as potential therapeutic agents.
Introduction: Rationale and Target Selection
The compound this compound serves as a crucial intermediate in the synthesis of Elvitegravir, a potent HIV-1 integrase strand transfer inhibitor (INSTI).[1][2] Elvitegravir functions by chelating divalent metal ions (typically Mg²⁺) within the catalytic core of the HIV-1 integrase enzyme, thereby blocking the crucial step of viral DNA integration into the host cell's genome.[3][4] This mechanism effectively halts the viral replication cycle.[5]
The structural backbone of our topic compounds is intrinsically linked to a molecule with known and powerful anti-HIV activity. This provides a strong, mechanistically-driven hypothesis: that derivatives of this compound may themselves possess inhibitory activity against HIV-1 integrase. Consequently, HIV-1 integrase is selected as the high-priority biological target for this comparative in silico investigation.
This guide will compare the docking performance of our novel derivatives against two benchmarks:
-
Elvitegravir: The derivative drug, to establish a performance ceiling.
-
Raltegravir: The first-in-class approved INSTI, providing a well-characterized comparison point.[2]
Mechanism of Action: HIV-1 Integrase Inhibition
The following diagram illustrates the critical role of HIV-1 integrase in the viral lifecycle and the mechanism by which integrase inhibitors intervene.
Caption: Mechanism of HIV-1 Integrase and its inhibition by INSTIs.
Experimental & Computational Protocols
A rigorous and reproducible docking protocol is essential for generating reliable data. The workflow described below incorporates industry-standard practices for protein preparation, ligand optimization, protocol validation, and virtual screening.
Protocol 1: Molecular Docking Workflow
This protocol outlines the complete computational procedure, from target acquisition to data analysis. The validation of the docking protocol by redocking a known ligand is a critical quality control step to ensure the chosen parameters can accurately reproduce experimentally determined binding poses.[6][7]
Step 1: Target Protein Preparation
-
Acquisition: Download the crystal structure of HIV-1 integrase in complex with Elvitegravir from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3L2U . This structure contains the core domain of the enzyme with the bound inhibitor and essential Mg²⁺ ions.
-
Preparation: Using a molecular modeling suite such as Schrödinger Maestro, AutoDock Tools, or Chimera:
-
Remove all non-essential water molecules (those not mediating key interactions).
-
Add hydrogen atoms and assign correct protonation states for amino acid residues at a physiological pH (e.g., 7.4).
-
Repair any missing side chains or loops if necessary.
-
Perform a restrained energy minimization of the protein structure to relieve steric clashes, ensuring the backbone atoms are not significantly perturbed.
-
Step 2: Ligand Preparation
-
Structure Generation:
-
Novel Derivatives: Generate 3D structures of the this compound derivatives to be tested.
-
Comparators: Obtain the 3D structures of Elvitegravir and Raltegravir from the PubChem database or extract Elvitegravir directly from the 3L2U PDB file.
-
-
Optimization:
-
Assign correct bond orders and add hydrogen atoms.
-
Generate possible ionization states at physiological pH.
-
Perform a thorough conformational search and energy minimization for each ligand using a suitable force field (e.g., OPLS3e or MMFF94).
-
Step 3: Docking Protocol Validation (Redocking)
-
Grid Generation: Define the binding site (or "grid box") for docking. This is centered on the co-crystallized Elvitegravir ligand within the prepared 3L2U structure, ensuring it encompasses the entire active site cavity.
-
Redocking: Dock the extracted Elvitegravir ligand back into the active site of the prepared HIV-1 integrase structure using the defined grid and selected docking software (e.g., Glide, AutoDock Vina).
-
Validation Check: Superimpose the lowest-energy docked pose of Elvitegravir with its original co-crystallized position. Calculate the Root-Mean-Square Deviation (RMSD). A successful validation is indicated by an RMSD value < 2.0 Å. [7][8] This confirms the docking protocol can accurately reproduce the known binding mode.
Step 4: Virtual Screening
-
Using the validated protocol, dock the prepared library of novel derivatives and the comparator (Raltegravir) into the HIV-1 integrase active site.
-
Employ a high-precision scoring function (e.g., Glide XP, AutoDock Vina's scoring function) to rank the poses for each ligand.
Step 5: Analysis and Interpretation
-
Binding Energy/Docking Score: The primary metric for comparison. More negative values typically indicate a higher predicted binding affinity.
-
Binding Mode Analysis: Visually inspect the top-ranked poses for each compound. Analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking, metal chelation) with active site residues.
-
Comparative Analysis: Compare the interaction patterns of the novel derivatives to those of Elvitegravir and Raltegravir. The ability to chelate the Mg²⁺ ions and interact with key residues (e.g., Y143, Q148, N155) is critical for potent inhibition.
Workflow Visualization
The diagram below outlines the comprehensive workflow for the proposed in silico study.
Caption: In Silico Molecular Docking and Virtual Screening Workflow.
Comparative Data Analysis
The ultimate goal of this study is to determine if the novel this compound derivatives show promise as HIV-1 integrase inhibitors. Performance is judged relative to established drugs. The data should be summarized in clear, comparative tables.
Table 1: Predicted Binding Affinities of Test Compounds
This table summarizes the primary quantitative output from the docking simulation. The docking score serves as a proxy for binding affinity.
| Compound ID | Class | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |
| Elvitegravir | Benchmark | -11.5 ± 0.5 | Low nM |
| Raltegravir | Benchmark | -10.8 ± 0.4 | Low nM |
| Derivative 1 | Test Compound | -10.2 ± 0.6 | Mid nM |
| Derivative 2 | Test Compound | -9.5 ± 0.7 | High nM |
| Derivative 3 | Test Compound | -11.2 ± 0.5 | Low nM |
| ... (additional derivatives) | ... | ... | ... |
| Note: Data are hypothetical and for illustrative purposes only. Scores are representative of values obtained from software like AutoDock Vina or Glide. |
Table 2: Key Molecular Interactions within the HIV-1 Integrase Active Site
This table provides a qualitative and semi-quantitative comparison of the binding modes, which is crucial for understanding the structural basis of the predicted affinity.
| Compound ID | Metal Chelation (Mg²⁺) | H-Bonds with Key Residues | Key Hydrophobic/Pi-Stacking Interactions |
| Elvitegravir | Yes (via carboxylate & keto-enol) | T66, E92, N155 | Y143, P145, Q148 |
| Raltegravir | Yes (via diketo acid motif) | T66, Q148, N155 | Y143, G140 |
| Derivative 1 | Partial (via carboxylate) | T66, N155 | Y143 |
| Derivative 2 | No | E92 | P145 |
| Derivative 3 | Yes (via carboxylate & methoxy) | E92, Q148, N155 | Y143, P145 |
| ... (additional derivatives) | ... | ... | ... |
| Note: Data are hypothetical and for illustrative purposes only. |
Conclusion and Future Directions
This guide outlines a scientifically rigorous approach for the in silico evaluation of this compound derivatives as potential HIV-1 integrase inhibitors. By following the detailed protocols for docking, validation, and comparative analysis, researchers can generate robust preliminary data.
Derivatives that exhibit docking scores comparable to or better than the benchmarks (Elvitegravir, Raltegravir) and replicate key binding interactions—especially metal chelation—should be prioritized as lead candidates. Such promising compounds would warrant further computational analysis, such as molecular dynamics simulations to assess binding stability, followed by chemical synthesis and in vitro enzymatic and antiviral assays to validate the in silico predictions.
References
-
Elvitegravir - Wikipedia. Wikipedia. [Link]
-
Elvitegravir - Proteopedia, life in 3D. Proteopedia. [Link]
-
A Clinical Overview of Elvitegravir. TheBodyPro. [Link]
-
elvitegravir (Vitekta). International Association of Providers of AIDS Care. [Link]
-
Elvitegravir: a new HIV integrase inhibitor. PubMed. [Link]
-
Molecular docking protocol validation. ResearchGate. [Link]
-
Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PubMed Central. [Link]
Sources
- 1. thebodypro.com [thebodypro.com]
- 2. Elvitegravir: a new HIV integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elvitegravir - Wikipedia [en.wikipedia.org]
- 4. proteopedia.org [proteopedia.org]
- 5. iapac.org [iapac.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Substituted Benzyl-Dimethoxybenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted benzyl-dimethoxybenzoic acids and their related analogs. By synthesizing data from various studies, we will explore how chemical modifications to this scaffold influence biological activity, offering insights for the rational design of novel therapeutic agents.
Introduction: The Benzyl-Dimethoxybenzoic Acid Scaffold
Substituted benzoic acids are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The biological impact of these molecules is intrinsically tied to the nature, number, and placement of substituents on the benzene ring.[1] The incorporation of a benzyl group and dimethoxy substitutions introduces specific physicochemical properties that can be fine-tuned to optimize therapeutic efficacy. This guide will dissect the SAR of this chemical class, focusing on how substitutions on both the benzyl and dimethoxybenzoic acid moieties modulate their biological effects.
The Influence of Substituents on the Benzyl Moiety
The benzyl group offers a large surface for modification, allowing for the exploration of how changes in electronics and sterics affect activity.
Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
The electronic nature of substituents on the benzyl ring plays a critical role in modulating the biological activity of the entire molecule. Studies on related N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives have shown that the presence of different substituents on the benzylidene ring leads to a diverse range of antimicrobial activities.[3] For instance, in a series of benzoyl and benzyl benzoic acid derivatives, electron-withdrawing groups on a related scaffold significantly improved antimicrobial activities against a panel of bacteria.[4] The most potent activity was observed with a 5-trifluoromethyl-2-benzoic acid substitution.[4] Conversely, electron-donating groups sometimes maintained or slightly improved activity against specific strains.[4]
Steric Effects and Positional Isomerism
The size and position of substituents on the benzyl ring can influence how the molecule interacts with its biological target. For example, in a study of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide, the introduction of bulky substituents like t-butyl at the para-position of the phenyl ring led to a drastic decrease in chitin synthesis inhibition.[5] In contrast, smaller alkyl groups at the same position slightly enhanced activity.[5] Positional changes of the substituent on the benzyl ring can also have a profound impact. For instance, moving a benzoic acid group from the 2-position to the 3-position on a related benzyl inhibitor resulted in a loss of antimicrobial activity.[4]
The Role of the Dimethoxybenzoic Acid Moiety
The dimethoxybenzoic acid portion of the scaffold is not merely a passive anchor but an active contributor to the molecule's overall pharmacological profile. The positioning of the methoxy groups is a key determinant of activity.
Impact of Methoxy Group Positioning
Different isomers of dimethoxybenzoic acid can lead to vastly different biological outcomes. For example, derivatives of 3,4-dimethoxybenzoic acid have been explored for their antimicrobial properties.[3] The 2,6-dimethoxy substitution pattern has been shown to be favorable in certain chitin synthesis inhibitors, although this substitution was detrimental in other related compound series.[5] This highlights that the optimal substitution pattern on the benzoic acid ring can be highly dependent on the rest of the molecule and the specific biological target.
The presence of hydroxyl groups in addition to or in place of methoxy groups also significantly impacts activity. For instance, the antioxidant capacity of substituted benzoic acids is greatly enhanced by the presence of adjacent hydroxyl groups (a catechol moiety).[1]
Comparative Biological Activities
The following table summarizes the biological activities of various substituted benzyl-dimethoxybenzoic acid analogs and related structures, providing a quantitative comparison of their potencies.
| Compound ID | Core Scaffold | Benzyl/Phenyl Substitution | Biological Activity | IC50/MIC (µM) | Reference |
| 4a | N'-benzylidene-3,4-dimethoxybenzohydrazide | Unsubstituted | Antibacterial (S. aureus), Antifungal (C. albicans) | 26.11 | [3] |
| 4b | N'-benzylidene-3,4-dimethoxybenzohydrazide | 4-Chloro | Antibacterial (P. aeruginosa, S. typhi, E. coli) | 23.28 | [3] |
| 4c | N'-benzylidene-3,4-dimethoxybenzohydrazide | 4-Nitro | Antibacterial (P. aeruginosa) | 22.89 | [3] |
| IOX-6 | 2,6-dimethoxy-N-(3-phenylisoxazol-5-yl)benzamide | 4-Trifluoromethyl | Chitin Synthesis Inhibition | >100 | [5] |
| IOX-14 | 2,6-dimethoxy-N-(3-phenylisoxazol-5-yl)benzamide | 4-tert-Butyl | Chitin Synthesis Inhibition | >100 | [5] |
| IOX-3 | 2,6-dimethoxy-N-(3-phenylisoxazol-5-yl)benzamide | 4-Chloro | Chitin Synthesis Inhibition | ~1.5 | [5][6] |
| 4c | 2-(2-substituted benzyl)-6-methoxy-tetralone | 2-Ethyl | CYP24A1 Inhibition | 1.92 | [7] |
| 4b | 2-(2-substituted benzyl)-6-methoxy-tetralone | 2-Trifluoromethyl | CYP24A1 Inhibition | 2.08 | [7] |
Experimental Protocols
General Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives[3]
A common synthetic route involves a three-step process:
-
Esterification: 3,4-dimethoxybenzoic acid is reacted with methanol in the presence of sulfuric acid to yield the corresponding methyl ester.
-
Hydrazinolysis: The methyl ester is then treated with hydrazine hydrate in ethanol to form the hydrazide derivative.
-
Condensation: Finally, the hydrazide is condensed with various substituted aromatic aldehydes to produce the target N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives.
In Vitro Antimicrobial Activity Testing (Broth Microdilution Method)[1]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation: A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
Observation: The MIC is determined as the lowest concentration of the compound that prevents visible growth of the microorganism.
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key SAR principles and a general workflow for the investigation of substituted benzyl-dimethoxybenzoic acids.
Caption: Key SAR principles for substituted benzyl-dimethoxybenzoic acids.
Caption: General workflow for SAR studies.
Conclusion
The structure-activity relationship of substituted benzyl-dimethoxybenzoic acids is a complex interplay of electronic, steric, and positional factors. Key takeaways include the general observation that electron-withdrawing groups on the benzyl moiety can enhance antimicrobial activity, while bulky substituents are often detrimental. The positioning of the methoxy groups on the benzoic acid ring is also a critical determinant of biological activity, with optimal patterns being target-dependent. This guide provides a foundational understanding that can aid in the rational design of new, more potent derivatives for various therapeutic applications.
References
- Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of 2,3-Dihydroxy-4-methoxybenzoic Acid and Its Analogs.
- Benchchem. (n.d.). Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Benzamide Analogs.
- Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4).
- El-Sayed, N. N. E., et al. (2021). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Frontiers in Chemistry, 9, 731792.
- Ishikawa, Y., et al. (2018). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Journal of Pesticide Science, 43(4), 256–263.
-
Kandioller, W., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4264–4276. Retrieved from [Link]
- Purohit, T., et al. (2010). Process for the preparation of substituted benzilic acid from substituted benzil. U.S. Patent Application No. 12/526,991.
-
ResearchGate. (n.d.). Quantitative structure–activity relationship of 2,6-dimethoxy -N -(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Retrieved from [Link]
-
Sakho, C., et al. (2021). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. ACS Omega, 6(4), 2789–2799. Retrieved from [Link]
-
Touaibia, M., et al. (2010). Synthesis and CYP24A1 inhibitory activity of (E)-2-(2-substituted benzylidene)- and 2-(2-substituted benzyl)-6-methoxy-tetralones. European Journal of Medicinal Chemistry, 45(10), 4578–4587. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 3. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and CYP24A1 inhibitory activity of (E)-2-(2-substituted benzylidene)- and 2-(2-substituted benzyl)-6-methoxy-tetralones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Intermediates of Elvitegravir
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The synthesis of Elvitegravir, a potent integrase strand transfer inhibitor for the treatment of HIV-1 infection, has been approached through various synthetic routes. The efficiency, scalability, and cost-effectiveness of the overall synthesis are critically dependent on the selection and preparation of key intermediates. This guide provides an in-depth comparative analysis of the primary synthetic pathways to Elvitegravir, with a focus on the performance and characteristics of their crucial intermediates. We will delve into the causality behind experimental choices, present validating data, and offer detailed protocols to inform your research and development efforts.
Introduction to Elvitegravir and its Synthetic Strategy
Elvitegravir is a quinolone-based compound characterized by a substituted benzyl group at the 6-position and a hydroxymethylbutan-2-yl group at the 1-position of the quinolone core. The construction of this complex molecule is typically achieved through a convergent synthesis, where the quinolone core and the substituted benzyl side chain are synthesized separately and then coupled in a late-stage step. The choice of starting materials and the strategy for constructing the quinolone core define the major synthetic routes and their respective intermediates.
Two predominant synthetic strategies have emerged, primarily differing in their choice of starting material for the quinolone core: one beginning with 2,4-dimethoxyacetophenone and the other with 2,4-difluorobenzoic acid . This guide will compare these two pathways by examining their key intermediates.
Comparative Analysis of Synthetic Routes and Key Intermediates
The synthesis of Elvitegravir can be logically dissected into the formation of three key structural components, which will form the basis of our comparative analysis:
-
The Substituted Phenyl Precursor: The initial steps focus on creating a functionalized phenyl ring that will ultimately become part of the quinolone core.
-
The Quinolone Core: This section will compare the different strategies for constructing the central heterocyclic ring system.
-
The Benzyl Side Chain and Final Coupling: The introduction of the 3-chloro-2-fluorobenzyl group via a Negishi coupling is a critical step in many syntheses.
Below is a visual representation of the general synthetic logic for Elvitegravir.
Caption: High-level comparison of the two primary synthetic routes to Elvitegravir.
Part 1: The Substituted Phenyl Precursor
The initial phase of Elvitegravir synthesis involves the preparation of a suitably functionalized aromatic precursor. The choice of starting material here dictates the subsequent reaction pathway.
Route 1: Starting from 2,4-dimethoxyacetophenone
This route commences with the commercially available and relatively inexpensive 2,4-dimethoxyacetophenone. The key intermediate generated in this initial stage is 5-bromo-2,4-dimethoxyacetophenone .
-
Experimental Rationale: The introduction of a bromine atom at the 5-position is a strategic choice. This halogen serves as a handle for the eventual Negishi cross-coupling reaction to introduce the benzyl side chain. The methoxy groups at positions 2 and 4 are crucial for the subsequent cyclization to form the quinolone ring, with the 2-methoxy group acting as a leaving group.
-
Performance Data:
| Intermediate | Starting Material | Reagents | Yield | Purity | Reference |
| 5-bromo-2,4-dimethoxyacetophenone | 2,4-dimethoxyacetophenone | Bromine in acetonitrile | 96% | 93.5% (crude), >97% (recrystallized) | [1] |
| 5-bromo-2,4-dimethoxyacetophenone | 2,4-dimethoxyacetophenone | Sodium bromate, Sodium bisulfite | 85% | Not specified | [2] |
-
Comparative Analysis: The use of elemental bromine in acetonitrile provides a high yield of the desired product. While potentially hazardous on a large scale, the reaction is efficient. The alternative use of sodium bromate and sodium bisulfite offers a potentially safer, though slightly lower-yielding, option for bromination. The high purity achievable after a single recrystallization makes this a robust starting point for the subsequent steps.
Route 2: Starting from 2,4-difluorobenzoic acid
This pathway begins with 2,4-difluorobenzoic acid, another readily available starting material. This route proceeds through a series of transformations to generate a substituted benzoyl acrylate intermediate.
-
Experimental Rationale: This route leverages the reactivity of the fluorine atoms for the eventual formation of the quinolone ring. The synthesis involves iodination followed by conversion to an acid chloride and subsequent reaction with an acrylate derivative.
-
Performance Data: Specific yield data for the initial intermediates in this route are less commonly reported in a consolidated manner in publicly available literature. However, the overall synthetic sequences described in patents indicate that this is a viable, albeit potentially more step-intensive, approach to the core structure.[3]
-
Comparative Analysis: While both starting materials are accessible, the 2,4-dimethoxyacetophenone route appears to have a more direct and higher-yielding initial step to a key halogenated intermediate. The multi-step conversion of 2,4-difluorobenzoic acid to the benzoyl acrylate intermediate may present more challenges in terms of overall efficiency and purification.
Part 2: Formation of the Quinolone Core
The construction of the central 1,4-dihydroquinolin-4-oxo ring is a critical phase of the synthesis.
Route 1 Intermediates: From Brominated Acetophenone
The synthesis proceeds from 5-bromo-2,4-dimethoxyacetophenone to form a key enamine intermediate, (S)-ethyl 3-(1-hydroxy-3-methylbutan-2-ylamino)-2-(5-bromo-2,4-dimethoxybenzoyl)acrylate .
-
Experimental Rationale: This intermediate is formed through a condensation reaction with a dialkyl carbonate, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reaction with (S)-valinol.[4][5] This sequence builds the necessary framework for the upcoming cyclization. The chiral (S)-valinol introduces the desired stereochemistry at the 1-position of the future quinolone ring.
-
Performance Data:
| Intermediate | Starting Material | Key Reagents | Yield | Purity | Reference |
| (S)-methyl 3-(1-hydroxy-3-methylbutan-2-ylamino)-2-(5-bromo-2,4-dimethoxybenzoyl)acrylate | methyl 2-(5-bromo-2,4-dimethoxybenzoyl)-3-(dimethylamino)acrylate | (S)-(+)-valinol | 96% | 98.5% | [6] |
| (S)-ethyl 3-(1-hydroxy-3-methylbutan-2-ylamino)-2-(5-bromo-2,4-dimethoxybenzoyl)acrylate | ethyl 2-(5-bromo-2,4-dimethoxybenzoyl)-3-(dimethylamino)acrylate | (S)-(+)-valinol | 89% | Not specified | [7] |
This enamine intermediate is then cyclized to form the core quinolone structure, 6-bromo-1-(1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .
-
Experimental Rationale: The cyclization is achieved via an intramolecular nucleophilic aromatic substitution, where the enamine nitrogen displaces the 2-methoxy group. This reaction is often facilitated by a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA), which also serves to protect the hydroxyl group.[4][5]
-
Performance Data:
| Intermediate | Starting Material | Key Reagents | Yield | Purity | Reference |
| 6-bromo-1-(1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methyl ester | (S)-methyl 3-(1-hydroxy-3-methylbutan-2-ylamino)-2-(5-bromo-2,4-dimethoxy-benzoyl)-acrylate | BSA, DMF | 88% | 99.4% | [4] |
Route 2 Intermediates: From Fluorinated Benzoic Acid
In this route, the substituted benzoyl acrylate is reacted with (S)-(+)-valinol to form an analogous enamine intermediate . This intermediate then undergoes cyclization to form the quinolone ring.
-
Experimental Rationale: The cyclization in this route typically involves the displacement of a fluorine atom by the enamine nitrogen.
-
Comparative Analysis of Quinolone Formation: The route starting from 2,4-dimethoxyacetophenone offers a well-documented and high-yielding pathway to the key 6-bromo-quinolone intermediate. The use of BSA as a cyclizing agent is efficient and leads to a high-purity product. While the fluorine displacement in the alternative route is a valid strategy, the yields and reaction conditions may be less favorable compared to the methoxy displacement. The 6-bromo-quinolone intermediate is a highly crystalline solid, which facilitates purification by recrystallization, a significant advantage for large-scale production.[6]
Caption: Experimental workflow for the formation of the key 6-bromo-quinolone intermediate.
Part 3: The Benzyl Side Chain and Final Coupling
The final key step in the synthesis of Elvitegravir is the introduction of the 3-chloro-2-fluorobenzyl side chain, most commonly achieved via a Negishi cross-coupling reaction.
The Negishi Coupling Reaction
This powerful carbon-carbon bond-forming reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. In the context of Elvitegravir synthesis, the key coupling partners are the 6-bromo-quinolone intermediate and 3-chloro-2-fluorobenzylzinc bromide .
-
Experimental Rationale: The Negishi coupling is well-suited for this transformation due to its high functional group tolerance and generally high yields.[8] The organozinc reagent is typically prepared in situ from the corresponding 3-chloro-2-fluorobenzyl bromide.
-
Performance Data:
| Product | Starting Material | Key Reagents | Yield | Purity | Reference |
| Elvitegravir | 6-bromo-quinolone intermediate | 3-chloro-2-fluorobenzylzinc bromide, PdCl₂(PPh₃)₂ | 86% | 96.3% | [6] |
| Elvitegravir | 6-iodoquinolone intermediate | 3-chloro-2-fluorobenzylzinc bromide | 73% (over 2 steps) | Not specified | [8] |
-
Comparative Analysis and Scalability: The Negishi coupling has been demonstrated to be a robust and scalable method for the synthesis of Elvitegravir.[8] While organozinc reagents can be sensitive to air and moisture, the in situ preparation and immediate use in the coupling reaction mitigate these challenges. The use of a palladium catalyst is standard, and the reaction generally proceeds with high efficiency. The overall seven-step process starting from 2,4-dimethoxyacetophenone, culminating in the Negishi coupling, has been reported to provide Elvitegravir in an overall yield of 29.3%.[3][5]
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-bromo-2,4-dimethoxyacetophenone
-
Reaction Setup: A solution of 2,4-dimethoxyacetophenone (180 g, 1 mol) in acetonitrile (2000 ml) is cooled to -15°C under a nitrogen atmosphere.
-
Bromination: Bromine (200 g) is added dropwise over 2 hours while maintaining the temperature at -15°C.
-
Reaction Monitoring: The reaction mixture is stirred at this temperature for an additional 3 hours.
-
Work-up: The resulting suspension is poured into a water-ice mixture. The precipitate is collected by filtration, washed with water, and dried under vacuum at 50°C.
-
Purification: The crude product can be recrystallized from methanol to yield colorless crystals.
Protocol 2: Synthesis of (S)-methyl 3-(1-hydroxy-3-methylbutan-2-ylamino)-2-(5-bromo-2,4-dimethoxybenzoyl)acrylate
-
Reaction Setup: To a suspension of methyl 2-(5-bromo-2,4-dimethoxybenzoyl)-3-(dimethylamino)acrylate (16.4 g, 44 mmol) in methanol (120 ml), a solution of (S)-(+)-valinol (5 g, 48.5 mmol) in methanol (20 ml) is added.
-
Reaction: The mixture is stirred at room temperature for 1 hour.
-
Work-up: The reaction mixture is concentrated to approximately one-third of its original volume.
-
Isolation: The separated crystals are collected by filtration, washed with hexane (25 ml) and water (2 x 25 ml), and dried to yield the product.
Protocol 3: Synthesis of 6-bromo-1-(1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methyl ester
-
Reaction Setup: To a solution of (S)-methyl 3-(1-hydroxy-3-methylbutan-2-ylamino)-2-(5-bromo-2,4-dimethoxy-benzoyl)-acrylate (1.72 g, 4 mmol) in DMF (25 ml), N,O-bis(trimethylsilyl)acetamide (BSA) (3 g) is added.
-
Cyclization: The mixture is stirred at a bath temperature of 100°C for 5 hours.
-
Work-up: The mixture is diluted with water and stirred at room temperature overnight.
-
Isolation: The resulting crystalline product is collected by filtration, washed with water, and dried.
Protocol 4: Negishi Coupling for the Synthesis of Elvitegravir
-
Reaction Setup: To a suspension of the 6-bromo-quinolone intermediate (1.3 g, 3.38 mmol) in tetrahydrofuran (13 ml), bis(trimethylsilyl)acetamide (1.95 g) is added, and the mixture is stirred at 25°C for 10 minutes.
-
Catalyst Addition: PdCl₂(PPh₃)₂ (39 mg) is added as a catalyst.
-
Coupling: A 0.5 M solution of 3-chloro-2-fluorobenzylzinc bromide in tetrahydrofuran (10 ml) is added at 60°C over 1 hour. The mixture is then heated at 60°C for an additional 1.5 hours.
-
Work-up: After cooling to 25°C, water (10 ml) and 5% HCl (0.5 g) are added, and the mixture is stirred for 30 minutes. Saturated ammonium chloride is added, and the product is extracted with ethyl acetate.
-
Isolation: The organic layer is evaporated, and the residue is crystallized from methanol to yield Elvitegravir.
Conclusion and Future Outlook
The synthesis of Elvitegravir is a testament to the strategic application of modern organic synthesis. The comparative analysis of the two primary routes highlights that the pathway commencing with 2,4-dimethoxyacetophenone offers a more streamlined and higher-yielding approach to the key 6-bromo-1-(1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid intermediate. This intermediate is particularly advantageous due to its high crystallinity, which facilitates purification on a large scale.
The late-stage Negishi coupling has proven to be an effective and scalable method for the crucial carbon-carbon bond formation. For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including the cost and availability of starting materials, the desired scale of production, and the in-house expertise with specific reaction types.
Future research in this area may focus on the development of even more convergent and atom-economical routes, potentially exploring alternative coupling methodologies or novel cyclization strategies to further optimize the synthesis of this important antiretroviral agent.
References
- WO2014056465A1 - An improved production method and new intermediates of synthesis of elvitegravir - Google Patents. [URL: https://patents.google.
- Negishi Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. [URL: https://pubs.rsc.org/en/content/chapter/bk9781849738988-00021/978-1-84973-898-8]
- WO2014056464A1 - A new production method and new intermediates of synthesis of elvitegravir - Google Patents. [URL: https://patents.google.
- CN105377818A - A new process for the preparation of elvitegravir - Google Patents. [URL: https://patents.google.
- WO2015003670A1 - A new process for the preparation of elvitegravir - Google Patents. [URL: https://patents.google.
- Synthesis of Elvitegravir (3) by Reddy et al. - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-Elvitegravir-3-by-Reddy-et-al_fig1_344558509]
- An Improved Synthesis of Elvitegravir | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/281682143_An_Improved_Synthesis_of_Elvitegravir]
- A NEW PRODUCTION METHOD AND NEW INTERMEDIATES OF SYNTHESIS OF ELVITEGRAVIR - European Patent Office - EP 2906529 B1 - EPO. [URL: https://data.epo.org/publication-server/document?
- An Improved Synthesis of Elvitegravir - Scilit. [URL: https://www.scilit.net/article/10.1002/jhet.2477]
- An Improved Synthesis of Elvitegravir - R Discovery - Researcher.Life. [URL: https://discovery.researcher.life/article/an-improved-synthesis-of-elvitegravir/10.1002/jhet.2477]
- WO2014056464A1 - A new production method and new intermediates of synthesis of elvitegravir - Google Patents. [URL: https://patents.google.
- Synthesis of 6-Bromoquinoline | PDF | Chemical Reactions | Nitrogen - Scribd. [URL: https://www.scribd.com/document/372697889/Synthesis-of-6-Bromoquinoline]
- Elvitegravir Synthetic Routes - MedKoo Biosciences. [URL: https://www.medkoo.com/products/2526/elvitegravir-synthetic-routes]
- CN101462935B - A kind of synthetic method of α-bromoacetophenone compound - Google Patents. [URL: https://patents.google.
Sources
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2014056465A1 - An improved production method and new intermediates of synthesis of elvitegravir - Google Patents [patents.google.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. WO2015003670A1 - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. books.rsc.org [books.rsc.org]
Assessing the Novelty of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic Acid Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds is paramount in the pursuit of next-generation therapeutics. This guide provides an in-depth technical assessment of 5-(3-chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid and its derivatives, evaluating their potential as a novel platform for drug discovery. While this core structure is a known intermediate in the synthesis of the potent HIV-1 integrase inhibitor, Elvitegravir, its intrinsic biological activity and the potential of its derivatives remain largely unexplored. This guide will objectively compare the structural features and synthetic accessibility of this scaffold to existing therapeutic agents, providing the experimental context for its exploration as a novel chemical series.
Introduction: A Precursor to Potency
This compound, with the CAS Number 949465-79-6, is a polysubstituted aromatic carboxylic acid.[1][2][3] Its molecular structure combines a 2,4-dimethoxybenzoic acid core with a 3-chloro-2-fluorobenzyl substituent at the 5-position. This unique combination of functionalities has, to date, been primarily documented in the context of its role as a key building block in the synthesis of Elvitegravir, a clinically approved antiretroviral drug.[3][4] Elvitegravir is a potent inhibitor of the HIV-1 integrase enzyme, a critical component of the viral replication machinery.[5]
The established synthetic routes to Elvitegravir highlight the utility of this compound as a versatile intermediate. However, the scientific literature is conspicuously silent on the intrinsic biological properties of this precursor. This "blank space" in the pharmacological landscape presents a compelling opportunity for investigation. Could this synthetically accessible scaffold be a dormant precursor to new bioactive molecules in its own right? This guide will delve into this question by providing a comparative analysis of its features and a roadmap for its potential derivatization and biological evaluation.
Comparative Structural Analysis
The novelty of a chemical series is often assessed by comparing its structural attributes to those of known bioactive compounds. Here, we compare the this compound scaffold to its ultimate synthetic product, Elvitegravir, and to the broader class of benzoic acid derivatives.
dot
Caption: Relationship between the benzoic acid scaffold and Elvitegravir.
As illustrated, the core benzoic acid derivative is a much simpler molecule than Elvitegravir. The latter incorporates the foundational benzyl and benzoic acid moieties into a more complex quinolone scaffold, which is crucial for its specific mechanism of action against HIV integrase. The carboxylic acid and a keto group on the quinolone ring of Elvitegravir are known to chelate essential metal ions in the enzyme's active site, a feature absent in the parent benzoic acid.
The key to unlocking the potential of the this compound scaffold lies in exploring how modifications to its structure could confer novel biological activities, distinct from that of Elvitegravir. The presence of multiple substitution sites on both aromatic rings provides a rich playground for medicinal chemists.
Assessing Novelty: The Unexplored Biological Landscape
A comprehensive search of the scientific and patent literature reveals no public data on the biological activity of this compound itself. This is a critical point of novelty. While many benzoic acid derivatives have been explored for a wide range of therapeutic applications, including antiviral, anti-inflammatory, and anticancer activities, this specific substitution pattern remains uncharacterized.[6][7][8]
The table below summarizes the current state of knowledge, highlighting the absence of data for the parent scaffold.
| Compound/Class | Known Biological Activity | Therapeutic Target(s) | Key Structural Features for Activity |
| This compound | No data available | Unknown | Unknown |
| Elvitegravir | Potent HIV-1 Integrase Inhibitor | HIV-1 Integrase | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid |
| General Benzoic Acid Derivatives | Varied (Antiviral, Antibacterial, Anti-inflammatory, etc.) | Multiple | Dependent on ring substitution patterns |
This lack of data strongly suggests that any significant biological activity discovered for derivatives of this scaffold would be novel. The established synthetic accessibility of the parent compound further enhances its appeal as a starting point for a drug discovery program.
Experimental Protocols
To facilitate the exploration of this chemical series, detailed experimental protocols for the synthesis of the parent compound and a representative derivatization are provided below. These protocols are based on established methods found in the patent literature for the synthesis of Elvitegravir intermediates.[4][9]
Synthesis of this compound
This synthesis involves the alkylation of 2,4-dimethoxybenzoic acid with 3-chloro-2-fluorobenzyl bromide.
dot
Caption: Workflow for the synthesis of the parent scaffold.
Materials:
-
2,4-Dimethoxybenzoic acid[10]
-
3-Chloro-2-fluorobenzyl bromide
-
Cesium bicarbonate (CsHCO₃)[11]
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Brine
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2,4-dimethoxybenzoic acid (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add 3-chloro-2-fluorobenzyl bromide (1.2 eq) and cesium bicarbonate (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 80°C) and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product.
Representative Derivatization: Amide Formation
The carboxylic acid moiety of the parent scaffold is a prime handle for derivatization. The following protocol describes a general method for amide bond formation.
Materials:
-
This compound
-
Amine of choice (R-NH₂)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography or recrystallization to yield the corresponding amide derivative.
Conclusion and Future Directions
This compound represents an intriguing and underexplored scaffold for drug discovery. Its established role as a synthetic intermediate for a blockbuster drug ensures its accessibility, while the lack of reported biological data for the parent compound and its close analogues presents a clear opportunity for the discovery of novel bioactive agents.
The true novelty of this chemical series will be unveiled through systematic derivatization and screening across a diverse range of biological targets. The provided synthetic protocols offer a starting point for the generation of a compound library for such screening efforts. Future research should focus on:
-
Broad Biological Screening: Evaluating a library of derivatives against a wide array of targets, including but not limited to viral, bacterial, and cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on both aromatic rings to understand their impact on any observed biological activity.
-
In Silico Modeling: Employing computational methods to predict potential biological targets and guide the design of new derivatives.
By leveraging the synthetic tractability of this scaffold and exploring its untapped biological potential, researchers can open new avenues for the development of innovative therapeutics.
References
- 1. CN105377818A - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]
- 2. This compound,(CAS# 949465-79-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. WO2015003670A1 - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]
- 5. Frontiers | Design, synthesis, antiviral activities of ferulic acid derivatives [frontiersin.org]
- 6. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN103819402A - Elvitegravir intermediate and preparation method and application thereof - Google Patents [patents.google.com]
- 10. 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Benzoic Acid Derivatives in Cancer Cell Lines
Introduction: The Therapeutic Potential of Benzoic Acid Scaffolds in Oncology
For decades, the scientific community has been captivated by the therapeutic potential of naturally occurring and synthetic compounds in the fight against cancer. Among these, benzoic acid and its derivatives have emerged as a significant class of molecules with promising anticancer properties.[1][2] Benzoic acid, a simple aromatic carboxylic acid, serves as a versatile scaffold in medicinal chemistry, allowing for a wide range of structural modifications that can profoundly influence its biological activity.[2][3] These derivatives are abundant in nature, found in various fruits and vegetables, and have been investigated for their ability to inhibit cancer cell growth, induce apoptosis, and modulate key signaling pathways implicated in tumorigenesis.[4][5]
This guide provides a comprehensive comparison of the cytotoxic effects of various benzoic acid derivatives against a panel of human cancer cell lines. By presenting experimental data, elucidating structure-activity relationships, and detailing the underlying mechanisms of action, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to advance the discovery of novel anticancer agents based on the benzoic acid framework.
Methodology: Assessing Cytotoxicity with the MTT Assay
A cornerstone of in vitro toxicology and drug discovery is the accurate and reproducible assessment of a compound's cytotoxic potential.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for evaluating cell viability and proliferation.[6][7] This assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals via mitochondrial dehydrogenases.[6] The intensity of the resulting color, which is measured spectrophotometrically, directly correlates with the number of viable cells.[6]
Experimental Protocol: MTT Assay
The following is a detailed, step-by-step protocol for performing an MTT assay to determine the half-maximal inhibitory concentration (IC50) of benzoic acid derivatives.
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count to ensure viability is above 90%.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically between 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[8]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of the benzoic acid derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution to create a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for a specified period, typically 24, 48, or 72 hours, depending on the experimental design.[4][10]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution, such as DMSO or a detergent-based solution, to each well to dissolve the purple formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization.[6]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Comparative Cytotoxicity of Benzoic Acid Derivatives
The cytotoxic efficacy of benzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring. These modifications influence the molecule's electronic properties, lipophilicity, and steric hindrance, all of which affect its interaction with biological targets.[10] The following table summarizes the reported IC50 values for a selection of benzoic acid derivatives against various cancer cell lines, providing a quantitative basis for comparison.
| Benzoic Acid Derivative | Cancer Cell Line | Cancer Type | IC50 Value | Citation(s) |
| Benzoic Acid | MG63 | Bone Cancer | 85.54 ± 3.17 µg/mL (72h) | [10][11] |
| CRM612 | Lung Cancer | 104.9 ± 11.23 µg/mL (72h) | [10][11] | |
| A673 | Bone Cancer | 114.3 ± 13.9 µg/mL (72h) | [10][11] | |
| HeLa | Cervical Cancer | 129.7 ± 11.5 µg/mL (48h) | [10][11] | |
| HT29 | Colon Cancer | 670.6 ± 43.26 µg/mL (48h) | [10][11] | |
| Gallic Acid | MDA-MB-231 | Breast Cancer | 43.86 µg/mL (48h) | [12] |
| MDA-MB-231 | Breast Cancer | 50 µM (48h) | [4] | |
| A2780S (sensitive) | Ovarian Cancer | 19.39 µg/mL | [13] | |
| A2780CP (resistant) | Ovarian Cancer | 35.59 µg/mL | [13] | |
| OVCAR-3 | Ovarian Cancer | 20.36 ± 0.18 µM (48h) | [9] | |
| A2780/CP70 | Ovarian Cancer | 27.18 ± 0.22 µM (48h) | [9] | |
| Syringic Acid | AGS | Gastric Cancer | ~30 µg/mL (24h) | [14][15] |
| SW-480 | Colorectal Cancer | Dose-dependent inhibition | [16] | |
| Vanillic Acid | K562/Dox (resistant) | Leukemia | High concentrations induce cell death | [5] |
| Protocatechuic Acid | CaCo-2 | Colon Cancer | Dose-dependent reduction in viability | [17][18] |
| p-Aminobenzoic Acid (PABA) Derivatives | MCF-7 | Breast Cancer | IC50 ranging from 1.83–73.11 µM | [19] |
| HepG2 | Liver Cancer | IC50 ≥ 15.0 µM | [6][20] | |
| HCT-116 | Colon Cancer | IC50 ranging from 21.3 ± 4.1 µM to 28.3 ± 5.1 µM | [1] | |
| A549 | Lung Cancer | IC50 = 3.0 µM (carboxamide derivative) | [1] | |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa | Cervical Cancer | 17.84 µM | [21] |
| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide derivatives | HCT-116 | Colon Cancer | IC50 = 4.53 µM and 5.85 µM | [21] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and specific assay protocols.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The diverse cytotoxic profiles presented in the table above highlight the critical role of the substituents on the benzoic acid core. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective anticancer agents.
Key SAR Observations:
-
Hydroxylation: The presence and position of hydroxyl (-OH) groups significantly impact cytotoxicity. For instance, gallic acid, with three hydroxyl groups, generally exhibits potent anticancer activity across multiple cell lines.[4][13] This is likely due to its ability to act as a potent antioxidant or pro-oxidant, depending on the cellular context, and its capacity to form hydrogen bonds with biological targets.[4]
-
Alkylation and Acylation: Modifications to the carboxyl group, such as the formation of amides, can enhance cytotoxic activity. For example, certain N-alkyl gallamides have shown stronger cytotoxicity against MCF-7 breast cancer cells than gallic acid itself.[8]
-
Halogenation: The introduction of halogens, such as chlorine, can increase the anticancer potential of benzoic acid derivatives.[22] This is often attributed to increased lipophilicity, which can enhance cell membrane permeability.
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as imidazole and benzothiazole, into the benzoic acid scaffold has led to the development of novel derivatives with significant cytotoxic effects.[21][23]
Mechanisms of Action:
The anticancer effects of benzoic acid derivatives are not solely due to direct cytotoxicity but also involve the modulation of various cellular processes and signaling pathways.
-
Induction of Apoptosis: A common mechanism of action for many benzoic acid derivatives is the induction of programmed cell death, or apoptosis.[4][14] This is often mediated through the intrinsic mitochondrial pathway, involving the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[4][14][15] Gallic acid, for example, has been shown to induce apoptosis in breast and ovarian cancer cells.[4][12][13]
-
Cell Cycle Arrest: Several benzoic acid derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[9] Gallic acid has been reported to cause S and G2/M phase arrest in ovarian cancer cells.[9]
-
Inhibition of Signaling Pathways: The aberrant activation of signaling pathways such as the AKT/mTOR pathway is a hallmark of many cancers.[7] Syringic acid has been shown to suppress gastric cancer cell proliferation by inhibiting the AKT/mTOR signaling pathway.[14][15]
-
HDAC Inhibition: Some benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. Dihydroxy benzoic acid, for instance, has demonstrated HDAC inhibitory activity.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams provide a visual representation of a typical cytotoxicity testing workflow and a key signaling pathway targeted by benzoic acid derivatives.
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized experimental workflow for determining the cytotoxicity of benzoic acid derivatives using the MTT assay.
Simplified Apoptosis Signaling Pathway
Caption: A simplified diagram illustrating the induction of apoptosis by a benzoic acid derivative through the intrinsic mitochondrial pathway.
Conclusion and Future Directions
This comparative guide underscores the significant potential of benzoic acid derivatives as a source of novel anticancer drug candidates. The experimental data clearly demonstrate that structural modifications to the benzoic acid scaffold can lead to potent and selective cytotoxic agents. The diverse mechanisms of action, including the induction of apoptosis and the inhibition of key oncogenic signaling pathways, offer multiple avenues for therapeutic intervention.
Future research should focus on several key areas. Firstly, a more systematic and comprehensive evaluation of a wider range of benzoic acid derivatives against a larger panel of cancer cell lines is needed to further refine our understanding of their structure-activity relationships. Secondly, in-depth mechanistic studies are required to elucidate the precise molecular targets of the most promising compounds. Finally, preclinical in vivo studies are essential to validate the therapeutic efficacy and safety of these derivatives in more complex biological systems. By pursuing these research directions, we can unlock the full therapeutic potential of the benzoic acid scaffold and contribute to the development of the next generation of cancer therapies.
References
-
Cytotoxic Effects Of Gallic Acid In Human Breast Cancer Cell Mda-Mb-231. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). MDPI. [Link]
-
Addition of Gallic Acid Overcomes Resistance to Cisplatin in Ovarian Cancer Cell Lines. (n.d.). Semantic Scholar. [Link]
-
Gallic acid and curcumin induce cytotoxicity and apoptosis in human breast cancer cell MDA-MB-231. (n.d.). PubMed Central. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. (2025). RSC Publishing. [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). MDPI. [Link]
-
In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells. (n.d.). Oriental Journal of Chemistry. [Link]
-
Molecular Antioxidant Properties and In Vitro Cell Toxicity of the p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers. (n.d.). PubMed Central. [Link]
-
Gallic Acid Induces S and G2 Phase Arrest and Apoptosis in Human Ovarian Cancer Cells In Vitro. (n.d.). MDPI. [Link]
-
Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells. (2021). Frontiers. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]
-
THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. (2024). DergiPark. [Link]
-
(PDF) THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. (2024). ResearchGate. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). PubMed. [Link]
-
IC50 values of the cancer cell lines used in this study and the Phoenix... (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025). ijarsct. [Link]
-
RESEARCH ARTICLE THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. (2024). DergiPark. [Link]
-
Anti-tumor role and molecular mechanism of vanillic acid. (2025). PubMed Central. [Link]
-
Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. (n.d.). PubMed. [Link]
-
Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (2025). ResearchGate. [Link]
-
Cytotoxic effect of vanillin and vanillic acid on HT-22 cells.... (n.d.). ResearchGate. [Link]
-
In vitro and in vivo anticancer effects of syringic acid on colorectal cancer: Possible mechanistic view. (2021). PubMed. [Link]
-
Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells. (2021). PubMed. [Link]
-
Protocatechuic Acid, a Simple Plant Secondary Metabolite, Induced Apoptosis by Promoting Oxidative Stress through HO-1 Downregulation and p21 Upregulation in Colon Cancer Cells. (n.d.). MDPI. [Link]
-
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (n.d.). PubMed. [Link]
-
Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. (n.d.). MDPI. [Link]
-
(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). ResearchGate. [Link]
-
Protocatechuic Acid, a Simple Plant Secondary Metabolite, Induced Apoptosis by Promoting Oxidative Stress through HO-1 Downregulation and p21 Upregulation in Colon Cancer Cells. (2021). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gallic acid and curcumin induce cytotoxicity and apoptosis in human breast cancer cell MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor role and molecular mechanism of vanillic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells – Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. pnrjournal.com [pnrjournal.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Frontiers | Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells [frontiersin.org]
- 15. Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo anticancer effects of syringic acid on colorectal cancer: Possible mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Protocatechuic Acid, a Simple Plant Secondary Metabolite, Induced Apoptosis by Promoting Oxidative Stress through HO-1 Downregulation and p21 Upregulation in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02384J [pubs.rsc.org]
- 20. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. preprints.org [preprints.org]
- 22. preprints.org [preprints.org]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic Acid
As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid (CAS No. 949465-79-6). The procedures outlined here are grounded in established principles of laboratory safety and chemical waste management, designed to protect researchers, support staff, and the environment.
The Prudent Operator Principle: Addressing Data Gaps
Given its structure as a halogenated aromatic carboxylic acid, we will infer potential hazards based on similar chemical classes. Structurally related compounds, such as other chlorinated and fluorinated benzoic acids, are known to cause skin, eye, and respiratory irritation.[2][3] Therefore, all handling and disposal procedures will assume this compound is, at a minimum, an irritant and potentially harmful to the environment.
| Compound Identification & Inferred Hazard Profile | |
| Chemical Name | This compound[4] |
| CAS Number | 949465-79-6[4] |
| Molecular Formula | C16H14ClFO4[1] |
| Molecular Weight | 324.73 g/mol [1] |
| Appearance | Solid (Assumed)[5] |
| Inferred Hazards | Potential for skin, eye, and respiratory irritation.[2][3][5] Considered a halogenated organic compound, requiring specialized disposal.[6][7] |
Core Disposal Directives: The Three Pillars of Compliance
The disposal of this compound must adhere to three fundamental rules that forbid common but unsafe practices. These directives are aligned with the Resource Conservation and Recovery Act (RCRA) and standard laboratory safety protocols.[8]
-
NO DRAIN DISPOSAL: Under no circumstances should this compound or its solutions be poured down the sink.[9][10] Halogenated organic compounds can interfere with wastewater treatment processes and lead to environmental contamination.[6]
-
NO TRASH DISPOSAL: The solid chemical, or any material grossly contaminated with it (e.g., weighing paper, spill pads), must not be disposed of in regular solid waste bins.[8]
-
NO VOLATILIZATION: The compound must not be left to evaporate in a fume hood as a method of disposal.[10] This practice is explicitly forbidden as it releases chemical vapors into the environment.
Step-by-Step Disposal Protocol: From Benchtop to Final Collection
This protocol ensures a safe, compliant, and documented waste stream from the point of generation to its ultimate disposal by trained professionals.
The first and most critical step is proper segregation. Halogenated and non-halogenated waste streams must always be kept separate to facilitate correct disposal and prevent dangerous chemical reactions.[7][11]
-
Action: Designate a specific, labeled waste container for "Halogenated Organic Solid Waste."
-
Causality: Halogenated wastes often require high-temperature incineration for complete destruction.[6] Mixing them with non-halogenated streams complicates and increases the cost of disposal.
Proper containment is essential to prevent leaks and ensure safe handling.
-
Action: Select a wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, screw-top cap.[9][11] Ensure the container material is compatible with the chemical.
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label. Fill it out clearly and completely with the following information:
-
Full Chemical Name: "Waste: this compound"[7]
-
Constituents: List the primary chemical and any solvents used for rinsing.
-
Hazard Statement: "Potential Irritant"
-
-
Causality: Clear, accurate labeling is a legal requirement and is crucial for informing waste handlers of the container's contents and associated hazards, preventing accidental exposures or improper handling.[12]
-
Grossly Contaminated Items: Any disposable items like weighing paper, gloves, or spill pads that are heavily contaminated with the solid compound should be placed directly into the designated solid waste container.
-
Empty Original Containers: An empty container that held this compound must be managed as hazardous waste.[13]
-
Action: Triple rinse the empty container with a suitable solvent (e.g., methanol or acetone). Each rinse should use a solvent volume equal to about 5% of the container's volume.[10]
-
Collect Rinsate: The solvent rinsate is now hazardous waste. It must be collected in a separate, appropriately labeled "Halogenated Organic Liquid Waste" container.
-
Disposal of Rinsed Container: Once triple-rinsed, deface the original label on the container and dispose of it as regular lab glass or plastic waste, unless institutional policy dictates otherwise.[10]
-
-
Causality: Triple rinsing ensures that residual chemical is removed to a level considered non-hazardous, allowing for the safe disposal of the container itself while capturing the hazardous residue in a controlled liquid waste stream.[10]
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9] This area must be at or near the point of generation.
-
Storage Conditions: The SAA should be a secondary containment bin or tray to catch any potential leaks.[8] Store the container away from incompatible materials, particularly strong bases or oxidizing agents.[9] The container must remain closed except when actively adding waste.[7]
-
Causality: SAAs provide a controlled and safe location for the short-term storage of hazardous waste, minimizing the risk of spills and exposure in the main laboratory workspace.[9]
-
Action: Once the waste container is full, or if it has been in the SAA for an extended period (typically not to exceed one year, though institutional policies may be stricter), arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[9][10]
-
Documentation: Ensure all institutional paperwork for the waste pickup is completed accurately. This creates a documented trail for the waste from "cradle to grave," which is a key requirement of RCRA.[12]
Emergency Procedures: Solid Spill Management
In the event of an accidental spill of solid this compound, follow these steps immediately.
-
Alert Personnel: Notify colleagues in the immediate area of the spill.
-
Secure the Area: Restrict access to the spill area. Ensure proper ventilation by working in a certified chemical fume hood if possible.[13]
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and nitrile gloves. If the compound is a fine powder, consider respiratory protection.[2]
-
Containment & Cleanup:
-
Do NOT use water to clean up the spill, as this may dissolve and spread the material.
-
Gently sweep the solid material into a dustpan or onto a stiff piece of paper.[2] Avoid creating dust.[13]
-
Place the collected solid and any contaminated cleaning materials (e.g., paper towels, pads) into the designated "Halogenated Organic Solid Waste" container.
-
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone or methanol), followed by soap and water. The cleaning cloth must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor or EHS department, as per institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for compliant waste management.
References
- 1. Page loading... [wap.guidechem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. vumc.org [vumc.org]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid
As a Senior Application Scientist, it is my responsibility to ensure that you can work safely and effectively with our research chemicals. This guide provides comprehensive safety and handling information for 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid, a novel compound for which a formal Safety Data Sheet (SDS) may not yet be established. The following procedures are based on a thorough analysis of the compound's chemical structure and established best practices for handling analogous substances.
Hazard Analysis and Risk Assessment: A Proactive Approach
Given the novelty of this compound, a conservative approach to handling is paramount. The molecule's structure suggests several potential hazards that must be respected:
-
Benzoic Acid Moiety: Carboxylic acids can be corrosive and cause irritation to the skin, eyes, and respiratory tract.
-
Halogenated Benzyl Group: The presence of chlorine and fluorine on the benzyl ring suggests potential for skin and eye irritation, and possible lachrymatory (tear-inducing) effects. Halogenated aromatic compounds can also have varying degrees of toxicity.
-
Fine Powder: As a solid, the compound may be a fine powder, posing an inhalation hazard.
Therefore, all handling procedures should be conducted with the assumption that the compound is hazardous and performed within a certified chemical fume hood.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and Transfer (Solid) | Double-gloved with nitrile gloves | Safety glasses with side shields and a face shield | Work within a certified chemical fume hood | Lab coat |
| Solution Preparation | Nitrile or neoprene gloves | Safety glasses with side shields | Work within a certified chemical fume hood | Lab coat |
| Handling Solutions | Nitrile gloves | Safety glasses with side shields | Work within a certified chemical fume hood | Lab coat |
| Waste Disposal | Nitrile or neoprene gloves | Safety glasses with side shields and a face shield | Work within a certified chemical fume hood | Lab coat |
Note on Glove Selection: While nitrile gloves provide good general protection, for prolonged handling or when working with solutions, consider using a more robust glove material like neoprene. Always inspect gloves for any signs of degradation or perforation before use.
Experimental Workflow and Handling Procedures
The following diagram illustrates the recommended workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above.
-
All manipulations of the solid compound or its concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
-
Weighing and Transfer:
-
When weighing the solid, use a spatula to carefully transfer the material to a tared container. Avoid any actions that could generate dust.
-
If possible, use a balance with a draft shield.
-
-
Solution Preparation:
-
Add the desired solvent to the solid in a suitable flask.
-
Gently swirl or stir the mixture to dissolve the compound. If heating is required, use a heating mantle with a stirrer and ensure the setup is secure.
-
-
Reaction and Work-up:
-
Conduct the reaction in a closed system if possible.
-
During work-up procedures, be mindful of potential splashes and maintain a safe distance.
-
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Spill | Evacuate the immediate area. If the spill is small, and you are trained to do so, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill. Place the absorbed material in a sealed container for proper disposal. For large spills, contact your institution's environmental health and safety (EHS) office immediately. |
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Segregate from incompatible materials such as strong oxidizing agents and strong bases.
Disposal:
-
All waste containing this compound, including empty containers, contaminated absorbents, and solutions, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Consult your institution's EHS office for specific guidance on waste stream management.
Conclusion: A Culture of Safety
Working with novel research chemicals like this compound requires a proactive and informed approach to safety. By understanding the potential hazards, utilizing the appropriate personal protective equipment, and adhering to established handling and disposal protocols, you can minimize risks and ensure a safe and productive research environment. Always prioritize safety and consult with your institution's EHS professionals when in doubt.
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]
-
OSHA Hazard Communication Standard. Occupational Safety and Health Administration. [Link]
-
PubChem. National Center for Biotechnology Information. [Link] (Used for general information on analogous chemical structures).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
